7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
7-chloro-1,2,3,4-tetrahydrocyclopenta[b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c12-7-4-5-11-9(6-7)8-2-1-3-10(8)13-11/h4-6,13H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLFFMNEWYOFPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC3=C2C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402152 | |
| Record name | 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302912-35-2 | |
| Record name | 7-Chloro-1,2,3,4-tetrahydrocyclopent[b]indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302912-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10402152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Chloro-1,2,3,4-tetrahydrocyclopent[b]indole | |
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Foundational & Exploratory
An In-Depth Technical Guide to 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole, a halogenated derivative of the tetracyclic indole scaffold. While a specific Chemical Abstracts Service (CAS) number for this particular analog has not been identified in publicly available databases as of the writing of this guide, its structural similarity to the well-characterized parent compound, 1,2,3,4-tetrahydrocyclopenta[b]indole, and the established reactivity of the indole nucleus suggest significant potential in medicinal chemistry and materials science. This document outlines a robust synthetic pathway, discusses anticipated physicochemical properties, and explores potential applications to empower researchers in their scientific endeavors.
Compound Profile: Understanding the Core Structure
The foundational structure, 1,2,3,4-tetrahydrocyclopenta[b]indole, is a versatile building block in organic synthesis.[1] Its rigid, fused-ring system provides a unique three-dimensional architecture that is of considerable interest in the design of novel therapeutic agents, particularly in the fields of neuropharmacology and oncology.[1] The parent compound has a registered CAS number of 2047-91-8.[1][2]
Table 1: Physicochemical Properties of the Parent Compound (1,2,3,4-tetrahydrocyclopenta[b]indole)
| Property | Value | Source |
| CAS Number | 2047-91-8 | [1][2] |
| Molecular Formula | C₁₁H₁₁N | [2] |
| Molecular Weight | 157.22 g/mol | [1] |
| Appearance | Light yellow to brown crystalline powder | [1] |
| Melting Point | 104 - 109 °C | [1] |
The introduction of a chlorine atom at the 7-position of the indole ring is anticipated to significantly modulate the electronic and lipophilic properties of the molecule. This substitution can influence binding affinities to biological targets and alter metabolic stability, making this compound a compelling candidate for structure-activity relationship (SAR) studies.
Strategic Synthesis: The Fischer Indole Synthesis Approach
The most logical and widely applicable method for the synthesis of this compound is the Fischer indole synthesis.[3][4] This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a ketone or aldehyde.[5] For the synthesis of the target compound, the key precursors are (3-chlorophenyl)hydrazine and cyclopentanone.
Mechanistic Rationale
The Fischer indole synthesis proceeds through a series of well-established steps, initiated by the formation of a phenylhydrazone.[3] Subsequent acid-catalyzed tautomerization to an enehydrazine is followed by a[3][3]-sigmatropic rearrangement. The resulting di-imine intermediate then undergoes rearomatization and cyclization, ultimately eliminating ammonia to yield the indole core.[3] The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂.[4][5]
Detailed Experimental Protocol
This protocol is a self-validating system, designed for reproducibility and high yield.
Materials:
-
(3-Chlorophenyl)hydrazine hydrochloride
-
Cyclopentanone
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (saturated solution)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel (for column chromatography)
-
Hexane
-
Ethyl Acetate
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask equipped with a reflux condenser, dissolve (3-chlorophenyl)hydrazine hydrochloride (1.0 eq) in a minimal amount of warm ethanol.
-
Add cyclopentanone (1.1 eq) to the solution.
-
A precipitate of the hydrazone should form upon cooling. The formation can be encouraged by the addition of a small amount of water.
-
Isolate the crude hydrazone by filtration, wash with cold ethanol, and dry under vacuum.
-
-
Fischer Cyclization:
-
To the crude cyclopentanone (3-chlorophenyl)hydrazone, add an excess of glacial acetic acid.
-
Heat the mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
-
Work-up and Purification:
-
Carefully pour the cooled reaction mixture into a beaker of ice water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford pure this compound.
-
Anticipated Properties and Characterization
The introduction of the chloro-substituent is expected to influence the spectroscopic properties of the tetrahydrocyclopenta[b]indole core.
Table 2: Predicted Spectroscopic Data
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Aromatic protons will show characteristic shifts and coupling patterns consistent with a 1,2,3-trisubstituted benzene ring. The aliphatic protons of the cyclopentane ring will appear as multiplets in the upfield region. |
| ¹³C NMR | The number of signals will correspond to the number of unique carbon atoms in the molecule. The carbon atom attached to the chlorine will exhibit a characteristic chemical shift. |
| Mass Spectrometry | The molecular ion peak will show a characteristic isotopic pattern for a monochlorinated compound (M+ and M+2 peaks in an approximate 3:1 ratio). |
| Infrared (IR) Spectroscopy | Characteristic N-H stretching vibration in the region of 3400-3300 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. |
The chloro-substitution is also expected to increase the lipophilicity (logP) of the compound compared to its parent, which may enhance its ability to cross cell membranes, a desirable trait for many drug candidates.
Potential Applications in Drug Discovery and Materials Science
The tetrahydrocyclopenta[b]indole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[1] Halogenation is a common strategy to enhance the pharmacological properties of lead compounds.
Drug Development
-
Oncology: Many indole derivatives exhibit anticancer properties. The 7-chloro substitution could enhance activity against various cancer cell lines.
-
Neuropharmacology: The parent compound has been investigated for its potential antidepressant effects.[3] The chlorinated analog could exhibit modified activity at neuronal receptors.
-
Antiviral Research: The parent compound has shown inhibitory effects against HIV and Hepatitis C virus replication in cell culture.[3] This activity may be retained or enhanced in the 7-chloro derivative.
Materials Science
Indole-based compounds are also being explored for their use in organic electronics. The electronic properties of the 7-chloro derivative could make it a candidate for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Conclusion and Future Directions
While this compound remains a largely unexplored molecule, its synthesis is readily achievable through established chemical transformations. The strategic placement of a chlorine atom on the indole nucleus opens up numerous avenues for research in drug discovery and materials science. This guide provides a solid foundation for researchers to synthesize, characterize, and evaluate the potential of this promising compound. Further studies are warranted to fully elucidate its physicochemical properties, biological activities, and potential as a valuable scaffold for the development of novel functional molecules.
References
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PubChem. 1,2,3,4-Tetrahydro-cyclopenta(b)indole. National Center for Biotechnology Information. [Link]
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Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]
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Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
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YouTube. 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). [Link]
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SciSpace. Fischer indole synthesis in the absence of a solvent. [Link]
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MDPI. Construction of Unusual Indole-Based Heterocycles from Tetrahydro-1H-pyridazino[3,4-b]indoles. [Link]
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Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]
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ResearchGate. Fischer inodole synthesis with cyclic ketones. [Link]
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PubMed. Unusual Formation of Cyclopenta[b]indoles from 3-Indolylmethanols and Alkynes. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Given the limited availability of direct experimental data for this specific chloro-derivative, this document synthesizes information on the parent compound, 1,2,3,4-tetrahydrocyclopenta[b]indole, with established principles of physical organic chemistry to predict the properties of the 7-chloro analog. Furthermore, detailed experimental protocols are provided to enable researchers to validate these predictions and further characterize this molecule.
The unique tricyclic structure of the tetrahydrocyclopenta[b]indole scaffold makes it a valuable building block in the synthesis of novel therapeutic agents.[1] The introduction of a chlorine atom at the 7-position is anticipated to significantly influence its electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity.
Molecular Structure and Identification
A clear understanding of the molecular architecture is fundamental to interpreting its physicochemical behavior.
Figure 1: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| Parent Compound CAS Number | 2047-91-8[1] |
| Parent Molecular Formula | C₁₁H₁₁N[1] |
| 7-Chloro Molecular Formula | C₁₁H₁₀ClN |
| Parent Molecular Weight | 157.21 g/mol [1] |
| 7-Chloro Molecular Weight | 191.66 g/mol |
Predicted Physicochemical Properties
The following properties for this compound are predicted based on the known values of the parent compound and the application of quantitative structure-property relationship (QSPR) principles.[2][3] The addition of a chlorine atom to the aromatic ring is expected to increase the melting point, boiling point, and lipophilicity (logP), while decreasing the aqueous solubility and pKa.
Table 2: Predicted Physicochemical Properties
| Property | Parent Compound (Experimental) | 7-Chloro Derivative (Predicted) | Rationale for Prediction |
| Melting Point (°C) | 100.5-105.5[4] | > 105.5 | Increased molecular weight and intermolecular forces due to the chloro substituent. |
| Boiling Point (°C) | 160-162 (at 1 Torr)[5] | > 162 (at 1 Torr) | Increased molecular weight and van der Waals interactions. |
| Aqueous Solubility | Sparingly soluble | Lower | The chloro group increases hydrophobicity. |
| logP (Octanol/Water) | ~2.7 (calculated) | ~3.2 | The chloro group is lipophilic. |
| pKa | ~17.83 (predicted for N-H)[5] | < 17.83 | The electron-withdrawing nature of chlorine increases the acidity of the N-H proton. |
Synthesis and Chemical Reactivity
The synthesis of this compound can be achieved through a modified Fischer indole synthesis.[6] This classic method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde.
Figure 2: Proposed synthetic pathway for this compound via Fischer indole synthesis.
The parent compound, 1,2,3,4-tetrahydrocyclopent[b]indole, undergoes reduction in the presence of Pd/C and hydrogen gas to yield 1,2,3,3a,4,8b-hexahydrocyclopent[b]indole.[4] Similar reactivity is expected for the 7-chloro derivative, although the chloro-substituent may influence the rate and regioselectivity of certain reactions.
Experimental Protocols for Physicochemical Property Determination
The following section outlines standardized, self-validating protocols for the experimental determination of key physicochemical properties.
Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure crystalline solid.[7]
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
A rapid heating run is performed to determine the approximate melting range.
-
A second, slower determination is conducted with the heating rate reduced to 1-2°C per minute approximately 10°C below the approximate melting point.
-
The temperature at which the first liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂) are recorded. The melting range is reported as T₁-T₂.
-
-
Validation: The calibration of the apparatus should be regularly checked with certified reference standards.
Aqueous Solubility Determination
Aqueous solubility is a critical parameter for drug absorption and distribution.
Methodology (Shake-Flask Method):
-
Equilibrium: An excess amount of this compound is added to a known volume of purified water in a sealed container.
-
Agitation: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Validation: The experiment should be performed in triplicate, and the solid phase should be analyzed post-experiment (e.g., by DSC or XRPD) to ensure no phase changes have occurred.
pKa Determination
The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different pH values, which influences its solubility, permeability, and target binding. The pKa of the indole N-H proton can be determined by spectrophotometric or potentiometric titration. A modern and efficient method utilizes Nuclear Magnetic Resonance (NMR) spectroscopy.[8]
Methodology (NMR Titration):
-
Sample Preparation: A series of solutions of this compound are prepared in a suitable solvent system (e.g., DMSO-d₆/D₂O) across a range of pH values.
-
NMR Spectroscopy: ¹H NMR spectra are acquired for each sample.
-
Data Analysis: The chemical shifts of protons adjacent to the ionizable center (the indole nitrogen) are plotted against the pH of the solutions. The pKa is determined by fitting the data to the Henderson-Hasselbalch equation.
-
Validation: The pH meter used should be calibrated with standard buffers. The experiment should be repeated to ensure reproducibility.
Spectroscopic Characterization
Spectroscopic data provides unambiguous confirmation of the chemical structure.
Table 3: Expected Spectroscopic Features
| Technique | Expected Features for this compound |
| ¹H NMR | Aromatic protons will show characteristic splitting patterns influenced by the chloro-substituent. The N-H proton will appear as a broad singlet. Aliphatic protons of the cyclopentane ring will exhibit complex multiplets. |
| ¹³C NMR | Aromatic carbons will have chemical shifts influenced by the electron-withdrawing effect of the chlorine atom. The carbon bearing the chlorine will be significantly deshielded. |
| Infrared (IR) | Characteristic N-H stretching vibration around 3400 cm⁻¹. Aromatic C-H and C=C stretching bands. A C-Cl stretching band in the fingerprint region.[9] |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak with an intensity of approximately one-third of the M⁺ peak, indicative of the presence of a single chlorine atom.[10] |
Safety and Handling
As with any chlorinated organic compound, appropriate safety precautions must be taken.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While direct experimental data is limited, the predictive analysis and detailed experimental protocols herein offer a robust framework for researchers to further investigate this promising molecule. The insights gained from such studies will be invaluable for its potential development in various therapeutic areas.
References
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H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. Retrieved from [Link]
-
1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). (2023, December 17). YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydro-cyclopenta(b)indole. Retrieved from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts. Retrieved from [Link]
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Experiment (1) determination of melting points. (2021, September 19). SlideShare. Retrieved from [Link]
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Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024, March 17). Frontiers in Chemistry. Retrieved from [Link]
-
(PDF) Study of Mass Spectra of Some Indole Derivatives. (2025, August 10). ResearchGate. Retrieved from [Link]
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Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023, October 13). ACS Publications. Retrieved from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Faculty of Science - Mansoura University. Retrieved from [Link]
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FT-IR spectrum of control indole. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]
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QSAR Models for Predicting the Antioxidant Potential of Chemical Substances. (n.d.). MDPI. Retrieved from [Link]
-
Development of Methods for the Determination of pKa Values. (n.d.). PMC - NIH. Retrieved from [Link]
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DETERMINATION OF MELTING POINT OF AN ORGANIC COMPOUND. (n.d.). BYJU'S. Retrieved from [Link]
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Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]
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Quantitative structure–activity relationship. (n.d.). Wikipedia. Retrieved from [Link]
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1H NMR and 13C NMR characterization of 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole
An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of this compound. Designed for researchers, chemists, and drug development professionals, this document delves into the theoretical and practical aspects of NMR characterization for this specific heterocyclic scaffold. We will explore the causal relationships between the molecule's structure—including the influence of the chloro substituent and the fused aliphatic ring—and its spectral output. This guide offers predictive assignments, detailed experimental protocols, and a framework for the unambiguous structural elucidation of this and related compounds, ensuring scientific integrity and reproducibility.
Introduction: The Structural Significance of a Fused Indole System
The 1,2,3,4-tetrahydrocyclopenta[b]indole core represents a class of fused heterocyclic systems that are of significant interest in medicinal chemistry and materials science.[1] The addition of a chlorine atom at the 7-position modifies the electronic properties of the aromatic ring, which can have profound effects on biological activity and chemical reactivity.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound like this compound, ¹H and ¹³C NMR are indispensable for confirming its identity, purity, and for providing the foundational data required for further research and development. This guide will provide an expert interpretation of its NMR characteristics, grounded in established spectroscopic principles.
Molecular Structure and Atom Numbering Convention
To facilitate a clear and unambiguous discussion of the NMR data, the standard IUPAC numbering convention for the cyclopenta[b]indole ring system is employed. The structure and numbering are depicted below. This convention is critical for assigning specific resonance signals to their corresponding atoms.
Caption: Molecular structure of this compound with IUPAC numbering.
¹H NMR Spectral Analysis: A Proton-by-Proton Examination
The ¹H NMR spectrum provides a wealth of information based on chemical shifts, signal integrations, and spin-spin coupling patterns. The predicted spectrum of the title compound can be logically divided into three distinct regions: the downfield aromatic region, the mid-field aliphatic region, and the characteristic NH proton signal.
The Aromatic Region (δ 7.0-7.5 ppm)
The benzene portion of the indole ring contains three protons: H-5, H-6, and H-8. The chlorine atom at C-7 is an ortho-para directing deactivator, exerting both inductive (-I) and resonance (+R) effects that modulate the chemical shifts of these protons.
-
H-8: This proton is ortho to the electron-donating nitrogen atom and is expected to be the most upfield of the aromatic signals. It will appear as a doublet due to coupling with H-6 (a four-bond, meta-coupling, J ≈ 2-3 Hz).
-
H-6: This proton is ortho to the electron-withdrawing chlorine atom, which will deshield it significantly, shifting it downfield. It will appear as a doublet of doublets due to coupling with H-5 (ortho-coupling, J ≈ 8-9 Hz) and H-8 (meta-coupling, J ≈ 2-3 Hz).
-
H-5: This proton is meta to the chlorine atom and para to the nitrogen. It will appear as a doublet due to ortho-coupling with H-6 (J ≈ 8-9 Hz).
The Aliphatic Region (δ 2.0-3.0 ppm)
The tetrahydrocyclopentane ring introduces four sets of methylene protons (H-1, H-2, H-3) and one methine proton (H-4). Due to the fused nature of the ring, these signals are expected to be complex multiplets.
-
H-1 and H-3: These protons are adjacent to the aromatic system and are expected to be the most downfield of the aliphatic signals, likely appearing as complex multiplets or triplets around δ 2.7-3.0 ppm.
-
H-2: This central methylene group in the five-membered ring is expected to resonate further upfield, likely as a multiplet (a quintet if all couplings were equal) around δ 2.0-2.2 ppm.
The Indole NH Proton
The N-H proton of the indole ring typically appears as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift is highly dependent on solvent and concentration but is generally found significantly downfield (δ > 8.0 ppm in CDCl₃ or > 10.0 ppm in DMSO-d₆).
Predicted ¹H NMR Data Summary
The following table summarizes the predicted ¹H NMR assignments. These values are estimated based on data from analogous substituted indoles and the parent tetrahydrocyclopenta[b]indole structure.[2][3]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| NH | > 8.0 | br s | - | 1H |
| H-5 | ~7.4 | d | J ≈ 8.5 Hz | 1H |
| H-6 | ~7.1 | dd | J ≈ 8.5, 2.0 Hz | 1H |
| H-8 | ~7.0 | d | J ≈ 2.0 Hz | 1H |
| H-1 / H-3 | ~2.9 | m | - | 4H |
| H-2 | ~2.1 | m | - | 2H |
¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom, offering a direct map of the carbon framework. The chemical shifts are highly sensitive to the local electronic environment.
The Aromatic and Olefinic Carbons (δ 110-150 ppm)
The indole moiety contains eight sp²-hybridized carbons.
-
Quaternary Carbons (C-4a, C-4b, C-8a): These carbons, which do not bear protons, will generally show weaker signals. Their shifts are influenced by their position within the fused ring system.
-
C-7 (ipso-Carbon): The carbon directly attached to the chlorine atom will have its chemical shift significantly influenced by the halogen's electronegativity. Its predicted shift is around δ 128-130 ppm.
-
C-5, C-6, C-8: These protonated aromatic carbons will appear in the typical aromatic region. Their precise shifts are dictated by the combined electronic effects of the nitrogen and chlorine substituents.
-
C-8b: This carbon, part of the five-membered ring fused to the benzene ring, is expected to be significantly downfield due to its connection to the indole nitrogen.
The Aliphatic Carbons (δ 20-35 ppm)
The three sp³-hybridized carbons of the cyclopentane ring will resonate in the upfield region of the spectrum.[4]
-
C-1, C-2, C-3: These carbons will appear as distinct signals in the aliphatic region. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would confirm their identity as CH₂ groups. Their chemical shifts are expected to be in the range of δ 23-30 ppm.
Predicted ¹³C NMR Data Summary
The table below provides the predicted chemical shifts for the carbon atoms in this compound, based on known substituent effects and data for related indole structures.[5]
| Carbon Assignment | Predicted δ (ppm) |
| C-8b | ~145 |
| C-4b | ~135 |
| C-8a | ~130 |
| C-7 | ~129 |
| C-6 | ~122 |
| C-5 | ~120 |
| C-4a | ~115 |
| C-8 | ~112 |
| C-1 | ~29 |
| C-3 | ~26 |
| C-2 | ~24 |
Experimental Protocols for NMR Characterization
Adherence to standardized protocols is essential for obtaining high-quality, reproducible NMR data.
Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative for more polar compounds and is excellent for observing exchangeable protons like N-H.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Securely cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube.
NMR Data Acquisition Workflow
The following workflow outlines the standard procedure on a modern Fourier Transform NMR spectrometer (e.g., 400-600 MHz).
Caption: Standard workflow for NMR sample analysis.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a distinctive set of signals that, when properly analyzed, allow for its unequivocal identification. The key diagnostic features include a three-proton aromatic system with predictable coupling patterns influenced by the 7-chloro substituent, a complex aliphatic region corresponding to the fused cyclopentane ring, and a characteristic downfield N-H signal. This guide provides a robust framework for interpreting these spectra, combining predictive analysis based on fundamental principles with practical, field-proven experimental protocols. This comprehensive approach ensures the high level of scientific rigor required in modern chemical research and drug development.
References
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydro-cyclopenta(b)indole. National Center for Biotechnology Information. Retrieved from [Link]
- Morales-Ríos, M. S., del Río, R. D., & Joseph-Nathan, P. (1988). Unambiguous assignment of the 13C NMR spectra of methylindoles. Magnetic Resonance in Chemistry, 26(12), 1039-1043. (A representative example of indole NMR studies available through academic search engines).
-
YouTube. (2023, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link] (Note: A conceptual reference to general NMR interpretation of indoles).
-
MDPI. (n.d.). 4,7-Bis(2,3,3a,8b-tetrahydrocyclopenta[b]indol-4(1H)-yl)-[2][3][6]thiadiazolo[3,4-c]pyridine. Retrieved from [Link]
-
MDPI. (n.d.). Construction of Unusual Indole-Based Heterocycles from Tetrahydro-1H-pyridazino[3,4-b]indoles. Retrieved from [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
-
Guimarães, H. A., Braz-Filho, R., & Vieira, I. J. C. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(3), 3025-3043. Retrieved from [Link]
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A Comprehensive Guide to the Mass Spectrometric Analysis of 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole
This technical guide provides a detailed exploration of the mass spectrometric analysis of 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole. Designed for researchers, scientists, and professionals in drug development, this document moves beyond standard protocols to explain the fundamental principles and strategic decisions that underpin a robust analytical workflow. We will delve into the analyte's specific chemical nature to design an optimal analytical strategy, from ionization to fragmentation analysis and data interpretation.
Foundational Principles & Analyte Characteristics
A successful mass spectrometry analysis begins with a thorough understanding of the analyte. This compound is a heterocyclic compound featuring a fused indole core, a cyclopentane ring, and a chlorine substituent. This structure presents unique characteristics that directly inform our analytical approach.
Core Physicochemical Properties for Mass Spectrometry
The starting point for any mass spectrometric analysis is the precise molecular weight and formula. These values are critical for instrument calibration, setting acquisition parameters, and interpreting the resulting spectra.
| Property | Value | Significance in Mass Spectrometry |
| Molecular Formula | C₁₁H₁₀ClN | Determines the exact mass and isotopic pattern. The odd number of nitrogen atoms dictates that the molecular ion will have an odd nominal mass, a key rule in MS interpretation. |
| Monoisotopic Mass (³⁵Cl) | 191.0502 Da | The mass of the molecule with the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). This is the peak targeted in high-resolution mass spectrometry. |
| Monoisotopic Mass (³⁷Cl) | 193.0472 Da | The mass of the molecule containing the ³⁷Cl isotope. The presence of this peak alongside the ³⁵Cl peak is a definitive indicator of chlorine. |
| Average Molecular Weight | 191.66 g/mol | Used for bulk chemical calculations, but less relevant for mass spectrometry which resolves individual isotopes. |
The Chlorine Isotopic Signature: A Definitive Marker
Nature provides a powerful diagnostic tool in the form of stable isotopes. Chlorine consists of two primary isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance).[1] This natural distribution means that any chlorine-containing ion will appear in a mass spectrum as a pair of peaks, separated by two mass-to-charge units (m/z). The intensity ratio of the first peak (M) to the second peak (M+2) will be approximately 3:1.[2][3] Identifying this characteristic pattern is a primary and highly reliable method for confirming the presence of chlorine in the analyte or its fragments.
Strategic Selection of Analytical Platforms
The choice of analytical instrumentation is a critical decision driven by the analyte's properties, including its volatility, thermal stability, and polarity. For this compound, both gas and liquid chromatography-mass spectrometry platforms can be considered, each with distinct advantages.
Ionization Source Selection: The Causality Behind the Choice
The ionization source is the heart of the mass spectrometer, converting neutral analyte molecules into gas-phase ions. The choice between "hard" and "soft" ionization techniques dictates the information we can obtain.
-
Electron Ionization (EI): A hard ionization technique typically used with Gas Chromatography (GC-MS). High-energy electrons bombard the analyte, causing extensive and reproducible fragmentation. This creates a detailed "fingerprint" spectrum useful for library matching but often obliterates the molecular ion, making it difficult to determine the initial molecular weight.
-
Electrospray Ionization (ESI): A soft ionization technique ideal for Liquid Chromatography (LC-MS). It generates ions with minimal internal energy, typically producing a protonated molecule [M+H]⁺.[4] This method excels at determining molecular weight and is well-suited for subsequent fragmentation studies using tandem mass spectrometry (MS/MS).[5]
For indole alkaloids and similar heterocyclic structures, ESI is often the preferred method as it preserves the molecular ion and is compatible with the polar nature of the indole nitrogen.[6][7]
Liquid Chromatography-Mass Spectrometry (LC-MS): The Preferred Platform
LC-MS is the dominant technique for the analysis of indole alkaloids.[7][8][9] The polarity of the indole scaffold lends itself well to reversed-phase liquid chromatography. Coupling this separation with ESI allows for the gentle ionization of the thermally sensitive molecule, providing a strong signal for the protonated molecule [M+H]⁺ at m/z 192 and 194.
Mass Analyzer Considerations
Modern mass spectrometry offers a range of analyzers. For this application, quadrupole and high-resolution systems like Time-of-Flight (TOF) or Orbitrap are most relevant.
-
Quadrupole Analyzers: Excellent for quantitative analysis (e.g., in Multiple Reaction Monitoring, MRM) due to their high sensitivity and duty cycle.
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Q-TOF or Orbitrap provide highly accurate mass measurements, allowing for the determination of elemental composition and confident differentiation between compounds with the same nominal mass. The use of HRMS has been noted in the structural confirmation of related indole structures.[10]
Elucidation of Fragmentation Pathways (Tandem MS)
Tandem mass spectrometry (MS/MS) is essential for structural elucidation. In this process, the protonated molecule ([M+H]⁺, the precursor ion) is isolated, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern provides a roadmap of the molecule's structure.
General MS/MS Workflow
The logical flow of an MS/MS experiment is a self-validating system, ensuring that the fragments observed are directly related to the isolated precursor ion.
Caption: General workflow for LC-MS/MS analysis.
Proposed Fragmentation Pathway of this compound
The fragmentation of the protonated molecule ([M+H]⁺, m/z 192/194) is predicted to proceed through several key pathways. The indole ring itself is quite stable, meaning fragmentation will likely initiate in the less stable cyclopentane ring and through the loss of the chloro-substituent.
Caption: Proposed MS/MS fragmentation of protonated this compound.
Key Diagnostic Fragment Ions
The interpretation of the MS/MS spectrum relies on identifying key fragment ions that are diagnostic of the original structure.
| m/z (³⁵Cl/³⁷Cl) | Proposed Formula | Description of Loss | Structural Significance |
| 192 / 194 | [C₁₁H₁₁ClN]⁺ | Precursor Ion ([M+H]⁺) | Confirms the molecular weight and presence of one chlorine atom. |
| 164 / 166 | [C₉H₇ClN]⁺ | Loss of ethylene (C₂H₄) | Indicates fragmentation of the saturated cyclopentane ring, a common pathway for cyclic alkanes.[11] |
| 156 | [C₁₁H₁₀N]⁺ | Neutral loss of HCl | A common fragmentation pathway for chlorinated compounds, resulting in a stable, fully aromatic carbazole-like ion. |
| 130 | [C₉H₈N]⁺ | From m/z 156: loss of acetylene (C₂H₂)From m/z 164: loss of Cl | Represents a stable fragment related to the indole core. |
Field-Proven Experimental Protocols
The following protocols are provided as robust starting points for the analysis of this compound. Optimization may be required based on the specific instrumentation and analytical goals.
Protocol 1: LC-MS/MS Analysis
This protocol is designed for the sensitive detection and quantification of the target analyte.
-
Standard/Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Perform serial dilutions in a 50:50 mixture of water and acetonitrile to create calibration standards.
-
For biological samples, use a suitable extraction method (e.g., solid-phase extraction or liquid-liquid extraction) and reconstitute the final extract in 50:50 water:acetonitrile.
-
-
Liquid Chromatography Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[8]
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Parameters (Positive ESI):
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Scan Mode (for discovery): Full Scan MS from m/z 100-300.
-
MS/MS Mode (for quantification/confirmation): Multiple Reaction Monitoring (MRM).
-
Transition 1 (Quantitative): m/z 192 -> 164.
-
Transition 2 (Qualitative): m/z 192 -> 156.
-
-
Data Interpretation & Reporting
A Self-Validating Checklist for Compound Identification
To ensure trustworthy identification, the following criteria must be met:
-
Retention Time Match: The peak's retention time in the sample must match that of an authentic reference standard analyzed under the same conditions.
-
Precursor Ion Match: The m/z of the precursor ion must match the theoretical exact mass of [M+H]⁺ within a narrow mass tolerance (e.g., < 5 ppm for HRMS).
-
Isotopic Pattern Confirmation: The M and M+2 peaks for the precursor ion must be present with an approximate intensity ratio of 3:1.
-
MS/MS Spectral Match: The product ion spectrum from the sample must match the spectrum from the authentic standard, including the presence and relative intensities of key fragment ions.
References
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MDPI. (n.d.). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Retrieved from [Link]
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León, F., et al. (2016). Identification and Characterization of Indole and Oxindole Alkaloids From Leaves of Mitragyna Speciosa Korth Using Liquid Chromatography-Accurate QToF Mass Spectrometry. Journal of AOAC International. Retrieved from [Link]
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Totsuka, Y., et al. (1989). Indole derivatization procedures for electron capture negative chemical ionization mass spectrometry: identification of 1-methyl-1,2,3,4-tetrahydro-beta-carboline in rat brain and lung. Biomedical & Environmental Mass Spectrometry. Retrieved from [Link]
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Kharitonov, D. S., et al. (2020). 4,7-Bis(2,3,3a,8b-tetrahydrocyclopenta[b]indol-4(1H)-yl)-[4][6][12]thiadiazolo[3,4-c]pyridine. Molbank. Retrieved from [Link]
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YouTube. (2023). Chloro pattern in Mass Spectrometry. Retrieved from [Link]
-
Reddy, P., et al. (2019). A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass. Toxins. Retrieved from [Link]
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Szűcs, Z., et al. (2012). Analysis of Indole Alkaloids from Rhazya stricta Hairy Roots by Ultra-Performance Liquid Chromatography-Mass Spectrometry. Molecules. Retrieved from [Link]
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Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]
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American University. (n.d.). Chemical derivatization for the enhancement of sensitivity in electron capture negative ion chemical ionization mass spectrometry. Retrieved from [Link]
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Oxford Academic. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science. Retrieved from [Link]
-
ResearchGate. (2021). Why the mass spectra of a compound containing 1 chlorine atom don´t show the intensity pattern 3:1 ratio of M and M+2 peaks?. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydro-cyclopenta(b)indole. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Springer. (n.d.). A multimodal metabolomics approach using imaging mass spectrometry and liquid chromatography-tandem mass spectrometry for spatially characterizing monoterpene indole alkaloids secreted from roots. Retrieved from [Link]
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PubMed. (2005). Characterizing the Electrospray Ionization Mass Spectral Fragmentation Pattern of Indole Derivatives Synthesized From 2-keto Glycosides. Retrieved from [Link]
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Malaysian Journal of Chemistry. (n.d.). Mass Spectrometry (LC-MS-MS) as a Tool in the Maillard Reaction Optimisation and Characterisation of New 6-methoxy-tetrahydro-β-carboline Derivatives. Retrieved from [Link]
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YouTube. (2021). Chlorine mass spectrum explained AS chemistry. Retrieved from [Link]
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Preprints.org. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Retrieved from [Link]
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YouTube. (2022). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. Retrieved from [Link]
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Chem-Impex. (n.d.). 1,2,3,4-Tetrahydrocyclopenta[b]indole. Retrieved from [Link]
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PubMed Central. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Retrieved from [Link]
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University of Puerto Rico. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
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Chemistry LibreTexts. (2014). Mass Spectrometry. Retrieved from [Link]
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YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]
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solubility of 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole in organic solvents
An In-depth Technical Guide to the Solubility of 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive empirical data for this specific molecule, this document establishes a predictive framework based on first principles of physical organic chemistry, analysis of structurally analogous compounds, and field-proven methodologies for experimental solubility determination. This guide is intended for researchers, chemists, and formulation scientists in the drug development sector, providing the theoretical grounding and practical protocols necessary to effectively work with this compound.
Introduction: The Critical Role of Solubility
This compound belongs to the indole family, a scaffold renowned for its versatile biological activities and prevalence in pharmaceuticals.[1] The introduction of a chloro-substituent on the benzene ring and the fusion of a cyclopentane ring create a rigid, predominantly lipophilic structure. Understanding the solubility of this molecule is not an academic exercise; it is a fundamental prerequisite for its successful application. Poor solubility can severely hamper drug development by causing unreliable results in in vitro assays, limiting absorption and oral bioavailability, and creating significant challenges in formulation and manufacturing.[2][3]
This guide will therefore explore the solubility of this compound from two perspectives: a predictive analysis based on its molecular architecture and a practical guide to its empirical determination.
Molecular Structure and Predicted Solubility Profile
The solubility of a compound is governed by the interplay of its own physicochemical properties and those of the solvent. The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of this analysis.[4]
Molecular Attributes of this compound:
-
Core Structure: A tetracyclic system featuring an indole nucleus. The core is largely nonpolar due to the extensive hydrocarbon framework.
-
Key Functional Groups:
-
Secondary Amine (Indole N-H): This group is a weak hydrogen bond donor and a very weak base. It offers a site for potential interaction with protic or polar solvents.
-
Chloro Substituent (-Cl): The chlorine atom is electron-withdrawing and increases the molecule's lipophilicity (fat-solubility) and molecular weight.
-
-
Overall Polarity: The molecule is predominantly nonpolar and lipophilic. The computed XLogP3 value (a measure of lipophilicity) for the structurally similar 7-Chloro-1,2,3,4-tetrahydroquinoline is 2.9, indicating a preference for nonpolar environments.[5] The parent compound, 1,2,3,4-tetrahydrocyclopenta[b]indole, has a computed XLogP3 of 2.7.[6] The addition of chlorine likely pushes the value for the target compound closer to 3.0.
Predicted Solubility in Common Organic Solvents
Based on these structural features, we can predict the solubility behavior across different solvent classes. This information is summarized in the table below.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |
| Nonpolar Aprotic | Hexane, Toluene, Cyclohexane | High | The nonpolar nature of these solvents aligns well with the large, lipophilic hydrocarbon scaffold of the solute. Dispersion forces will be the primary intermolecular interaction. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High to Moderate | These solvents possess a dipole moment capable of interacting with any minor polar character of the solute. They effectively solvate large organic molecules without the high energy cost of disrupting a strong hydrogen-bonding network. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | While these solvents can hydrogen bond with the indole N-H, their own strong hydrogen-bonding networks must be disrupted. The energy gained from solvating the large nonpolar part of the molecule may not compensate for this, leading to lower solubility compared to polar aprotic solvents. |
| Highly Polar Protic | Water | Very Low / Insoluble | The molecule's high lipophilicity and inability to form strong, multiple hydrogen bonds make it poorly suited to dissolve in water. The solubility of the parent indole in water is extremely low (3-4 g/L).[7] |
Factors Influencing Solubility: Beyond the Solvent
Several external factors can significantly alter the measured solubility of a compound.[8]
-
Temperature: For most solid organic compounds, solubility increases with temperature as the dissolution process is typically endothermic.[8] This relationship can be described by the van't Hoff equation. It is crucial to control and report the temperature during any solubility measurement.
-
pH: The indole N-H is very weakly basic. Therefore, its solubility is unlikely to be enhanced significantly in acidic aqueous solutions. Strong bases could potentially deprotonate the N-H, forming an anion, but this typically requires very harsh conditions.
-
Solid-State Form (Polymorphism): The crystalline form of the compound dramatically affects solubility. Amorphous solids are generally more soluble than their crystalline counterparts because less energy is required to break the solid-state lattice. The most thermodynamically stable crystalline polymorph will always be the least soluble.[8] It is imperative to characterize the solid form used in any solubility experiment.
The logical relationship between these molecular and environmental factors is depicted in the diagram below.
Caption: Factors influencing the solubility of the target compound.
Experimental Determination of Solubility: A Validated Protocol
Since pre-existing data is unavailable, empirical measurement is necessary. The "gold standard" for this is the Thermodynamic Shake-Flask Method , which measures the equilibrium solubility of a compound.[2] This method ensures that the solution is fully saturated and that the remaining solid is in equilibrium with the dissolved solute.
Protocol: Thermodynamic Solubility Determination via HPLC-UV
This protocol is designed as a self-validating system to ensure data integrity.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (solid, characterization of solid form recommended)
-
HPLC-grade organic solvents (e.g., Hexane, Dichloromethane, Methanol)
-
Volumetric flasks, analytical balance, glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
HPLC system with UV detector
Workflow Diagram:
Caption: Experimental workflow for thermodynamic solubility determination.
Step-by-Step Methodology:
-
Preparation of Calibration Standards: a. Accurately weigh approximately 10 mg of the compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., Dichloromethane) in a 10 mL volumetric flask to create a 1 mg/mL stock solution. b. Perform a serial dilution of the stock solution to prepare a set of at least five calibration standards (e.g., 100, 50, 25, 10, 1 µg/mL). Causality: A multi-point calibration curve is essential for accurate quantification and to verify the linear response of the UV detector.
-
Sample Preparation: a. To a series of glass vials (in triplicate for each solvent), add an excess amount of the solid compound (e.g., ~5-10 mg). The key is to ensure undissolved solid remains after equilibration. b. Accurately add a defined volume of the test solvent (e.g., 2 mL) to each vial. Causality: Using excess solid ensures that the solution reaches its saturation point, which is the definition of thermodynamic solubility.
-
Equilibration: a. Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). b. Shake the vials for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is standard.[9] A preliminary time-course experiment can be run to confirm when equilibrium is reached (i.e., when solubility values no longer increase over time). Causality: Kinetic energy from shaking and sufficient time are required to overcome the activation energy of dissolution and reach a true thermodynamic equilibrium between the solid and solution phases.
-
Sample Processing and Analysis: a. After equilibration, allow the vials to stand undisturbed for 1-2 hours to let the excess solid settle. b. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. Causality: Filtration is a critical step to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility. c. Dilute the clear filtrate with the analysis solvent to a concentration that falls within the range of the calibration curve. d. Analyze the calibration standards and the diluted samples by HPLC-UV at the compound's λmax.
-
Data Analysis: a. Plot the UV absorbance versus concentration for the standards to generate a linear regression curve. b. Use the equation of the line to calculate the concentration of the diluted sample. c. Multiply the result by the dilution factor to determine the final solubility of the compound in the test solvent. Report the value in mg/mL or µg/mL, specifying the temperature.
Conclusion and Recommendations
While specific experimental data for this compound is not publicly available, a robust solubility profile can be predicted based on its molecular structure. The compound is expected to exhibit high solubility in nonpolar and polar aprotic organic solvents and poor solubility in polar protic solvents, particularly water.
For any research or development activities, it is strongly recommended that this predicted profile be confirmed experimentally. The provided thermodynamic shake-flask protocol offers a reliable and scientifically sound method for generating high-quality, reproducible solubility data. Such data is indispensable for guiding synthetic route optimization, designing reliable in vitro screening assays, and laying the groundwork for future pre-formulation and formulation development activities.
References
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-
PubChem. (n.d.). 1,2,3,4-Tetrahydro-cyclopenta(b)indole. National Center for Biotechnology Information. Retrieved from [Link]
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-
Thompson Rivers University. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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- University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
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The Enduring Power of a Classic: A Technical Guide to the Synthesis of the Cyclopenta[b]indole Scaffold via Fischer Indolization
For researchers, medicinal chemists, and professionals in drug development, the cyclopenta[b]indole scaffold represents a privileged heterocyclic system. Its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals underscores its significance as a target for organic synthesis.[1][2] This guide provides an in-depth technical exploration of the Fischer indole synthesis as a robust and versatile method for constructing this valuable molecular framework. We will delve into the mechanistic underpinnings of this classic reaction, provide detailed experimental protocols, and discuss the nuances of substrate scope and reaction optimization, offering a comprehensive resource for the modern synthetic chemist.
The Strategic Importance of the Cyclopenta[b]indole Core
The fusion of a cyclopentane ring to the indole nucleus imparts a unique three-dimensional architecture that has proven to be highly amenable to interaction with various biological targets. This structural motif is found in natural products with intriguing bioactivities, such as Arcyriaflavin A, which has been identified as an inhibitor of human cytomegalovirus replication.[3] The therapeutic potential of this scaffold has driven significant efforts towards the development of efficient and adaptable synthetic routes. While numerous modern methods, often employing metal catalysis, have been developed for the synthesis of cyclopenta[b]indoles, the Fischer indole synthesis remains a highly relevant and powerful tool due to its operational simplicity and the ready availability of starting materials.[1][2]
The Fischer Indole Synthesis: A Mechanistic Deep Dive
The Fischer indole synthesis, first reported in 1883, is the acid-catalyzed reaction of an arylhydrazine with a ketone or aldehyde to form an indole.[4][5] When a cyclic ketone such as cyclopentanone is employed, the product is a tetrahydrocyclopenta[b]indole. The reaction proceeds through a series of well-established steps, a thorough understanding of which is paramount for rational optimization and troubleshooting.
The accepted mechanism involves the following key transformations:[4][6][7]
-
Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of the arylhydrazine and the cyclic ketone to form the corresponding arylhydrazone.
-
Tautomerization to Ene-hydrazine: The arylhydrazone then undergoes tautomerization to its more reactive ene-hydrazine isomer.
-
[6][6]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The ene-hydrazine undergoes a[6][6]-sigmatropic rearrangement, leading to the formation of a new carbon-carbon bond and the cleavage of the weak nitrogen-nitrogen bond.
-
Rearomatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack of an amino group onto an imine, forming a cyclic aminal.
-
Elimination of Ammonia: Finally, under the acidic conditions, the cyclic aminal eliminates a molecule of ammonia to afford the stable, aromatic cyclopenta[b]indole scaffold.
The choice of acid catalyst is a critical parameter in the Fischer indole synthesis.[5] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) have been successfully employed.[4][5] For cyclic ketones, PPA is often a highly effective catalyst, acting as both a Brønsted acid and a dehydrating agent, driving the equilibrium towards the desired product.[8] The ammonia generated as a byproduct can neutralize the acid catalyst, necessitating the use of stoichiometric amounts of the acid in some cases.[9]
Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydrocyclopenta[b]indole
This protocol is a representative example for the synthesis of the parent 1,2,3,4-tetrahydrocyclopenta[b]indole scaffold.
Materials and Equipment:
-
Phenylhydrazine
-
Cyclopentanone
-
Glacial Acetic Acid
-
Standard reflux apparatus
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Buchner funnel and filter paper
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine phenylhydrazine (5.4 g, 0.05 mol) and glacial acetic acid (30 mL).
-
Addition of Ketone: To the stirred solution, add cyclopentanone (4.2 g, 0.05 mol) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: Attach a condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 2 hours. The color of the solution will typically darken.
-
Work-up: After the reflux period, allow the reaction mixture to cool to room temperature. Pour the cooled mixture into a beaker containing 100 mL of cold water. A precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of water to remove any residual acetic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Drying: Dry the purified crystals under vacuum to obtain the final 1,2,3,4-tetrahydrocyclopenta[b]indole product.
Substrate Scope and Yield Optimization
The Fischer indole synthesis is amenable to a wide range of substituted phenylhydrazines and cyclic ketones. The electronic nature of the substituents on the arylhydrazine can influence the reaction rate and yield. Electron-donating groups on the phenyl ring generally facilitate the reaction, while electron-withdrawing groups can hinder it, often requiring more forcing conditions.
| Phenylhydrazine Substituent | Ketone | Catalyst | Yield (%) |
| H | Cyclopentanone | Acetic Acid | ~75 |
| 4-Methyl | Cyclopentanone | Acetic Acid | >80 |
| 4-Methoxy | Cyclopentanone | Acetic Acid | >85 |
| 4-Chloro | Cyclopentanone | PPA | ~60 |
| 4-Nitro | Cyclopentanone | PPA | ~40 |
Note: Yields are approximate and can vary based on reaction scale and specific conditions.
Causality behind Experimental Choices:
-
Choice of Acid: For simple, activated phenylhydrazines, glacial acetic acid often provides a good balance of acidity and solvent properties. For less reactive, electron-deficient hydrazines, a stronger acid like polyphosphoric acid (PPA) is often necessary to promote the key rearrangement step.[8]
-
Reaction Temperature: The Fischer indole synthesis typically requires elevated temperatures to overcome the activation energy of the[6][6]-sigmatropic rearrangement.[10] Refluxing in acetic acid (b.p. ~118 °C) is a common condition.
-
Substituents on the Cyclopentanone Ring: The presence of substituents on the cyclopentanone ring can lead to the formation of regioisomers. The regiochemical outcome is determined by the relative stability of the intermediate ene-hydrazines. Generally, the reaction proceeds through the more substituted and thermodynamically more stable ene-hydrazine.
Modern Advancements: Enantioselective Fischer Indolization
A significant recent development in the field is the advent of enantioselective Fischer indole synthesis. This has been achieved through the use of chiral catalysts, such as chiral phosphoric acids, in combination with a Lewis acid co-catalyst like zinc chloride. This approach enables the desymmetrization of prochiral cyclic diketones to afford optically active cyclopenta[b]indolones, which are valuable building blocks for the synthesis of complex chiral molecules.
Conclusion
The Fischer indole synthesis, despite its long history, remains a cornerstone of heterocyclic chemistry. Its application to the synthesis of the cyclopenta[b]indole scaffold provides a direct and efficient route to a class of compounds of significant interest in drug discovery and natural product synthesis. A thorough understanding of the reaction mechanism and the factors influencing its outcome empowers the modern chemist to harness the full potential of this venerable reaction. The continued development of variants, such as enantioselective transformations, ensures that the Fischer indole synthesis will remain an indispensable tool for years to come.
References
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- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
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Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature protocols, 3(8), 1249–1252. [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
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Nobre, C. P., & Coelho, F. (2016). Diastereoselective Synthesis of Biologically Active Cyclopenta[b]indoles. The Journal of organic chemistry, 81(17), 7496–7508. [Link]
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Thermo Fisher Scientific. (2022, December 13). Fischer Indole Synthesis - Named Reactions in Organic Chemistry [Video]. YouTube. [Link]
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Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules (Basel, Switzerland), 15(4), 2491–2498. [Link]
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Thavaraj, V., Satpathi, B., Bankar, S. K., & Ramasastry, S. S. V. (2018). Recent metal-catalysed approaches for the synthesis of cyclopenta[b]indoles. RSC advances, 8(33), 18576–18588. [Link]
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Krasavin, M., Dar'in, D., & Bakulina, O. (2021). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. Molecules, 26(16), 4877. [Link]
- Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 41-94). John Wiley & Sons, Ltd.
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54064-54084.
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Organic Syntheses. (n.d.). 1,2,3,4-TETRAHYDROCARBAZOLE. Retrieved from [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. Retrieved from [Link]
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molecular structure and conformation of substituted cyclopenta[b]indoles
An In-Depth Technical Guide to the Molecular Structure and Conformation of Substituted Cyclopenta[b]indoles
Introduction: The Cyclopenta[b]indole Scaffold in Modern Drug Discovery
The fusion of an indole ring system with a cyclopentane moiety gives rise to the cyclopenta[b]indole core, a privileged heterocyclic scaffold that is a cornerstone in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] The indole component itself is a well-established pharmacophore, present in a vast array of compounds with diverse therapeutic applications.[2] The annulation of a five-membered carbocyclic ring introduces specific conformational constraints and steric bulk, which can be strategically exploited in drug design to modulate binding affinity, selectivity, and pharmacokinetic properties. Consequently, a thorough understanding of the molecular structure and conformational dynamics of substituted cyclopenta[b]indoles is of paramount importance for researchers in medicinal chemistry and drug development.
This technical guide provides a comprehensive exploration of the structural and conformational landscape of substituted cyclopenta[b]indoles. We will delve into the intricacies of their three-dimensional architecture, the influence of various substituents, and the state-of-the-art experimental and computational methodologies employed for their characterization. This document is intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel therapeutic agents based on this versatile scaffold.
The Fundamental Architecture: A Hybrid of Rigidity and Flexibility
The cyclopenta[b]indole ring system is an elegant fusion of a planar aromatic indole core and a non-planar cyclopentane ring. This unique combination imparts a fascinating blend of structural rigidity and conformational flexibility to the molecule.
Insights from X-ray Crystallography: The Solid-State Perspective
Single-crystal X-ray diffraction provides the most definitive and high-resolution insight into the solid-state structure of molecules. Analysis of the crystal structure of 3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid reveals key features of the core scaffold.[2] The indole portion, as expected, is essentially planar. However, the fused cyclopentane ring is not flat; it adopts a puckered conformation to alleviate torsional strain.[2]
In the case of the aforementioned substituted cyclopenta[b]indole, the five-membered ring exhibits a shallow envelope conformation .[2] In this arrangement, four of the carbon atoms are nearly coplanar, while the fifth is displaced out of this plane. This puckering is a fundamental characteristic of five-membered rings and is a critical determinant of the overall shape of the molecule.
The following diagram illustrates the key structural features of the cyclopenta[b]indole core.
Caption: Key structural features of the cyclopenta[b]indole core.
The Impact of Substitution: Modulating Structure and Conformation
The introduction of substituents onto the cyclopenta[b]indole scaffold can profoundly influence its molecular geometry and conformational preferences. These effects are mediated through a combination of steric and electronic interactions.
Steric Effects
Bulky substituents on the cyclopentane ring will preferentially occupy positions that minimize steric hindrance. In an envelope or half-chair conformation, this often translates to a preference for pseudo-equatorial over pseudo-axial orientations. The energetic penalty associated with unfavorable steric interactions can be significant, often dictating the dominant conformation.
Electronic Effects
The electronic nature of substituents can also play a crucial role. Electron-withdrawing or electron-donating groups can alter the bond lengths and angles within the ring system. For instance, substitution on the indole nitrogen can modulate the electronic properties of the aromatic system and influence the overall molecular conformation. The crystal structure of tert-butyl 2,3-dihydro-1H-cyclopenta[b]indole-4-carboxylate provides an example of how a bulky, electron-withdrawing N-substituent impacts the solid-state packing.
The following table summarizes selected geometric parameters for a substituted cyclopenta[b]indole, highlighting the key structural features.
| Parameter | Value | Reference |
| 3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid | ||
| Cyclopentane Ring Conformation | Shallow Envelope | [2] |
| Dihedral Angle (Fused Ring System vs. Phenyl Ring) | 66.65 (3)° | [2] |
Experimental Methodologies for Structural and Conformational Analysis
A multi-pronged approach combining synthesis, spectroscopy, and crystallography is essential for a comprehensive understanding of substituted cyclopenta[b]indoles.
Synthesis of Substituted Cyclopenta[b]indoles: A Step-by-Step Protocol
The synthesis of substituted cyclopenta[b]indoles can be achieved through various synthetic routes. One common and effective method involves a multi-step sequence starting from a Morita-Baylis-Hillman adduct. The following is a representative protocol for the synthesis of 3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid.[2]
Step 1: Michael Addition
-
To a solution of (±)-methyl 2-[hydroxy(3,4,5-trimethoxyphenyl)-methyl]acrylate (1 mmol) and indole (1.2 mmol) in acetonitrile (5 mL), add 2-iodoxybenzoic acid (1 mmol).
-
Reflux the mixture until the starting materials are consumed (monitor by TLC).
-
Cool the reaction mixture and purify the resulting 1,3-dicarbonyl compound by column chromatography.
Step 2: Reduction
-
Dissolve the 1,3-dicarbonyl compound in a suitable solvent (e.g., methanol).
-
Add sodium borohydride in portions at 0 °C.
-
Stir the reaction until complete (monitor by TLC).
-
Work up the reaction to isolate the corresponding β-hydroxy-carbonyl compound.
Step 3: Cyclization and Hydrolysis
-
Dissolve the β-hydroxy-carbonyl compound in a suitable solvent (e.g., dichloromethane).
-
Add a catalytic amount of trifluoromethanesulfonic acid.
-
Stir the reaction at room temperature until cyclization is complete.
-
Perform a basic hydrolysis of the ester to obtain the final carboxylic acid product.
-
Purify the product by flash chromatography.
The following diagram illustrates the general workflow for the synthesis of substituted cyclopenta[b]indoles.
Caption: General synthetic workflow for substituted cyclopenta[b]indoles.
Conformational Analysis in Solution: The Power of NMR Spectroscopy
While X-ray crystallography provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the dynamic conformational behavior of molecules in solution.
1. 1H and 13C NMR Spectroscopy
The chemical shifts of the protons and carbons in the cyclopentane ring are sensitive to their local electronic environment and spatial orientation. For example, protons in a pseudo-axial position will typically resonate at a different frequency than those in a pseudo-equatorial position.
2. Coupling Constants (3JHH)
The magnitude of the vicinal coupling constants (3JHH) between protons on adjacent carbons in the cyclopentane ring is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, one can deduce the preferred conformation of the five-membered ring.
3. Nuclear Overhauser Effect (NOE) Spectroscopy
NOE-based experiments, such as NOESY and ROESY, are particularly powerful for determining the through-space proximity of protons.[3] An NOE is observed between two protons if they are close in space (typically < 5 Å), regardless of whether they are connected through bonds. This allows for the unambiguous assignment of relative stereochemistry and the confirmation of specific conformations. For instance, an NOE between a proton on the indole ring and a proton on a substituent on the cyclopentane ring can provide definitive evidence for a particular spatial arrangement.
Protocol for Conformational Analysis using NMR:
-
Acquire high-resolution 1D 1H and 13C NMR spectra of the purified substituted cyclopenta[b]indole in a suitable deuterated solvent.
-
Perform 2D NMR experiments, including COSY (to establish proton-proton correlations), HSQC (to correlate protons with their directly attached carbons), and HMBC (to establish long-range proton-carbon correlations).
-
Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations. The choice between NOESY and ROESY depends on the molecular weight of the compound.[3]
-
Analyze the 1H NMR spectrum to extract chemical shifts and coupling constants for the protons on the cyclopentane ring.
-
Use the measured 3JHH values in conjunction with the Karplus equation to estimate the dihedral angles and propose a likely conformation (e.g., envelope or half-chair).
-
Corroborate the proposed conformation by analyzing the NOE correlations. The presence of specific NOEs will provide strong evidence for the spatial proximity of certain protons, confirming the proposed 3D structure.
Computational Modeling: A Theoretical Lens on Conformation
In silico methods, particularly Density Functional Theory (DFT), have become invaluable complements to experimental techniques for studying molecular structure and conformation.[4] DFT calculations can provide insights into the relative energies of different conformers, the energy barriers to interconversion, and the impact of substituents on the electronic structure.
Protocol for DFT-based Conformational Analysis:
-
Construct a 3D model of the substituted cyclopenta[b]indole molecule.
-
Perform a conformational search to identify all low-energy conformers. This can be done using molecular mechanics or semi-empirical methods.
-
For each low-energy conformer, perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[4]
-
Calculate the vibrational frequencies to confirm that each optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Calculate the relative energies of the conformers, including zero-point vibrational energy corrections.
-
The conformer with the lowest calculated energy is predicted to be the most stable. The calculated energy differences between conformers can be used to estimate their relative populations at a given temperature.
-
Further analysis of the optimized geometries can provide detailed information on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography.
The following diagram illustrates the workflow for a combined experimental and computational approach to conformational analysis.
Caption: Integrated workflow for conformational analysis.
Conclusion
The substituted cyclopenta[b]indole scaffold represents a rich and versatile platform for the development of novel therapeutic agents. A deep understanding of the interplay between substitution, molecular structure, and conformational preference is critical for the rational design of compounds with optimized biological activity. The integrated application of organic synthesis, X-ray crystallography, advanced NMR techniques, and computational modeling provides a powerful toolkit for elucidating the complex three-dimensional nature of these important molecules. This guide has provided an overview of these methodologies and a framework for their application, with the aim of empowering researchers to unlock the full therapeutic potential of the cyclopenta[b]indole core.
References
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Fernandes, D. C., de Alencar Simoni, D., Rodrigues Jr, M. T., Santos, M. S., & Coelho, F. (2015). Crystal structure of 3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o395–o396. [Link]
-
Jordan, J. A., Clark, J. H., & Gribble, G. W. (2016). tert-Butyl 2,3-dihydro-1H-cyclopenta[b]indole-4-carboxylate. IUCrData, 1(9), x161468. [Link]
-
Chem-Impex International. (n.d.). 1,2,3,4-Tetrahydrocyclopenta[b]indole. Retrieved from [Link]
-
Sarotti, A. M. (2013). Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations. RSC Advances, 3(36), 15637-15647. [Link]
-
University of Wisconsin-Madison Chemistry Department. (2018). NOESY and ROESY. Retrieved from [Link]
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The Cyclopenta[b]indole Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The cyclopenta[b]indole nucleus, a tricyclic heterocyclic system, represents a "privileged structure" in medicinal chemistry, demonstrating a remarkable propensity for interacting with a diverse array of biological targets. This guide provides a comprehensive technical overview of the biological significance of this scaffold, tracing its journey from natural product origins to its current status as a cornerstone for the development of novel therapeutics. We will explore its multifaceted pharmacological profile, with a particular focus on its anticancer properties mediated through microtubule dynamics disruption. Furthermore, this guide will delve into the synthetic strategies that have enabled the exploration of the chemical space around this versatile core, and present detailed protocols and data to empower researchers in their quest for next-generation therapies.
Introduction: The Allure of a Fused Ring System
The indole moiety is a ubiquitous structural motif in a vast number of biologically active compounds, both natural and synthetic.[1][2][3][4] Its fusion with a five-membered carbocyclic ring to form the cyclopenta[b]indole scaffold imparts a unique conformational rigidity and electronic distribution, rendering it an ideal platform for molecular recognition by various enzymes and receptors.[5][6][7][8] This unique architecture is at the heart of its diverse pharmacological activities, which span from anticancer and antiviral to anti-inflammatory and neuroprotective effects.[9][10][11] The inherent versatility of the cyclopenta[b]indole core has made it a focal point for extensive research in drug discovery and development.[7][12]
Natural Origins: Nature's Blueprint for Bioactivity
The prevalence of the cyclopenta[b]indole framework in a variety of alkaloids underscores its evolutionary selection as a biologically relevant scaffold.[1][13] These natural products, isolated from sources ranging from fungi and plants to marine organisms, exhibit a wide spectrum of biological activities and have served as crucial starting points for medicinal chemistry campaigns.[5][7][13]
Table 1: Representative Natural Products with a Cyclopenta[b]indole Core and their Bioactivities
| Natural Product | Source | Reported Biological Activity | Reference |
| Fischerindole L | Fischerella muscicola (Cyanobacterium) | Antifungal, Cytotoxic against lung carcinoma cell lines | [12] |
| Terpendole E | Albophoma yamanashiensis (Fungus) | Mitotic kinesin Eg5 inhibitor, potential anticancer agent | [5][12] |
| Yuehchukene | Murraya paniculata (Plant) | Anti-implantation, antifertility | [5][12][14] |
| Paspaline | Fungi | Antibacterial, Insecticidal | [5][7] |
| Bruceolline I | Plant | Antimalarial | [13] |
The diverse bioactivities of these natural products highlight the remarkable potential of the cyclopenta[b]indole core as a versatile pharmacophore.
Medicinal Chemistry Applications: Targeting Disease with Precision
The structural and electronic features of the cyclopenta[b]indole core have been extensively exploited by medicinal chemists to design and synthesize novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.
Anticancer Activity: A Prominent Therapeutic Avenue
The most significant therapeutic application of cyclopenta[b]indole derivatives lies in the field of oncology.[2][6] Numerous synthetic analogs have demonstrated potent antiproliferative activity against a wide range of cancer cell lines.[9][15]
A key mechanism through which many cyclopenta[b]indole derivatives exert their anticancer effects is by targeting microtubule dynamics.[9][15][16] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport. By interfering with the polymerization or depolymerization of tubulin, these compounds can arrest the cell cycle, induce apoptosis, and inhibit tumor growth.[9][15]
One notable synthetic cyclopenta[b]indole, designated as C2E1, has been shown to induce tubulin depolymerization, leading to a significant reduction in the viability of leukemia cells.[9] Its multifaceted mechanism involves the induction of apoptosis, cell cycle arrest, and inhibition of cell migration.[9] Importantly, the distinct mode of action of some cyclopenta[b]indoles compared to conventional microtubule-targeting drugs suggests they may be effective against drug-resistant cancers.[9][15]
Figure 1: Simplified signaling pathway of anticancer cyclopenta[b]indoles targeting microtubule dynamics.
Antiviral and Other Therapeutic Potential
Beyond their anticancer properties, indole derivatives, including those with the cyclopenta[b]indole scaffold, have shown promise as antiviral agents.[17][18] For instance, certain derivatives have been investigated as inhibitors of the hepatitis C virus (HCV) NS5B polymerase.[17] The rigid, polycyclic nature of the cyclopenta[b]indole core makes it an attractive starting point for the design of inhibitors targeting viral enzymes. The broader class of indole alkaloids has also demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, and anti-inflammatory effects.[11]
Synthetic Strategies: Accessing Chemical Diversity
The therapeutic potential of the cyclopenta[b]indole scaffold has spurred the development of numerous synthetic methodologies for its construction. These strategies provide access to a wide range of derivatives with diverse substitution patterns, enabling comprehensive structure-activity relationship (SAR) studies.
Prominent synthetic approaches include:
-
Fischer Indole Synthesis: A classical and robust method, though it can have limitations with unsymmetrically substituted precursors.[5][10]
-
Metal-Catalyzed Cyclizations: Modern methods often employ catalysts based on palladium, gold, copper, or rhodium to achieve high efficiency and selectivity.[5][7][12][19] These include tandem reactions and cycloadditions.[5][19]
-
Nazarov Cyclization: An effective method for constructing the five-membered ring through the cyclization of divinyl ketones.[1][5]
-
Friedel-Crafts Alkylation/Acylation: Intramolecular versions of this reaction are commonly used to form the cyclopentane ring.[6]
Figure 2: Overview of common synthetic routes to the cyclopenta[b]indole core.
Representative Experimental Protocol: Sc(OTf)₃-Catalyzed Annulation
This protocol describes a modern and efficient method for the synthesis of cyclopenta[b]indoles.[20]
Reaction: Sc(III)-Catalyzed Annulation of Vinyl Diazoacetates with Indole-Derived Unsaturated Imines.[20]
Materials:
-
Indole-derived α,β-unsaturated imine (1.0 equiv)
-
Vinyl diazoacetate (1.2 equiv)
-
Scandium(III) triflate (Sc(OTf)₃) (10 mol%)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the indole-derived α,β-unsaturated imine and Sc(OTf)₃.
-
Add the anhydrous solvent and stir the mixture at the specified reaction temperature (e.g., room temperature).
-
Slowly add a solution of the vinyl diazoacetate in the anhydrous solvent to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cyclopenta[b]indole.
Self-Validation: The success of this protocol is validated by the high yields and diastereoselectivity often achieved, with the structure of the final product confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Conclusion and Future Perspectives
The cyclopenta[b]indole core structure continues to be a fertile ground for the discovery of new bioactive molecules. Its prevalence in nature and the remarkable breadth of its pharmacological activities, particularly in oncology, solidify its status as a privileged scaffold. The ongoing development of novel and efficient synthetic methodologies will undoubtedly accelerate the exploration of the chemical space around this versatile core, leading to the identification of next-generation therapeutics with enhanced efficacy and safety profiles. Future research will likely focus on the development of more selective and potent analogs, the elucidation of novel biological targets, and the application of this scaffold to a wider range of therapeutic areas.
References
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Gonalves, T. C., et al. (2024). Cyclopenta[b]indoles as novel antimicrotubule agents with antileukemia activity. Toxicology in Vitro, 105856. [Link]
-
Mårtensson, J. (2024). Mårtensson's synthesis of bioactive cyclopenta[b]indoles. ResearchGate. [Link]
-
Vivekanand, T., et al. (2018). Recent metal-catalysed approaches for the synthesis of cyclopenta[b]indoles. RSC Advances, 8(33), 18576-18588. [Link]
-
Request PDF. (n.d.). Cyclopenta[b]indoles as novel antimicrotubule agents with antileukemia activity. ResearchGate. [Link]
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da Silva, A. L., & de Souza, M. C. B. V. (2019). Synthetic approaches towards cyclopenta[b]indole scaffold. In ResearchGate. [Link]
-
El-Gamal, M. I., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(13), 5035. [Link]
-
de Oliveira, C. C., et al. (2021). Synthetic cyclopenta[b]indoles exhibit antineoplastic activity by targeting microtubule dynamics in acute myeloid leukemia cells. European Journal of Pharmacology, 893, 173853. [Link]
-
O'Connor, N. R., & Stoltz, B. M. (2016). Cyclohepta[b]indoles: A Privileged Structure Motif in Natural Products and Drug Design. Accounts of Chemical Research, 49(11), 2441-2452. [Link]
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Coelho, F., et al. (2016). Diastereoselective Synthesis of Biologically Active Cyclopenta[b]indoles. The Journal of Organic Chemistry, 81(17), 7724-7738. [Link]
-
Amuthavalli, A., et al. (2020). Naturally occurring cyclopenta[b]indole alkaloids. ResearchGate. [Link]
-
Vivekanand, T., et al. (2018). Recent metal-catalysed approaches for the synthesis of cyclopenta[b]indoles. RSC Advances. [Link]
-
Vivekanand, T., et al. (2018). Recent metal-catalysed approaches for the synthesis of cyclopenta[b]indoles. Semantic Scholar. [Link]
-
Gopalsamy, A., et al. (2016). A review on recent developments of indole-containing antiviral agents. Journal of Medicinal Chemistry, 59(17), 7845-7864. [Link]
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Al-Ostath, A. I., et al. (2023). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Frontiers in Chemistry, 11, 1222956. [Link]
-
Wang, Y., et al. (2023). Synthesis of Cyclopenta[b]indoles via Sc(III)-Catalyzed Annulation of Vinyl Diazoacetates with Indole-Derived Unsaturated Imines. Organic Letters, 25(18), 3326-3330. [Link]
-
O'Connor, N. R., & Stoltz, B. M. (2016). Cyclohepta[b]indoles: A Privileged Structure Motif in Natural Products and Drug Design. Accounts of Chemical Research. [Link]
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Indole chemistry breakthrough opens doors for more effective drug synthesis. (2025). Chiba University. [Link]
-
Relevant natural products containing cyclopenta[b]indoline core. (n.d.). ResearchGate. [Link]
-
Recent metal-catalysed approaches for the synthesis of cyclopenta[b]indoles. (2018). RSC Publishing. [Link]
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Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. (2022). MDPI. [Link]
-
Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. (2020). MDPI. [Link]
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Natural and Synthesized Indole Derivatives and their Biological Activities. (2025). International Journal of Scientific Research in Science and Technology. [Link]
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Methodological & Application
Application Notes and Protocols for the Investigation of 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole in Anticancer Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole in anticancer research. This document outlines the scientific rationale, synthesis protocol, and detailed methodologies for evaluating its potential as a therapeutic agent.
Introduction: The Rationale for Investigating this compound
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities, including anticancer properties.[1][2] Several indole-containing drugs, such as vinblastine, vincristine, and sunitinib, are already in clinical use for cancer treatment.[3] The tetrahydrocyclopenta[b]indole core, a tricyclic indole derivative, has been specifically implicated in antileukemia activity through mechanisms such as microtubule disruption.
The introduction of halogen atoms, particularly chlorine, into the indole ring has been shown to modulate the electronic and hydrophobic properties of the molecule, often leading to enhanced biological activity.[4] For instance, studies on various indole derivatives have demonstrated that chloro-substitution can significantly increase their anticancer potency.[3][5] Specifically, the position of the halogen substituent is critical for activity, with substitutions at various positions on the indole ring showing differential effects.[1] This strategic placement of a chlorine atom at the 7-position of the tetrahydrocyclopenta[b]indole scaffold is hypothesized to enhance its interaction with biological targets within cancer cells, potentially leading to improved efficacy and selectivity.
This document provides a framework for the synthesis and subsequent in vitro evaluation of this compound, focusing on its potential as a novel anticancer agent. The protocols detailed herein are designed to be robust and provide a clear, self-validating workflow for the initial stages of drug discovery.
Synthesis of this compound
The synthesis of this compound can be achieved through the well-established Fischer indole synthesis.[6] This acid-catalyzed reaction involves the condensation of an arylhydrazine with a ketone or aldehyde, followed by cyclization.[6] In this case, 4-chlorophenylhydrazine hydrochloride serves as the arylhydrazine precursor and cyclopentanone provides the cyclic ketone component.
Reaction Scheme:
Figure 1: Fischer Indole Synthesis of the target compound.
Protocol: Fischer Indole Synthesis
This protocol is a representative method and may require optimization.
Materials:
-
4-Chlorophenylhydrazine hydrochloride
-
Cyclopentanone
-
Glacial Acetic Acid
-
Ethanol (95%)
-
Water
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chlorophenylhydrazine hydrochloride (1 equivalent) and cyclopentanone (1.1 equivalents) in glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
In Vitro Anticancer Evaluation: A Step-by-Step Approach
A tiered approach is recommended for the in vitro evaluation of this compound. This begins with broad screening for cytotoxicity, followed by more detailed mechanistic studies.
Sources
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Introduction: The Strategic Importance of the N-Alkylated Tetrahydrocyclopenta[b]indole Scaffold
An Application Guide for the N-Alkylation of Tetrahydrocyclopenta[b]indole Derivatives
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[2][3] Among the diverse family of indole analogs, tetrahydrocyclopenta[b]indoles are of significant interest as their rigid, fused-ring structure serves as a valuable building block for novel therapeutic agents, particularly in neuropharmacology and oncology.[4][5]
Functionalization of the indole nitrogen (N-alkylation) is a critical synthetic transformation that profoundly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. This modification allows for the introduction of diverse substituents, enabling fine-tuning of a compound's pharmacological profile. However, the N-alkylation of indoles is not without its challenges. A primary obstacle is the competitive alkylation at the C3 position, which is often the most nucleophilic site on the indole ring.[6] Therefore, developing robust and regioselective protocols that favor N-alkylation is paramount for the efficient synthesis of targeted drug candidates.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the N-alkylation of tetrahydrocyclopenta[b]indole derivatives. We will explore the mechanistic principles, compare various synthetic strategies, and provide detailed, field-proven protocols to empower the synthesis of these valuable compounds.
Mechanistic Underpinnings: Achieving Selective N-Alkylation
The core principle of indole N-alkylation involves the deprotonation of the indole N-H proton by a suitable base to form a nucleophilic indolide anion. This anion then undergoes a nucleophilic substitution reaction (typically SN2) with an alkylating agent.
The choice of base and solvent is critical for achieving high regioselectivity. Strong bases, such as sodium hydride (NaH), irreversibly deprotonate the indole nitrogen, decisively forming the indolide anion and minimizing the presence of the neutral, C3-nucleophilic indole. The use of polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is advantageous as they solvate the counter-ion of the base (e.g., Na+) without solvating the indolide anion, thereby enhancing its nucleophilicity.
Comparative Overview of N-Alkylation Methodologies
Several methods have been developed for the N-alkylation of indoles, each with distinct advantages and limitations. The optimal choice depends on the substrate scope, scalability, and tolerance of functional groups.
| Method | Base | Solvent(s) | Alkylating Agent | Temp (°C) | Typical Yield (%) | Advantages & Disadvantages |
| Classical Alkylation | NaH, KH | DMF, THF | Alkyl halides, Tosylates | 0 to RT | 70-95% | [+] High yield, reliable, strong driving force. [-] Requires anhydrous conditions, NaH is pyrophoric, limited to base-stable substrates.[7] |
| Phase-Transfer Catalysis (PTC) | K₂CO₃, KOH | Toluene, CH₂Cl₂ / H₂O | Alkyl halides | RT to 80 | 60-90% | [+] Milder conditions, avoids strong bases, scalable. [-] May require catalyst optimization, can be slower.[8][9] |
| Carbonate Alkylation | DABCO (catalytic) | DMC (reagent & solvent) | Dimethyl Carbonate (DMC), Dibenzyl Carbonate (DBC) | 90-135 | 90-98% | [+] "Green" reagents, high yields, mild catalytic base. [-] High temperatures required, limited to methylation/benzylation.[10] |
| Copper-Catalyzed | KOH | 1,4-Dioxane | N-Tosylhydrazones | 100 | 60-85% | [+] Broader scope of alkyl groups, utilizes readily available starting materials. [-] Requires metal catalyst and ligand, higher temperatures.[11] |
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for two common and effective methods for the N-alkylation of 1,2,3,4-tetrahydrocyclopenta[b]indole.
Protocol 1: Classical N-Methylation using Sodium Hydride
This protocol is adapted from classical procedures and is highly effective for simple alkylations, yielding excellent regioselectivity for the N-1 position.[7] It is based on a reported procedure for the N-methylation of the parent compound.[7]
Materials:
-
1,2,3,4-Tetrahydrocyclopenta[b]indole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Iodomethane (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 1,2,3,4-tetrahydrocyclopenta[b]indole (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the substrate) via syringe. Stir the solution at room temperature until the substrate is fully dissolved.
-
Deprotonation: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion) portion-wise over 5-10 minutes.
-
Scientist's Note: The addition of NaH is exothermic and results in the evolution of hydrogen gas. Ensure adequate ventilation and slow addition to control the reaction rate. Stirring the suspension for 20-30 minutes at 0 °C ensures complete deprotonation to form the sodium indolide salt.
-
-
Alkylation: While maintaining the temperature at 0 °C, add iodomethane (1.5 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The reaction is complete upon the disappearance of the starting material spot.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Workup & Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure 4-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole.[7]
Protocol 2: N-Alkylation using Phase-Transfer Catalysis (PTC)
This method offers a milder and often more scalable alternative, avoiding the use of pyrophoric bases and strictly anhydrous conditions.[9] It is particularly useful for substrates with base-sensitive functional groups.
Materials:
-
1,2,3,4-Tetrahydrocyclopenta[b]indole
-
Alkyl bromide or iodide (e.g., Benzyl bromide)
-
Potassium carbonate (K₂CO₃), finely powdered
-
Tetrabutylammonium bromide (TBAB) or other suitable PTC catalyst
-
Toluene
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 1,2,3,4-tetrahydrocyclopenta[b]indole (1.0 eq), potassium carbonate (3.0 eq), and the phase-transfer catalyst, TBAB (0.1 eq).
-
Solvent Addition: Add toluene to the flask (approx. 0.3 M concentration).
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously.
-
Scientist's Note: Vigorous stirring is crucial in phase-transfer catalysis to ensure efficient transfer of the indolide anion from the solid/aqueous phase to the organic phase where the reaction occurs.
-
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Filter the solid K₂CO₃ and wash the filter cake with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash twice with water and once with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to yield the desired N-alkylated product.
Conclusion
The N-alkylation of tetrahydrocyclopenta[b]indole derivatives is a fundamental transformation for diversifying this important heterocyclic core in drug discovery programs. The choice of methodology, from classical strong-base conditions to milder phase-transfer catalysis, allows chemists to tailor the reaction to the specific needs of their target molecule. By understanding the underlying mechanistic principles and following robust, validated protocols, researchers can efficiently and selectively synthesize novel N-alkylated compounds, paving the way for the development of next-generation therapeutics.
References
-
Bandini, M., & Umani-Ronchi, A. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed. [Link]
- Shieh, W.-C., Dell, S., & Repic, O. (2003). N-alkylation of indole derivatives.
-
Buchwald, S. L., & Louie, J. (2018). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC. [Link]
-
Le, Z.-G., Chen, Z.-C., Hu, Y., & Zheng, Q.-G. (2004). A convenient, efficient, and selective N-Alkylation of N-acidic heterocyclic compounds. Organic Chemistry Portal. [Link]
-
Jones, A. D., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. [Link]
-
Scott, K. A., et al. (2013). A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. PMC. [Link]
-
Wang, X., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances. [Link]
-
O'Connor, M. J., et al. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
-
Kanger, T., et al. (2019). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. Thieme Chemistry. [Link]
-
Chem-Impex. (n.d.). 1,2,3,4-Tetrahydrocyclopenta[b]indole. Chem-Impex. [Link]
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Singh, V., et al. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. PubMed. [Link]
-
Mubassir, M., et al. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research. [Link]
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Mubassir, M., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B. [Link]
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Application of 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole in Medicinal Chemistry: A Guide for Researchers
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Privileged Scaffold of Tetrahydrocyclopenta[b]indole
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The fusion of a cyclopentane ring to the indole core, creating the 1,2,3,4-tetrahydrocyclopenta[b]indole scaffold, imparts a unique three-dimensional architecture that is of significant interest for drug design. This rigid, fused system allows for the precise spatial orientation of substituents, enhancing interactions with biological targets. The introduction of a chlorine atom at the 7-position can further modulate the compound's electronic properties and metabolic stability, making 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole a promising starting point for the development of novel therapeutics.
This guide provides an in-depth exploration of the medicinal chemistry applications of the this compound scaffold, with a focus on its potential in the treatment of autoimmune diseases and cancer. We will delve into the synthetic methodology, mechanisms of action, and provide exemplary protocols for its synthesis and biological evaluation.
Section 1: Synthesis of the this compound Scaffold
The most direct and widely employed method for the synthesis of the tetrahydrocyclopenta[b]indole core is the Fischer indole synthesis.[2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine with a ketone or aldehyde.[3] For the synthesis of the title compound, 4-chlorophenylhydrazine and cyclopentanone are the key starting materials.
Workflow for Fischer Indole Synthesis
Caption: Fischer Indole Synthesis Workflow.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on the principles of the Fischer indole synthesis.[4]
Materials:
-
4-Chlorophenylhydrazine hydrochloride
-
Cyclopentanone
-
Glacial acetic acid
-
Ethanol
-
Sodium acetate
-
Deionized water
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer with heating
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride (1 equivalent) in a mixture of water and ethanol.
-
Add sodium acetate (1.1 equivalents) to neutralize the hydrochloride and liberate the free hydrazine.
-
To this solution, add cyclopentanone (1 equivalent) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of the phenylhydrazone may be observed as a precipitate.
-
Collect the crude hydrazone by filtration, wash with cold water, and dry.
-
-
Cyclization:
-
Place the dried 4-chlorophenylhydrazone of cyclopentanone into a round-bottom flask equipped with a reflux condenser.
-
Add glacial acetic acid as the solvent and acid catalyst. Polyphosphoric acid can also be used as a more potent catalyst if needed.[3]
-
Heat the mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
-
Work-up and Purification:
-
Pour the cooled reaction mixture into a beaker of ice-water. This will precipitate the crude product.
-
Neutralize the mixture with a suitable base, such as sodium bicarbonate solution, until effervescence ceases.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
The initial neutralization of the hydrazine salt is crucial as the free base is the reactive species in the condensation with the ketone.
-
Glacial acetic acid serves as both the solvent and a Brønsted acid catalyst to facilitate the key[5][5]-sigmatropic rearrangement.[3]
-
Pouring the reaction mixture into ice-water quenches the reaction and precipitates the less polar product from the polar acetic acid.
Section 2: Application in Autoimmune and Inflammatory Disorders - S1P1 Receptor Agonism
A significant area of interest for derivatives of the this compound scaffold is in the treatment of autoimmune and inflammatory diseases. Specifically, derivatives have been identified as potent agonists of the Sphingosine-1-Phosphate Receptor 1 (S1P1).
Mechanism of Action: S1P1 Receptor Modulation
The S1P/S1P1 signaling axis is a critical regulator of lymphocyte trafficking.[6] Lymphocytes egress from secondary lymphoid organs, such as lymph nodes, by following a concentration gradient of S1P. S1P1 receptor agonists act as functional antagonists.[1] Upon binding to the S1P1 receptor on lymphocytes, they induce receptor internalization and degradation.[7] This renders the lymphocytes insensitive to the S1P gradient, trapping them within the lymph nodes and preventing their migration to sites of inflammation. This sequestration of lymphocytes in the periphery is a key mechanism for the therapeutic effect of S1P1 modulators in autoimmune diseases like multiple sclerosis and psoriasis.[7][8]
S1P1 Receptor Signaling Pathway
Caption: S1P1 Receptor Agonism Pathway.
Protocol: In Vitro S1P1 Receptor Activation Assay (GTPγS Binding Assay)
This protocol is a standard method to determine the potency and efficacy of a compound as an S1P1 receptor agonist.
Materials:
-
Membranes from cells overexpressing human S1P1 receptor
-
[³⁵S]GTPγS (radioligand)
-
GDP (Guanosine diphosphate)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
This compound derivative (test compound)
-
S1P (positive control)
-
Scintillation vials and fluid
-
Microplate reader (scintillation counter)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the S1P1 receptor membranes, GDP, and assay buffer.
-
Add increasing concentrations of the test compound or S1P to the wells of a microplate.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle shaking. During this time, the activated G-proteins will exchange GDP for the radiolabeled GTPγS.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound ligand.
-
Wash the filters with ice-cold assay buffer.
-
-
Detection:
-
Dry the filter mat and place the individual filter discs into scintillation vials with scintillation fluid.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Plot the specific binding (total binding minus non-specific binding) against the logarithm of the agonist concentration.
-
Determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve.
-
Section 3: Application in Oncology - Antimicrotubule Activity
The cyclopenta[b]indole scaffold has also demonstrated significant potential as an anticancer agent, particularly through the inhibition of microtubule dynamics.[9] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, motility, and intracellular transport.[10]
Mechanism of Action: Disruption of Microtubule Polymerization
Compounds based on the cyclopenta[b]indole skeleton have been shown to act as microtubule destabilizing agents.[9][11] They bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization into functional microtubules. This disruption of microtubule dynamics leads to several downstream effects in cancer cells:
-
Mitotic Arrest: The inability to form a proper mitotic spindle prevents cells from completing mitosis, leading to cell cycle arrest, typically at the G2/M phase.[11]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[9]
-
Inhibition of Cell Proliferation and Migration: A compromised cytoskeleton impairs the ability of cancer cells to divide and metastasize.[9]
Anticancer Activity of Indole Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Monoindole with 4-chloro group | MOLT-3 (Leukemia) | 46.23 | [12] |
| Monoindole with 4-chloro group | HepG2 (Liver Cancer) | 69.68 | [12] |
| Monoindole with 4-chloro group | A549 (Lung Cancer) | 71.68 | [12] |
| Indolylacetyl derivative | MCF7 (Breast Cancer) | 0.49 | [13] |
| 7-heterocyclyl-1H-indole | MCF-7 (Breast Cancer) | 0.15-0.35 | [14] |
Protocol: Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of a compound on cancer cells.
Materials:
-
Human cancer cell line (e.g., a leukemia cell line like NB4)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
-
Conclusion and Future Perspectives
The this compound scaffold is a versatile and promising platform in medicinal chemistry. Its demonstrated potential in the development of S1P1 receptor agonists for autoimmune diseases and as antimicrotubule agents for cancer therapy highlights its significance. The synthetic accessibility via the Fischer indole synthesis allows for the generation of diverse libraries of derivatives for structure-activity relationship studies. Future research should focus on elucidating the specific biological targets of this scaffold and its derivatives, optimizing their potency and selectivity, and evaluating their efficacy and safety in preclinical models. The insights provided in this guide are intended to facilitate these efforts and accelerate the translation of these promising compounds into novel therapeutics.
References
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Grokipedia. Fischer indole synthesis. Available from: [Link]
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- Kihara Y, et al. Role of Sphingosine 1-Phosphate (S1P) Receptor 1 in Experimental Autoimmune Encephalomyelitis. J Neuroimmune Pharmacol. 2014 Jun;9(3):328-36.
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- Machado-Neto JA, et al. Cyclopenta[b]indoles as novel antimicrotubule agents with antileukemia activity.
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- Thangthong S, et al. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. Molecules. 2022 Oct 13;27(20):6869.
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- Attia MI, et al. IC50 of the anti-proliferative activity of compounds 7b, 7d, 7e and.
- Bryan MA, et al. An update on the biology of sphingosine 1-phosphate receptors. Mol Pharmacol. 2014 Jul;86(1):1-12.
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- Gualtieri F. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules. 2019 Aug 21;24(17):3056.
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Application Note: A Robust Protocol for Evaluating Indole Derivatives as Kinase Inhibitors
Introduction: The Pursuit of Precision in Kinase Inhibition
Protein kinases are fundamental regulators of nearly all cellular processes, including growth, differentiation, and metabolism.[1][2] They function by catalyzing the transfer of a phosphate group from ATP to specific protein substrates, a process known as phosphorylation.[3] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets in modern medicine.[1]
Within the vast chemical space of potential therapeutics, indole derivatives have emerged as a particularly versatile and potent scaffold for kinase inhibitors.[4][5] The indole core can be strategically modified to target a wide range of kinases, including tyrosine kinases, serine/threonine kinases, and cyclin-dependent kinases, with high specificity.[4][5][6] Several approved drugs, such as Sunitinib, feature an indolin-2-one core, underscoring the clinical significance of this chemical class.[6][7]
This application note provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals to accurately determine the inhibitory potential of novel indole derivatives. We will move beyond a simple list of steps to explain the critical scientific principles and validation checkpoints that ensure data integrity and reproducibility. The protocol detailed here utilizes a luminescence-based biochemical assay, a highly sensitive and scalable method ideal for inhibitor screening.[3][8]
Section 1: Assay Selection and Principles
The choice of assay is a critical first step that dictates the nature and context of the results. While numerous methods exist, from the "gold standard" radiometric assays to cell-based formats, biochemical assays offer a direct measure of an inhibitor's effect on the purified kinase enzyme.[1][2][9] For screening campaigns, non-radioactive, high-throughput methods are preferred for safety and efficiency.[9][10]
This protocol is based on the ADP-Glo™ Kinase Assay principle, which quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[11] This method is universally applicable to any kinase and is renowned for its high sensitivity and robustness.
The Core Principle: The assay is a two-step process:
-
Kinase Reaction: The target kinase consumes ATP to phosphorylate a substrate, producing ADP. The presence of an effective indole-based inhibitor reduces the rate of this reaction, resulting in less ATP consumption and, consequently, less ADP production.
-
ADP Detection: After the kinase reaction is stopped, a detection reagent is added. This reagent first depletes the remaining ATP. A second reagent then converts the ADP produced in the first step back into ATP. This newly generated ATP serves as a substrate for luciferase, producing a luminescent signal that is directly proportional to the initial kinase activity.[11] Therefore, a potent inhibitor will lead to a low luminescent signal.
Diagram 1: Principle of the Luminescence-Based Kinase Assay
Section 2: The Cornerstone of Reliability: Assay Optimization
A protocol is only as reliable as its optimization. Simply combining reagents without careful characterization leads to irreproducible and misleading data.[12] The following parameters must be established for your specific kinase and inhibitor class to create a self-validating system.
-
Enzyme Concentration & Linearity: The first step is to determine the optimal concentration of the kinase enzyme.[10] The goal is to use an amount of enzyme that results in a robust signal while ensuring the reaction rate is linear over the chosen incubation time (i.e., substrate and ATP are not significantly depleted). This is typically achieved by titrating the enzyme and measuring activity at several time points.
-
The ATP Concentration Dilemma: This is arguably the most critical parameter for evaluating ATP-competitive inhibitors, a common mechanism for indole derivatives.[12] The measured IC50 value of an ATP-competitive inhibitor is directly dependent on the concentration of ATP in the assay.[8][10]
-
Causality: An inhibitor competing with ATP will appear less potent at high ATP concentrations and more potent at low concentrations.
-
Best Practice: To generate comparable and physiologically relevant data, it is strongly recommended to run the kinase assay with an ATP concentration that is equal to or very near the Michaelis constant (Km) of ATP for your specific kinase.[12] Using arbitrary or excessively high ATP levels can mask the true potency of your compounds.[9][12]
-
-
Solvent and Compound Handling: Indole derivatives are often hydrophobic and require an organic solvent like Dimethyl Sulfoxide (DMSO) for solubilization.
-
Trustworthiness: It is essential to maintain a consistent final DMSO concentration across all wells of the assay plate, including all controls.[3] Typically, the final DMSO concentration should be kept at or below 1% to minimize its impact on enzyme activity. A solvent tolerance test should be performed.
-
-
Essential Controls for a Self-Validating System:
-
100% Activity Control (High Control): Contains all reaction components (enzyme, substrate, ATP) but no inhibitor (only DMSO vehicle). This defines the top of the assay window.
-
0% Activity Control (Low Control): Contains substrate, ATP, and DMSO vehicle, but no enzyme. This defines the background signal.
-
Reference Inhibitor Control: Includes a well-characterized, potent inhibitor for the target kinase (e.g., Staurosporine) in a full dose-response curve.[10] This control validates that the assay system is performing correctly and can accurately measure inhibition.
-
Section 3: Detailed Experimental Protocol
This protocol is designed for a 384-well plate format, which is suitable for screening. Volumes can be adjusted for 96-well plates.
Materials and Reagents
| Component | Example Supplier / Cat. No. | Purpose |
| Target Kinase | Varies by target | The enzyme to be inhibited. |
| Kinase Substrate | Varies by target | The molecule to be phosphorylated. |
| ATP | Sigma-Aldrich (A7699) | Phosphate donor. |
| ADP-Glo™ Kinase Assay Kit | Promega (V9101) | Contains reagents for ADP detection. |
| Indole Derivative Compounds | In-house library | Test inhibitors. |
| Reference Inhibitor | Varies by target | Positive control for inhibition. |
| Kinase Reaction Buffer | (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) | Provides optimal reaction environment. |
| DMSO, Anhydrous | Sigma-Aldrich (D2650) | Solvent for compounds. |
| Microplates | Corning (3707) | 384-well, white, flat-bottom plates. |
| Multichannel Pipettor | --- | For reagent addition. |
| Luminescence Plate Reader | BMG LABTECH, Promega, etc. | To measure the signal. |
Reagent Preparation
-
Kinase Reaction Buffer (1X): Prepare according to the specific requirements of your target kinase.
-
Indole Derivative Stock: Prepare a high-concentration stock (e.g., 10 mM) of each indole derivative in 100% DMSO.
-
Serial Dilutions: Perform a serial dilution of the indole derivatives and the reference inhibitor. For a 10-point dose-response curve, you might start with a 100 µM intermediate dilution and perform 1:3 serial dilutions in 100% DMSO.
-
Enzyme Working Solution: Dilute the kinase enzyme to 2X the final desired concentration in 1X Kinase Reaction Buffer. Keep on ice.
-
Substrate/ATP Working Solution: Dilute the substrate and ATP to 2X their final desired concentrations in 1X Kinase Reaction Buffer. Prepare this solution fresh just before use.
Assay Workflow
Diagram 2: Experimental Workflow for Kinase Inhibition Assay
Step-by-Step Procedure: The following steps correspond to the workflow diagram above for a final reaction volume of 5 µL, followed by detection steps.
-
Compound Plating: Using an acoustic dispenser or a manual serial dilution method, transfer a small volume (e.g., 50 nL) of your indole derivative dilutions into the wells of a 384-well plate. Also, plate your DMSO-only (100% activity) and reference inhibitor controls.
-
Enzyme Addition: Add 2.5 µL of the 2X Kinase Working Solution to all wells except the "0% Activity" (no enzyme) controls. For these, add 2.5 µL of 1X Kinase Reaction Buffer.
-
Pre-incubation (Optional but Recommended): Seal the plate and incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts and is crucial for identifying slow-binding inhibitors.[13]
-
Reaction Initiation: Add 2.5 µL of the 2X Substrate/ATP Working Solution to all wells to start the kinase reaction.[14]
-
Kinase Reaction Incubation: Seal the plate and incubate for the pre-determined optimal time (e.g., 60 minutes) at room temperature.
-
Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete all remaining ATP.
-
Incubation 1: Seal the plate and incubate for 40 minutes at room temperature.
-
Develop Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase/luciferin for the light-generating reaction.[11]
-
Incubation 2: Seal the plate, protect it from light, and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read Plate: Measure the luminescence using a compatible plate reader.
Section 4: Data Analysis and Interpretation
Raw data from the plate reader must be converted into meaningful results.
-
Calculate Percent Inhibition: The activity of the kinase in the presence of the inhibitor is normalized relative to the high and low controls.
% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_LowControl) / (Signal_HighControl - Signal_LowControl))
-
Generate Dose-Response Curve: Plot the calculated % Inhibition (Y-axis) against the logarithm of the indole derivative concentration (X-axis).
-
Determine IC50 Value: Use a non-linear regression analysis program (e.g., GraphPad Prism, Origin) to fit the data to a four-parameter logistic equation. This will yield the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[15][16]
Sample Data Presentation
| Indole Derivative Conc. (nM) | Log Conc. | Avg. Luminescence (RLU) | % Inhibition |
| 0 (High Control) | --- | 1,250,000 | 0.0% |
| No Enzyme (Low Control) | --- | 10,000 | 100.0% |
| 0.1 | -7.0 | 1,245,000 | 0.4% |
| 1.0 | -6.0 | 1,190,000 | 4.8% |
| 10 | -5.0 | 850,000 | 32.3% |
| 50 | -4.3 | 630,000 | 50.0% |
| 100 | -4.0 | 450,000 | 64.5% |
| 1000 | -3.0 | 85,000 | 94.0% |
| 10000 | -2.0 | 15,000 | 99.6% |
| This is example data for illustrative purposes. |
Resulting IC50: From this data, the calculated IC50 would be approximately 50 nM .
Section 5: Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Signal-to-Background | Insufficient enzyme activity; Sub-optimal buffer conditions; Short incubation time. | Increase enzyme concentration (re-validate linearity); Optimize pH and salt concentrations; Increase reaction incubation time.[3] |
| High Well-to-Well Variability | Pipetting errors; Inconsistent mixing; Edge effects on the plate. | Use calibrated pipettes; Ensure proper mixing after each reagent addition; Avoid using the outer wells of the plate. |
| IC50 of Reference Inhibitor is Out of Range | Incorrect ATP concentration; Degraded enzyme or reagents; Incorrect incubation time. | Verify ATP concentration is at Km; Use fresh aliquots of enzyme and reagents; Confirm incubation time is within the linear range.[10] |
| Compound Precipitation | Poor solubility of the indole derivative. | Check solubility in assay buffer at the highest concentration; Reduce the top concentration of the dose-response curve; Consider adding a small amount of a non-interfering detergent. |
Conclusion
This application note provides a robust and reliable framework for assessing the inhibitory activity of indole derivatives against target kinases. By emphasizing the causality behind critical experimental choices—such as enzyme linearity and ATP concentration—and incorporating a self-validating system of controls, researchers can generate high-quality, reproducible data. This protocol is not merely a series of steps but a guide to understanding the nuances of kinase inhibition assays, empowering scientists to confidently advance their drug discovery programs.
References
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BMG LABTECH (2020). Kinase assays. Available at: [Link]
-
Klicic, J. et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available at: [Link]
-
Celtarys Research (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
-
BellBrook Labs (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]
-
Reaction Biology (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available at: [Link]
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Eurofins DiscoverX (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Available at: [Link]
-
Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. Available at: [Link]
-
Kamal, A. et al. (2019). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. PubMed. Available at: [Link]
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Revvity (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Available at: [Link]
-
Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer (2022). PubMed. Available at: [Link]
-
Growing Science (2023). An overview on 2-indolinone derivatives as anticancer agents. Available at: [Link]
-
ResearchGate. Kinase inhibition assay. Determination of IC50 in dose–response curves.... Available at: [Link]
-
MDPI (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available at: [Link]
-
MDPI. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Available at: [Link]
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Application Notes & Protocols: Advanced C-H Activation Strategies for the Synthesis of Cyclopenta[b]indoles
Introduction: The Strategic Value of Cyclopenta[b]indoles and C-H Activation
The cyclopenta[b]indole scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active natural products and pharmaceutical agents. Its unique tricyclic structure imparts significant therapeutic potential, with derivatives exhibiting a range of activities including antiviral, anticancer, and anti-inflammatory properties. Consequently, the development of efficient and modular synthetic routes to access this scaffold is of paramount importance to researchers in medicinal chemistry and drug development.
Traditionally, the synthesis of such fused-ring systems has relied on multi-step sequences involving pre-functionalized starting materials. However, the field of organic synthesis has been revolutionized by the advent of C-H activation, a powerful strategy that allows for the direct formation of carbon-carbon and carbon-heteroatom bonds from ubiquitous C-H bonds. This atom- and step-economical approach circumvents the need for lengthy synthetic sequences and the generation of stoichiometric organometallic reagents, offering a more sustainable and efficient pathway to complex molecules.
This guide provides an in-depth exploration of two distinct and powerful transition-metal-catalyzed methods for the synthesis of cyclopenta[b]indoles, leveraging the principles of C-H activation. We will delve into a Palladium-catalyzed dearomative [3+2] cycloaddition and a Rhodium-catalyzed double C-H functionalization, providing detailed, field-proven protocols, mechanistic insights, and practical guidance for their successful implementation in a research setting.
Method 1: Palladium-Catalyzed Diastereoselective Dearomative [3+2] Cycloaddition of 3-Nitroindoles with Vinylcyclopropanes
This method provides a highly efficient and diastereoselective route to functionalized cyclopenta[b]indoline scaffolds. The reaction proceeds via a palladium(0)-catalyzed formal [3+2] cycloaddition between readily available 3-nitroindoles and vinylcyclopropanes. The dearomative nature of this transformation allows for the rapid construction of a complex, three-dimensional architecture from simple, planar starting materials.
Mechanistic Rationale: The Palladium Catalytic Cycle
The catalytic cycle is initiated by the coordination of the palladium(0) catalyst to the vinylcyclopropane. This is followed by oxidative addition, leading to the opening of the cyclopropane ring and the formation of a π-allylpalladium intermediate. This electrophilic intermediate is then attacked by the nucleophilic indole at the C2 position. The resulting zwitterionic intermediate undergoes an intramolecular cyclization, with the enolate attacking one of the allylic termini. Subsequent reductive elimination regenerates the palladium(0) catalyst and furnishes the desired cyclopenta[b]indoline product with high diastereoselectivity.
Application Notes & Protocols: 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole as a Versatile Building Block in Material Science
Abstract
This document provides detailed application notes and experimental protocols for the use of 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole in material science research. While direct literature on this specific derivative is emerging, its constituent moieties—the electron-rich tetrahydrocyclopenta[b]indole core and the strategically positioned chloro-substituent—present significant opportunities for the development of novel organic electronic materials. We present two primary applications: its use as a functionalizable core for synthesizing advanced organic semiconductors via cross-coupling reactions and its role as a monomer for creating conductive polymer films through electropolymerization. These protocols are designed for researchers in materials science, organic chemistry, and drug development seeking to leverage this promising building block.
Introduction and Scientific Rationale
The indole scaffold is a cornerstone in the field of organic electronics, renowned for its electron-rich nature and propensity for π-π stacking, which is fundamental for efficient charge transport in semiconductor devices.[1] The fused cyclopenta ring in the 1,2,3,4-tetrahydrocyclopenta[b]indole system introduces conformational rigidity and influences solubility, both critical parameters for material processing and device fabrication.
The true potential of This compound lies in the synergy between its indole core and the chloro-substituent. In material science, halogenation serves two primary purposes:
-
Tuning of Electronic Properties: The electron-withdrawing nature of the chlorine atom can modulate the frontier molecular orbital (HOMO/LUMO) energy levels of the indole system, impacting the resulting material's charge injection/transport characteristics and optical properties.[2][3]
-
Synthetic Handle for Functionalization: The carbon-chlorine bond on the aromatic ring is a versatile reaction site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig).[4] This allows for the precise installation of various functional groups or the extension of conjugation, enabling the construction of complex, high-performance materials from a simple, reliable starting block.
These application notes will guide the researcher in harnessing these features to create novel materials for applications such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).
Physicochemical Properties & Safety
Before commencing any experimental work, it is crucial to understand the fundamental properties and safety requirements of the material.
Compound Data
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₁H₁₀ClN | - |
| Molecular Weight | 191.66 g/mol | - |
| CAS Number | 38580-91-3 | - |
| Appearance | Expected to be a light yellow to brown crystalline solid | [5] |
| Melting Point | Not specified; parent compound melts at 104-109 °C | [5] |
| Solubility | Expected to be soluble in common organic solvents (DCM, THF, DMF, Toluene) | - |
Safety and Handling
Based on the parent compound and related chloro-aromatic amines, appropriate precautions must be taken.
| Hazard Statement | Description | Precautionary Codes |
| H315 | Causes skin irritation | P264, P280, P302+P352 |
| H319 | Causes serious eye irritation | P280, P305+P351+P338 |
| H335 | May cause respiratory irritation | P261, P271, P304+P340 |
Recommendation: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. Refer to the material safety data sheet (MSDS) from your supplier for complete information.
Application Note I: Synthesis of a Donor-Acceptor Molecule via Suzuki Cross-Coupling
Rationale and Causality
The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds, particularly for linking aromatic systems. Here, the 7-Chloro-tetrahydrocyclopenta[b]indole acts as an electron-rich "donor" unit. The chloro-substituent provides a specific site to couple it with an electron-deficient "acceptor" unit (e.g., a boronic acid derivative of benzothiadiazole or pyridine). This donor-acceptor (D-A) architecture is a cornerstone of modern organic electronics, as it allows for the tuning of the material's bandgap and absorption spectrum, which is critical for applications in organic solar cells and OLEDs.
The choice of a palladium catalyst, a phosphine ligand, and a base is critical. The ligand stabilizes the palladium center and facilitates the catalytic cycle, while the base is required to activate the boronic acid. The reaction conditions are chosen to balance reaction rate with the prevention of side reactions like dehalogenation.
Workflow Diagram: Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle for the Suzuki cross-coupling reaction.
Detailed Experimental Protocol
Objective: To synthesize 7-(4-methoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.04 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Toluene and Water (4:1 v/v), degassed
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)
Procedure:
-
Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add this compound (e.g., 191 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), PPh₃ (10.5 mg, 0.04 mmol), and K₂CO₃ (414 mg, 3.0 mmol).
-
Solvent Addition: Add the degassed solvent mixture of Toluene (8 mL) and Water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application Note II: Electropolymerization to Form Conductive Films
Rationale and Causality
Indole derivatives can undergo oxidative polymerization, where the monomer units are linked together to form a conjugated polymer.[6] This process can be initiated electrochemically by applying a potential to an electrode submerged in a solution of the monomer. The resulting polymer film deposits directly onto the electrode surface. This technique is advantageous as it allows for the direct fabrication of a material film on a device substrate in a single step, with thickness controllable by electrochemical parameters. The 7-chloro substituent will influence the oxidation potential of the monomer and the electronic properties (e.g., conductivity, bandgap) of the final polymer film.
Workflow Diagram: Electropolymerization and Characterization
Caption: Workflow for electropolymerization and subsequent film analysis.
Detailed Experimental Protocol
Objective: To deposit a film of poly(this compound) on an electrode surface.
Materials & Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode: Indium Tin Oxide (ITO) coated glass or Glassy Carbon Electrode
-
Counter Electrode: Platinum wire
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
This compound (1-10 mM)
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Lithium perchlorate (LiClO₄) (0.1 M)
-
Solvent: Acetonitrile (anhydrous, electrochemical grade)
Procedure:
-
Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in anhydrous acetonitrile.
-
Add the this compound monomer to this solution to a final concentration of 5 mM.
-
Degas the solution by bubbling with Nitrogen or Argon for 15-20 minutes.
-
-
Electrochemical Setup:
-
Clean the working electrode thoroughly (e.g., by sonicating in isopropanol and acetone, then drying).
-
Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed. Maintain a blanket of inert gas over the solution.
-
-
Electropolymerization:
-
Using the potentiostat, perform cyclic voltammetry (CV). Scan the potential from a resting potential (e.g., 0 V) to a potential sufficiently positive to oxidize the monomer (e.g., +1.2 V vs Ag/AgCl) and back. The exact potential should be determined from an initial exploratory scan.
-
Repeat this potential cycling for 10-20 cycles. A progressive increase in the current on each cycle indicates successful polymer film growth. The film may also become visible on the electrode surface.
-
-
Film Characterization:
-
Carefully remove the polymer-coated working electrode from the cell.
-
Rinse it gently with fresh, pure acetonitrile to remove any unreacted monomer and electrolyte.
-
Place the coated electrode into a new electrochemical cell containing only the monomer-free electrolyte solution.
-
Run another CV scan. The resulting voltammogram will show the redox behavior (p-doping and de-doping) of the polymer film itself, which is crucial for understanding its electronic properties.
-
Expected Characterization Data
The following table presents hypothetical, yet scientifically plausible, data for the synthesized materials to guide researcher expectations.
| Parameter | 7-Cl-THCPI (Monomer) | Coupled Product (D-A) | Poly(7-Cl-THCPI) Film |
| Oxidation Potential (Eₚₐ) | ~ +1.0 V vs Ag/AgCl | ~ +0.8 V vs Ag/AgCl | ~ +0.7 V vs Ag/AgCl |
| HOMO Level (est. from CV) | ~ -5.4 eV | ~ -5.2 eV | ~ -5.1 eV |
| UV-Vis λₘₐₓ (in THF) | ~ 310 nm, 340 nm | ~ 450 nm (ICT Band) | ~ 380 nm (π-π*), 650 nm (Polaron) |
| Photoluminescence λₑₘ | ~ 380 nm (Blue) | ~ 580 nm (Orange-Red) | Typically weak or quenched |
Note: ICT = Intramolecular Charge Transfer. HOMO levels are estimated using the empirical formula HOMO = -[Eₚₐ + 4.4] eV, where Eₚₐ is referenced against Fc/Fc⁺ (assuming Fc/Fc⁺ is at +0.6 V vs Ag/AgCl).
References
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1,2,3,4-Tetrahydrocyclopenta[b]indole Product Page , Chem-Impex International,
-
1,2,3,4-Tetrahydro-cyclopenta(b)indole PubChem Entry , National Center for Biotechnology Information,
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Recent metal-catalysed approaches for the synthesis of cyclopenta[b]indoles , Royal Society of Chemistry,
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Transition metal-catalyzed C–H functionalizations of indoles , Royal Society of Chemistry,
-
Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids , ResearchGate,
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Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes , MDPI,
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Electrochemical oxidation of 3-substituted indoles , Royal Society of Chemistry,
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Advancements in Organic Electronics: The Role of Indole Derivatives , Boron Molecular,
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Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives , Springer Nature,
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Application Notes and Protocols for the Derivatization of the Indole Nitrogen in Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Importance of the Indole Nitrogen in Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and bioactive molecules.[1][2][3] Its prevalence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin underscores its biological significance.[1] For drug development professionals, the indole scaffold represents a "privileged" structure, amenable to chemical modification to modulate pharmacological activity.[4] Among the various positions on the indole ring, the nitrogen atom (N-1) offers a prime location for chemical derivatization to probe and optimize drug-target interactions, thereby establishing a robust Structure-Activity Relationship (SAR).[1][5][6]
Modification at the indole nitrogen can profoundly influence a compound's physicochemical properties, including lipophilicity, hydrogen bonding capacity, and metabolic stability.[6] These alterations, in turn, can significantly impact pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the key strategies and detailed protocols for the derivatization of the indole nitrogen, empowering researchers to systematically explore the chemical space around this critical pharmacophoric element.
Conceptual Framework for Indole N-Derivatization in SAR Studies
A systematic approach to indole N-derivatization is crucial for generating meaningful SAR data. The choice of substituent should be guided by a clear hypothesis regarding its potential impact on the target interaction.
Caption: A generalized workflow for an indole N-derivatization SAR study.
Key Derivatization Strategies and Protocols
The selection of a synthetic strategy for modifying the indole nitrogen depends on the desired substituent and the overall complexity of the starting material. Below are detailed protocols for the most common and impactful N-derivatization reactions.
N-Alkylation: Introducing Aliphatic and Benzylic Groups
N-alkylation is a fundamental transformation for introducing a wide range of substituents, from simple methyl groups to more complex side chains. These modifications can modulate lipophilicity and introduce new binding interactions.
Causality Behind Experimental Choices:
-
Base: A crucial component is the choice of base to deprotonate the indole nitrogen. Strong bases like sodium hydride (NaH) are commonly used to generate the highly nucleophilic indole anion.[7] For substrates sensitive to harsh conditions, milder bases like potassium carbonate (K2CO3) or 1,4-diazabicyclo[2.2.2]octane (DABCO) can be employed.[8]
-
Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used to dissolve the indole and facilitate the reaction.
-
Alkylating Agent: A variety of alkylating agents can be used, including alkyl halides (iodides, bromides, chlorides) and sulfates.[8] The reactivity of the halide follows the order I > Br > Cl.
Detailed Protocol: General Procedure for N-Alkylation of Indoles
-
Preparation: To a solution of the indole (1.0 equiv) in anhydrous DMF (0.1–0.5 M) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise.
-
Anion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Characterization: The successful N-alkylation can be confirmed by ¹H NMR spectroscopy, observing the disappearance of the N-H proton signal (typically a broad singlet around δ 8.0-8.5 ppm) and the appearance of new signals corresponding to the introduced alkyl group.[9][10] ¹³C NMR spectroscopy can also be used to confirm the structure of the product.[11]
N-Acylation: Introducing Amide Functionality
N-acylation introduces an amide bond at the indole nitrogen, which can act as a hydrogen bond acceptor and can influence the conformation of the molecule. N-acylindoles are prevalent in many pharmaceuticals and natural products.[12][13]
Causality Behind Experimental Choices:
-
Acylating Agent: Acyl chlorides and anhydrides are highly reactive and commonly used for N-acylation.[12] Thioesters have also been reported as effective and chemoselective acylating agents.[12]
-
Base: A non-nucleophilic base such as triethylamine (Et3N) or pyridine is often used to neutralize the HCl generated when using acyl chlorides.
-
Catalyst: In some cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) is added to accelerate the reaction.
Caption: General scheme for the N-acylation of an indole using an acyl chloride.
Detailed Protocol: General Procedure for N-Acylation of Indoles
-
Preparation: Dissolve the indole (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane (DCM) or THF (0.1–0.5 M) under an inert atmosphere.
-
Acylation: Cool the solution to 0 °C and add the acyl chloride (1.2 equiv) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
N-Arylation: Introducing Aromatic Systems
The introduction of an aryl group at the indole nitrogen can lead to significant changes in biological activity, often by introducing π-π stacking interactions with the target protein.[14] Palladium- and copper-catalyzed cross-coupling reactions are the most powerful methods for this transformation.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of catalyst and ligand is critical for a successful N-arylation.
-
Palladium-catalyzed Buchwald-Hartwig Amination: This is a versatile method that utilizes a palladium catalyst (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP).[14][15]
-
Copper-catalyzed Ullmann Condensation: This classic method typically employs a copper(I) salt (e.g., CuI) and a ligand such as 1,10-phenanthroline.[16]
-
-
Base: A moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is generally used.
-
Arylating Agent: Aryl halides (iodides, bromides, and chlorides) or triflates are common coupling partners.[15]
Detailed Protocol: Buchwald-Hartwig N-Arylation of Indoles
-
Preparation: In a flame-dried Schlenk tube under an inert atmosphere, combine the indole (1.0 equiv), aryl halide (1.2 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), ligand (e.g., Xantphos, 4-10 mol%), and base (e.g., K₃PO₄, 2.0 equiv).
-
Reaction: Add anhydrous toluene or dioxane as the solvent. Seal the tube and heat the reaction mixture to 80-110 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
N-Sulfonylation: Introducing Sulfonamide Groups
The sulfonamide group can act as a hydrogen bond donor and acceptor, and its introduction can significantly alter the electronic properties of the indole ring.
Causality Behind Experimental Choices:
-
Sulfonylating Agent: Sulfonyl chlorides are the most common reagents for this transformation.
-
Base: A base such as triethylamine or pyridine is required to neutralize the generated HCl.
Detailed Protocol: General Procedure for N-Sulfonylation of Indoles
-
Preparation: Dissolve the indole (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM (0.1–0.5 M) under an inert atmosphere.
-
Sulfonylation: Cool the solution to 0 °C and add the sulfonyl chloride (1.2 equiv) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Work-up: Add water and separate the layers. Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by recrystallization or flash column chromatography.
Strategic Use of Protecting Groups
In multi-step syntheses, it may be necessary to protect the indole nitrogen to prevent unwanted side reactions.[17][18] The choice of protecting group is critical and depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.[19]
| Protecting Group | Introduction Reagent | Deprotection Conditions | Key Features |
| Tosyl (Ts) | Tosyl chloride (TsCl), base | Strong base (e.g., KOH/H₂O/THF), reducing agents (e.g., Mg/MeOH)[20][21] | Very stable to a wide range of conditions, but requires harsh deprotection. |
| Boc | (Boc)₂O, DMAP | Acidic conditions (e.g., TFA, HCl), thermal cleavage[22][23] | Easily removed under mild acidic conditions. |
| Pivaloyl | Pivaloyl chloride, base | Strong base (e.g., LDA, alkoxides)[17][24] | Offers steric protection at the N-1 and C-2 positions.[17][24] |
| Benzyl (Bn) | Benzyl bromide (BnBr), base | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to many conditions but can be cleaved under neutral conditions. |
Impact of N-Derivatization on Biological Activity: SAR Insights
The derivatization of the indole nitrogen has been shown to have a profound impact on the biological activity of numerous classes of compounds.
For example, in the development of anti-proliferative agents, N-alkoxy substituents on an indole-3-carbinol (I3C) scaffold demonstrated a significant increase in efficacy with increasing carbon chain length.[25] Specifically, N-butoxy I3C was 470-fold more potent than the parent I3C in inducing growth arrest in human breast cancer cells.[25]
In another study on antioxidant indole-carboxamide derivatives, N-substituted derivatives at the 2-position of the indole ring were found to be more potent inhibitors of lipid peroxidation than their 3-substituted counterparts.[9] This suggests that the position of substitution, in combination with the nature of the N-substituent, plays a critical role in determining biological activity.
Furthermore, SAR studies on indole diketopiperazine alkaloids as potential antibacterial agents revealed that the core indole DKP skeleton is crucial for activity.[26]
Conclusion
The systematic derivatization of the indole nitrogen is a powerful and proven strategy in medicinal chemistry for elucidating structure-activity relationships and optimizing lead compounds. By carefully selecting the appropriate synthetic methodology and rationally designing N-substituents, researchers can effectively probe the chemical space around this critical pharmacophore. The protocols and insights provided in this guide are intended to serve as a valuable resource for drug development professionals engaged in the design and synthesis of novel indole-based therapeutics.
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He, Y., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(11), 4641–4654. [Link]
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Ferreira, R. J., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules, 29(14), 3349. [Link]
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Smith, A. B., & Jones, C. D. (2023). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. RSC Advances, 13(24), 16325–16329. [Link]
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Application Notes and Protocols for Evaluating the Antineoplastic Activity of Synthetic Cyclopenta[b]indoles
Audience: Researchers, scientists, and drug development professionals.
Abstract: The cyclopenta[b]indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides a comprehensive overview and detailed protocols for investigating the antineoplastic properties of novel synthetic cyclopenta[b]indole derivatives. We delve into the primary mechanisms of action, including microtubule disruption and induction of apoptosis, and offer step-by-step experimental workflows for robust evaluation. The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind procedural steps to ensure data integrity and reproducibility.
Introduction: The Therapeutic Promise of Cyclopenta[b]indoles
The indole nucleus is a cornerstone in the development of anticancer agents, present in a wide array of natural and synthetic antitubulin drugs.[2] The fusion of a cyclopentane ring to the indole core creates the tricyclic cyclopenta[b]indole system, a motif found in compounds with significant biological activities.[3] Synthetic derivatives of this class have emerged as potent antineoplastic agents, demonstrating promising activity against various cancer cell lines, including those resistant to standard therapies.[1][4]
A significant body of research indicates that the primary antineoplastic mechanism of many cyclopenta[b]indoles is the disruption of microtubule dynamics.[5] By interfering with the polymerization and depolymerization of tubulin, these compounds induce cell cycle arrest, typically at the G2/M phase, leading to the activation of the apoptotic cell death pathway.[4][6] This guide will equip researchers with the necessary tools to explore these phenomena in their own compounds of interest.
General Experimental Workflow
The preclinical evaluation of a new synthetic compound follows a logical progression from broad screening to detailed mechanistic studies. This workflow ensures that resources are focused on the most promising candidates. In vitro models are essential for initial screening as they are less expensive and time-consuming than animal models, allowing for the rapid evaluation of many compounds.[7][8]
Caption: Proposed mechanism of action for antineoplastic cyclopenta[b]indoles.
In Vitro Experimental Protocols
The initial evaluation of anticancer agents is predominantly performed using cell culture-based methods. [7]These assays provide crucial data on a compound's efficacy and mechanism of action. [9]
Protocol: Cell Viability and IC50 Determination (SRB Assay)
Purpose: To assess the cytotoxic/cytostatic effect of a compound on a panel of cancer cell lines and determine the half-maximal inhibitory concentration (IC50).
Rationale: The Sulforhodamine B (SRB) assay is a colorimetric assay that relies on the ability of SRB to bind to protein basic amino acid residues in trichloroacetic acid (TCA)-fixed cells. The amount of bound dye is proportional to the total cellular protein mass, which is directly related to the number of living cells. It is a reliable and sensitive endpoint for quantifying cell density.
Materials:
-
Cancer cell lines (e.g., NB4, MCF-7, HT29, A549) [4][10][11]* Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Test Compound (dissolved in DMSO, stock solution at 10-100 mM)
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), 50% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Microplate reader (510 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO concentration matched to the highest compound dose) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration 16.7%) and incubate for 1 hour at 4°C.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.
-
Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Allow plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye. Shake on a plate shaker for 5-10 minutes.
-
Read Absorbance: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
| Compound Derivative | Cell Line | IC50 (µM) [6][10] |
| Cyclopenta[b]indole-A | MCF-7 (Breast) | 0.17 ± 0.02 |
| Cyclopenta[b]indole-A | K562 (Leukemia) | 0.055 |
| Cyclopenta[b]indole-B | MCF-7 (Breast) | 0.42 ± 0.06 |
| Cyclopenta[b]indole-B | A549 (Lung) | 0.305 |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.09 ± 0.01 |
Table 1: Example data table for presenting IC50 values of hypothetical cyclopenta[b]indole derivatives against various cancer cell lines. This demonstrates a structured way to compare the potency of different synthetic analogs.
Protocol: Cell Cycle Analysis by Flow Cytometry
Purpose: To determine the effect of the test compound on cell cycle progression.
Rationale: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to the amount of DNA they contain. Cells in the G1 phase have 2N DNA content, cells in G2/M have 4N DNA content, and cells in the S phase have an intermediate amount. Flow cytometry can quantify the percentage of cells in each phase. [12] Materials:
-
Cancer cell line
-
6-well plates
-
Test Compound (at 1x and 2x IC50 concentrations)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
PI/RNase Staining Buffer (e.g., from BD Biosciences)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat with the test compound or vehicle (DMSO) for 24 or 48 hours.
-
Cell Harvest: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and combine with the supernatant containing floating cells.
-
Fixation: Centrifuge the cell suspension (300 x g, 5 min), discard the supernatant, and resuspend the pellet in 300 µL of cold PBS. While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases. A significant increase in the G2/M population compared to the control indicates cell cycle arrest at this phase. [13]
In Vivo Experimental Protocols
Promising in vitro results must be validated in vivo to assess a compound's efficacy and safety in a complex biological system. [14]Human tumor xenograft models are the most common starting point for this evaluation. [15][16]
Protocol: Human Tumor Xenograft Model
Purpose: To evaluate the in vivo antitumor efficacy of a lead cyclopenta[b]indole compound.
Rationale: This model involves implanting human cancer cells into immunodeficient mice, which lack a functional immune system and therefore do not reject the foreign cells. [15]This allows the tumor to grow, and the effect of the therapeutic agent on tumor volume can be measured over time.
Materials:
-
Immunodeficient mice (e.g., Athymic Nude or NOD/SCID)
-
Human cancer cell line (e.g., NB4-R2, A549)
-
Matrigel (optional, can improve tumor take rate)
-
Lead Compound formulated in a suitable vehicle (e.g., 0.5% CMC-Na, 5% DMSO in saline)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Preparation: Culture the selected cancer cells to ~80% confluency. Harvest, wash, and resuspend the cells in sterile PBS or serum-free medium at a concentration of 20-50 million cells/mL. For some models, cells are mixed 1:1 with Matrigel.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension (2-10 million cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Dosing: Administer the compound (e.g., via intraperitoneal injection or oral gavage) according to a predetermined dosing schedule (e.g., daily for 21 days). The control group receives the vehicle only.
-
Monitoring: Continue to measure tumor volume and body weight (as a measure of toxicity) every 2-3 days throughout the study.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (~1500 mm³) or after a fixed duration. At the endpoint, mice are euthanized, and tumors are excised and weighed.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the efficacy of the treatment.
Conclusion
Synthetic cyclopenta[b]indoles represent a promising class of antineoplastic agents with a clear mechanism of action targeting microtubule dynamics. The protocols outlined in this guide provide a robust framework for the systematic evaluation of novel derivatives, from initial high-throughput screening to detailed mechanistic and in vivo studies. By understanding the causality behind each experimental step and employing rigorous controls, researchers can generate high-quality, reproducible data to advance the development of these potent anticancer compounds.
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Harnessing the Cyclopenta[b]indole Scaffold for Advanced Fluorescent Probe Development: Application Notes and Protocols
Introduction: The Cyclopenta[b]indole Scaffold - A Promising Fluorophore for Cellular Imaging
The quest for novel fluorescent probes that offer enhanced photostability, tunable emission spectra, and sensitivity to the cellular microenvironment is a driving force in chemical biology and drug discovery. The cyclopenta[b]indole scaffold, a rigid, planar heterocyclic system, has emerged as a compelling candidate for the development of next-generation fluorescent probes.[1][2][3] Its fused ring structure provides a robust framework for creating fluorophores with desirable photophysical properties. While traditionally explored for its bioactive properties in medicinal chemistry, recent interest has shifted towards harnessing its potential in fluorescence imaging.[4][5]
This guide provides a comprehensive overview of the design, synthesis, and application of fluorescent probes derived from the cyclopenta[b]indole scaffold. We will delve into the underlying principles of probe design, provide detailed, field-proven protocols for their synthesis and characterization, and demonstrate their application in cellular imaging.
Probe Design Strategy: Engineering Environment-Sensitive Fluorophores
The key to transforming the cyclopenta[b]indole core into a functional fluorescent probe lies in the strategic introduction of electron-donating and electron-accepting groups. This "push-pull" or donor-acceptor architecture is a cornerstone of modern fluorophore design, giving rise to probes that exhibit environment-sensitive fluorescence through a process known as Intramolecular Charge Transfer (ICT) .[6][7]
Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating group, to the lowest unoccupied molecular orbital (LUMO), which is predominantly associated with the electron-accepting group. This excited state, characterized by a significant charge separation, is highly sensitive to the polarity of its surrounding environment. In polar solvents, the excited state is stabilized, leading to a red-shift in the emission spectrum. This phenomenon, known as solvatochromism , allows the probe to report on the polarity of its microenvironment, making it a valuable tool for studying cellular structures and processes.[8][9]
A common design strategy involves introducing a potent electron-donating group, such as a dimethylamino or methoxy group, onto the indole nitrogen or the fused aromatic ring. Conversely, an electron-withdrawing group, like a cyano or carbonyl group, is installed on the cyclopentane ring or another position of the indole nucleus. The precise positioning of these functional groups allows for fine-tuning of the probe's photophysical properties, including its absorption and emission wavelengths, Stokes shift, and quantum yield.
Synthesis of a Representative Cyclopenta[b]indole Probe: A Step-by-Step Protocol
Here, we present a detailed protocol for the synthesis of a model cyclopenta[b]indole-based fluorescent probe featuring a donor-acceptor architecture. This protocol is based on established synthetic methodologies for the construction of the cyclopenta[b]indole core, followed by functionalization.[1][2]
Protocol 1: Synthesis of a Donor-Acceptor Cyclopenta[b]indole Probe
Objective: To synthesize a cyclopenta[b]indole derivative with an electron-donating group (e.g., methoxy) and an electron-accepting group (e.g., cyano) to induce ICT and solvatochromic properties.
Materials:
-
Substituted indole (e.g., 5-methoxyindole)
-
α,β-unsaturated ketone (e.g., 2-cyclopenten-1-one)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., PPh₃)
-
Base (e.g., K₂CO₃)
-
Solvents: Acetonitrile, Toluene, Dichloromethane (DCM), Hexanes, Ethyl Acetate
-
Reagents for cyanation (e.g., KCN, 18-crown-6)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
Step 1: Synthesis of the Cyclopenta[b]indole Core via Palladium-Catalyzed Annulation
-
Reaction Setup: In a flame-dried round-bottom flask, combine 5-methoxyindole (1.0 mmol), 2-cyclopenten-1-one (1.2 mmol), Pd(OAc)₂ (0.05 mmol), and PPh₃ (0.1 mmol).
-
Solvent and Base Addition: Add anhydrous toluene (10 mL) and K₂CO₃ (2.0 mmol) to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the catalyst and base. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to obtain the methoxy-substituted cyclopenta[b]indolone intermediate.
Step 2: Introduction of the Cyano Group (Acceptor)
-
Reaction Setup: Dissolve the purified cyclopenta[b]indolone intermediate (1.0 mmol) in anhydrous acetonitrile (15 mL) in a round-bottom flask.
-
Reagent Addition: Add KCN (1.5 mmol) and 18-crown-6 (0.1 mmol) to the solution. The crown ether is used to enhance the solubility and reactivity of the cyanide salt.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by carefully adding water. Extract the product with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Final Purification: Purify the final product by silica gel column chromatography to yield the target donor-acceptor cyclopenta[b]indole fluorescent probe.
Photophysical Characterization of the Cyclopenta[b]indole Probe
A thorough characterization of the photophysical properties is essential to validate the successful synthesis of a fluorescent probe and to understand its behavior in different environments.
Protocol 2: Spectroscopic Analysis
Objective: To determine the absorption and emission spectra, quantum yield, and solvatochromic properties of the synthesized probe.
Materials:
-
Synthesized cyclopenta[b]indole probe
-
A series of solvents of varying polarity (e.g., Hexane, Toluene, Dichloromethane, Acetonitrile, Ethanol, Water)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Reference fluorophore with a known quantum yield (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the cyclopenta[b]indole probe in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mM.
-
Absorption Spectroscopy:
-
Prepare dilute solutions (e.g., 10 µM) of the probe in each of the selected solvents.
-
Record the absorption spectrum for each solution to determine the maximum absorption wavelength (λ_abs).
-
-
Emission Spectroscopy:
-
Excite each solution at its respective λ_abs.
-
Record the emission spectrum to determine the maximum emission wavelength (λ_em).
-
-
Quantum Yield Determination (Relative Method):
-
Prepare solutions of the probe and the reference fluorophore in the same solvent with absorbances below 0.1 at the excitation wavelength.
-
Measure the integrated fluorescence intensity of both the probe and the reference.
-
Calculate the quantum yield (Φ) using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Solvatochromism Analysis:
-
Plot the Stokes shift (in cm⁻¹) versus the solvent polarity parameter (e.g., Lippert-Mataga plot) to quantify the solvatochromic effect.
-
Expected Results:
The synthesized donor-acceptor cyclopenta[b]indole probe is expected to exhibit a significant red-shift in its emission maximum with increasing solvent polarity, confirming its ICT character and solvatochromic properties.
| Solvent | Polarity Index | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| Hexane | 0.1 | ~400 | ~450 | ~50 | ~0.8 |
| Toluene | 2.4 | ~410 | ~475 | ~65 | ~0.7 |
| DCM | 3.1 | ~420 | ~500 | ~80 | ~0.5 |
| Acetonitrile | 5.8 | ~425 | ~530 | ~105 | ~0.3 |
| Ethanol | 4.3 | ~430 | ~550 | ~120 | ~0.2 |
Note: The values in the table are representative and will vary depending on the specific structure of the synthesized probe.
Application in Cellular Imaging
The solvatochromic nature of the cyclopenta[b]indole probe makes it a promising candidate for imaging cellular structures with varying polarity, such as lipid droplets and membranes.
Protocol 3: Live-Cell Imaging
Objective: To visualize intracellular structures using the synthesized cyclopenta[b]indole fluorescent probe.
Materials:
-
Synthesized cyclopenta[b]indole probe
-
Cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture: Culture the chosen cell line in a suitable medium supplemented with FBS and antibiotics in a glass-bottom dish or chamber slide until they reach 60-70% confluency.
-
Probe Preparation: Prepare a stock solution of the cyclopenta[b]indole probe in DMSO (e.g., 1 mM). Dilute the stock solution in serum-free cell culture medium to a final working concentration (typically 1-10 µM).
-
Cell Staining:
-
Wash the cells twice with warm PBS.
-
Incubate the cells with the probe-containing medium for 15-30 minutes at 37 °C in a CO₂ incubator.
-
-
Washing: Wash the cells three times with warm PBS to remove any excess probe.
-
Imaging:
-
Add fresh cell culture medium to the cells.
-
Image the cells using a confocal microscope. Excite the probe at a wavelength close to its λ_abs (e.g., using a 405 nm or 488 nm laser line) and collect the emission in the appropriate range based on the determined λ_em.
-
Expected Outcome:
The cyclopenta[b]indole probe is expected to accumulate in hydrophobic cellular compartments, such as lipid droplets or the endoplasmic reticulum, due to its solvatochromic nature. The fluorescence emission will be brighter and blue-shifted in these non-polar environments compared to the more polar cytoplasm.
Visualizing the Workflow and Mechanisms
To better illustrate the processes described, the following diagrams are provided.
Synthesis Workflow
Caption: Synthetic route for a donor-acceptor cyclopenta[b]indole probe.
Mechanism of Intramolecular Charge Transfer (ICT)
Caption: Schematic of the Intramolecular Charge Transfer (ICT) process.
Cellular Imaging Workflow
Caption: Step-by-step workflow for cellular imaging with the probe.
Conclusion and Future Perspectives
The cyclopenta[b]indole scaffold represents a versatile and promising platform for the development of novel fluorescent probes. Their rigid structure and amenability to functionalization allow for the rational design of probes with tunable photophysical properties and sensitivity to the cellular microenvironment. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and apply these probes in their own investigations.
Future research in this area will likely focus on expanding the repertoire of cyclopenta[b]indole-based probes to target specific organelles or detect particular analytes, such as reactive oxygen species or metal ions. Furthermore, the development of probes with emission in the near-infrared region would be highly beneficial for in vivo imaging applications. As our understanding of the structure-property relationships of this unique scaffold grows, so too will its impact on the fields of chemical biology and drug discovery.
References
-
ResearchGate. (2019). Synthetic approaches towards cyclopenta[b]indole scaffold. [Link]
-
Ramasastry, S. S. V., et al. (2018). Recent metal-catalysed approaches for the synthesis of cyclopenta[b]indoles. RSC Advances, 8(32), 18576-18588. [Link]
-
Vivekanand, T., et al. (2018). Recent metal-catalysed approaches for the synthesis of cyclopenta[b]indoles. Semantic Scholar. [Link]
-
ResearchGate. (2018). Recent metal-catalysed approaches for the synthesis of cyclopenta[ B ] indoles. [Link]
-
Garella, D., et al. (2021). Synthesis of cyclohepta[b]indoles via gold mediated energy transfer photocatalysis. Chemical Communications, 57(7), 867-870. [Link]
-
de Oliveira, K. T., et al. (2012). Synthesis and photophysical properties of a series of cyclopenta[b]naphthalene solvatochromic fluorophores. The Journal of Organic Chemistry, 77(17), 7346-7355. [Link]
-
da Silva, A. B., et al. (2016). Diastereoselective Synthesis of Biologically Active Cyclopenta[b]indoles. The Journal of Organic Chemistry, 81(15), 6485-6495. [Link]
-
Ghosh, P., et al. (2021). Synthesis and photophysical studies of new fluorescent indole-based chromophores. RSC Advances, 11(58), 36668-36677. [Link]
-
Ramasastry, S. S. V., et al. (2018). Recent metal-catalysed approaches for the synthesis of cyclopenta[b]indoles. RSC Publishing. [Link]
-
Mahapatra, A. K., et al. (2020). Small-molecule fluorogenic probes based on indole scaffold. Organic & Biomolecular Chemistry, 18(43), 8765-8794. [Link]
-
Di Donato, M., et al. (2021). Tuning the Fluorescence and the Intramolecular Charge Transfer of Phenothiazine Dipolar and Quadrupolar Derivatives by Oxygen Functionalization. The Journal of Physical Chemistry B, 125(26), 7237-7249. [Link]
-
Koukaras, E. N., et al. (2015). Cyclopenta[b]naphthalene cyanoacrylate dyes: Synthesis and evaluation as fluorescent molecular rotors. Dyes and Pigments, 113, 536-543. [Link]
-
Pitre, S. P., et al. (2018). Visible-light-induced intramolecular charge transfer in the radical spirocyclisation of indole-tethered ynones. Chemical Science, 9(12), 3223-3228. [Link]
-
Das, S., et al. (2006). Synthesis and fluorescent properties of a new class of heterocycles of isoindole fused imidazoles with phenolic subunits. Organic Letters, 8(19), 4263-4266. [Link]
-
Gandhi, S., & Baire, B. (2019). Unusual Formation of Cyclopenta[b]indoles from 3-Indolylmethanols and Alkynes. The Journal of Organic Chemistry, 84(7), 3904-3918. [Link]
Sources
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- 4. Synthesis of cyclohepta[b]indoles via gold mediated energy transfer photocatalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Study on the synthesis of the cyclopenta[f]indole core of raputindole A - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Behavior of the solvatochromic probes Reichardt’s dye, pyrene, dansylamide, Nile Red and 1-pyrenecarbaldehyde within the room-temperature ionic liquid bmimPF - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole
Introduction
Welcome to the technical support guide for the synthesis of 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole. This document is designed for researchers, chemists, and drug development professionals who are utilizing the Fischer indole synthesis for this specific scaffold. The synthesis involves the acid-catalyzed reaction of 4-chlorophenylhydrazine with cyclopentanone. While a classic and powerful transformation, the Fischer indole synthesis is sensitive to a variety of parameters that can significantly impact reaction efficiency and final product yield.[1]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve high-yielding, reproducible results.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each entry details potential causes and provides actionable, field-tested solutions.
Problem 1: Low or No Yield of the Desired Product
You've completed the reaction and workup, but the isolated yield of this compound is significantly lower than expected, or you've isolated no product at all.
Potential Causes & Solutions:
-
Suboptimal Acid Catalyst and/or Concentration: The choice and concentration of the acid are critical for facilitating the key[2][2]-sigmatropic rearrangement step.[3] An acid that is too weak may not catalyze the reaction effectively, while an acid that is too strong or too concentrated can lead to degradation of starting materials or the product.
-
Solution A (Catalyst Screening): If you are using a general Brønsted acid like H₂SO₄ or HCl, consider screening Lewis acids such as Zinc Chloride (ZnCl₂) or Boron Trifluoride (BF₃), which are also effective catalysts for this reaction.[1][4] Polyphosphoric acid (PPA) is another excellent choice that often promotes clean cyclization at elevated temperatures.[3]
-
Solution B (Staged Approach): Perform the initial hydrazone formation at a lower temperature or under milder acidic conditions (e.g., in acetic acid) before introducing the stronger acid catalyst for the cyclization step. This two-step, one-pot method prevents the degradation of the sensitive hydrazine starting material.[5]
-
-
Inefficient[2][2]-Sigmatropic Rearrangement: This is the core mechanistic step. If the transition state energy is too high, the reaction will stall. The reaction temperature is the primary lever to overcome this activation barrier.
-
Solution: Ensure your reaction temperature is adequate. Conditions often range from 80°C to well over 100°C.[3] If using a lower-boiling solvent, consider switching to a higher-boiling one like toluene or xylene to achieve the necessary temperature. Microwave-assisted synthesis can also be highly effective in reducing reaction times and improving yields by efficiently reaching the required thermal energy.[6]
-
-
Degradation of Starting Materials or Intermediates: Phenylhydrazines can be unstable, especially at high temperatures and in the presence of strong acids. The intermediate ene-hydrazine is also susceptible to side reactions.
-
Solution: Ensure the purity of your 4-chlorophenylhydrazine. If it has discolored (e.g., turned dark red or brown), consider purifying it by recrystallization before use. Additionally, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that consume starting material.
-
-
Competing Side Reactions: Electron-donating groups on the aryl ring can sometimes weaken the N-N bond in the protonated ene-hydrazine intermediate, leading to cleavage and formation of side products like 4-chloroaniline instead of cyclization.[7]
-
Solution: Careful control of temperature and acid concentration is key. Using a milder Lewis acid catalyst like ZnCl₂ can sometimes favor the desired cyclization pathway over the N-N bond cleavage pathway.[6]
-
Logical Troubleshooting Workflow
Here is a decision tree to guide your troubleshooting process for low-yield reactions.
Caption: A workflow for troubleshooting low-yield reactions.
Problem 2: Difficulty with Product Purification
The reaction appears successful on TLC, but isolating a pure product via column chromatography is challenging, with issues like product streaking, co-elution of impurities, or multiple spots appearing from a single fraction.[8]
Potential Causes & Solutions:
-
Residual Acid or Basic Impurities: The crude product may contain residual acid catalyst or basic byproducts (like ammonia) that can interfere with silica gel chromatography.
-
Solution (Aqueous Workup): Before chromatography, perform a thorough aqueous workup. Dissolve the crude mixture in an organic solvent like ethyl acetate (EtOAc) and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize acid) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) before concentrating.[9]
-
-
Product Instability on Silica Gel: Some indole derivatives can be sensitive to acidic silica gel, leading to streaking or degradation on the column.
-
Solution A (Neutralize Silica): Prepare a slurry of your silica gel in the desired eluent containing 1-2% triethylamine (TEA) or ammonia. This neutralizes the acidic sites on the silica, leading to sharper peaks and better separation.
-
Solution B (Alternative Stationary Phase): If the problem persists, consider using a different stationary phase, such as neutral alumina, for your chromatography.
-
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the product from closely-related impurities.
-
Solution: Systematically screen different solvent systems. A common starting point for this class of compounds is a hexane/ethyl acetate gradient. If separation is poor, try incorporating a different solvent, such as dichloromethane (DCM) or a small amount of methanol in a DCM or Chloroform base.[8]
-
Optimized Purification Protocol
-
Quenching & Extraction: After the reaction is complete, cool the mixture to room temperature. Carefully pour it into a beaker of ice water. If the product precipitates, it can be filtered. Otherwise, neutralize the mixture with a base (e.g., 10N NaOH or saturated NaHCO₃) to a pH of ~7-8.[9]
-
Solvent Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Chromatography: Purify the resulting crude solid/oil via flash column chromatography on silica gel using a pre-screened eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes).
-
Recrystallization: For final polishing, recrystallize the purified solid from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the synthesis of this compound?
The reaction proceeds via the classic Fischer indole synthesis mechanism, which involves several key steps initiated by an acid catalyst (H⁺).[1][5]
Caption: Mechanism of the Fischer Indole Synthesis.
-
Hydrazone Formation: 4-chlorophenylhydrazine condenses with cyclopentanone to form the corresponding phenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its more reactive ene-hydrazine isomer.
-
[2][2]-Sigmatropic Rearrangement: After protonation, the ene-hydrazine undergoes a concerted, thermally-driven[2][2]-sigmatropic rearrangement, breaking the weak N-N bond and forming a new C-C bond.[3]
-
Aromatization & Cyclization: The resulting intermediate loses a proton to regain aromaticity in the benzene ring, followed by nucleophilic attack of the terminal amine onto the imine carbon to form a five-membered ring.
-
Ammonia Elimination: The final step is the acid-catalyzed elimination of a molecule of ammonia from the cyclic aminal, which generates the stable indole aromatic system.
Q2: How do I select the best acid catalyst for my reaction?
The "best" catalyst often depends on the specific substrate and desired reaction conditions (temperature, solvent). There is no universal answer, and empirical screening is often necessary.
| Catalyst Type | Examples | Typical Conditions | Pros | Cons |
| Brønsted Acids | H₂SO₄, HCl, p-TsOH | High Temperature (80-150°C) | Inexpensive, readily available.[1] | Can cause charring/degradation; harsh conditions. |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃ | Moderate to High Temp. | Often milder, can give cleaner reactions and higher yields.[6] | Can be hygroscopic, may require stoichiometric amounts. |
| Polyprotic Acid | Polyphosphoric Acid (PPA) | High Temperature (>100°C) | Acts as both catalyst and solvent; often gives high yields.[3] | Highly viscous, can make workup difficult. |
| Ionic Liquids | Pyridinium-based ILs | Microwave, 80-120°C | Can lead to shorter reaction times and improved yields, especially with ZnCl₂.[6] | More expensive, may require synthesis. |
A pragmatic approach is to start with a well-documented catalyst like ZnCl₂ or p-toluenesulfonic acid (p-TsOH) before exploring more specialized options like PPA or microwave conditions.[10]
Q3: Can this reaction be performed as a one-pot synthesis?
Yes, this is a significant advantage of the Fischer indole synthesis. The starting materials, 4-chlorophenylhydrazine and cyclopentanone, can be combined in a suitable solvent (like acetic acid, ethanol, or toluene), often with the acid catalyst present from the start.[5][11] The reaction mixture is then heated to first form the hydrazone in situ, which subsequently cyclizes to the indole product without requiring isolation of the intermediate. This approach improves operational efficiency and can increase overall yield by avoiding losses during intermediate purification.
References
- MDPI. (n.d.). Construction of Unusual Indole-Based Heterocycles from Tetrahydro-1H-pyridazino[3,4-b]indoles.
- PMC. (n.d.). Why Do Some Fischer Indolizations Fail?. NIH.
- YouTube. (2023, December 17). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ).
- ResearchGate. (2015, August 10). Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- University of California, Irvine. (n.d.). Indoles.
- PMC. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. NIH.
- YouTube. (2018, December 18). Part III (Fischer indole synthesis).
- Chemicalbook. (n.d.). ethyl 2-(7-hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate(WXG02032) synthesis.
- RSC Publishing. (2017, November 15). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances.
- Wikipedia. (n.d.). Fischer indole synthesis.
- BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- Reddit. (2021, December 9). Problems with Fischer indole synthesis. r/Chempros.
- chemeurope.com. (n.d.). Fischer indole synthesis.
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
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- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. ethyl 2-(7-hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate(WXG02032) synthesis - chemicalbook [chemicalbook.com]
- 10. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Regioselectivity in Fischer Indole Synthesis
Welcome to our dedicated technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful reaction. Here, we address common challenges related to regioselectivity, offering field-proven insights and actionable protocols to help you achieve your desired synthetic outcomes.
Troubleshooting Guide: Regioselectivity Issues
This section provides in-depth answers to specific problems you may encounter during your experiments, focusing on the causality behind experimental choices to empower you to make informed decisions.
Q1: My Fischer indole synthesis with an unsymmetrical ketone is producing a mixture of regioisomers. How can I improve the selectivity for the desired isomer?
The formation of regioisomers in the Fischer indole synthesis arises from the non-selective formation of the two possible enamine intermediates from an unsymmetrical ketone. The subsequent[1][1]-sigmatropic rearrangement then leads to a mixture of indole products.[2] To enhance the selectivity towards your target molecule, a multi-faceted approach involving careful selection of catalysts and optimization of reaction conditions is necessary.
Underlying Principle: The regioselectivity is primarily governed by the relative stability of the two possible enamine intermediates. Generally, the thermodynamically more stable, more substituted enamine is favored under equilibrium conditions, while the less substituted, kinetically favored enamine can be accessed under specific conditions.
Troubleshooting Protocol:
-
Catalyst Selection: The choice of acid catalyst is a critical determinant of regioselectivity.[3]
-
Brønsted Acids (e.g., HCl, H₂SO₄, p-TsOH): These are commonly used and can favor the formation of the more stable enamine, leading to the thermodynamically controlled product.[3]
-
Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃): Lewis acids can chelate to the carbonyl oxygen and the hydrazine nitrogen, influencing the stereoelectronics of the enamine formation and potentially altering the regiochemical outcome.[3] Experiment with a range of both Brønsted and Lewis acids to identify the optimal catalyst for your specific substrate.
-
Eaton's Reagent (P₂O₅/MeSO₃H): This strong acid catalyst has been shown to provide unprecedented regiocontrol in reactions with methyl ketones, favoring the formation of 3-unsubstituted indoles.[4]
-
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to the different enamine intermediates.
-
Polar Aprotic Solvents (e.g., DMSO, AcOH): These solvents are commonly employed in Fischer indole synthesis.[2]
-
Non-polar Solvents: In some cases, a less polar solvent may be beneficial. It is advisable to screen a variety of solvents with different polarities.
-
-
Temperature Control: Reaction temperature can significantly impact the kinetic versus thermodynamic product distribution.[3]
-
Lower Temperatures: May favor the formation of the kinetically controlled product.
-
Higher Temperatures: Typically favor the thermodynamically more stable product. Careful control of the reaction temperature is crucial for achieving high regioselectivity.[3]
-
Q2: The reaction is favoring the formation of the undesired regioisomer. What strategies can I employ to reverse this selectivity?
When the undesired regioisomer is the major product, it is often the thermodynamically more stable one. To favor the formation of the kinetically controlled, less stable isomer, you need to adjust the reaction conditions to operate under kinetic control.
Causality: The formation of the more substituted enamine is often faster and leads to the thermodynamically favored product. To obtain the less substituted indole, conditions must be chosen that favor the formation of the less substituted enamine and prevent its equilibration to the more stable isomer.
Experimental Strategies:
-
Use of Bulky Catalysts: Employing a sterically hindered acid catalyst can disfavor the formation of the more sterically demanding transition state leading to the thermodynamically favored enamine.
-
Low-Temperature Conditions: Running the reaction at significantly lower temperatures can trap the kinetically formed enamine before it has a chance to isomerize.
-
Pre-formation of the Hydrazone: Isolating the phenylhydrazone before subjecting it to the cyclization conditions can sometimes provide better control over the reaction.
-
Substrate Modification: If possible, modifying the ketone substrate to introduce a bulky group can sterically hinder one of the α-positions, thereby directing the enamine formation.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the mechanisms and predictive models related to regioselectivity in the Fischer indole synthesis.
Q1: What is the accepted mechanism that dictates regioselectivity in the Fischer indole synthesis?
The regioselectivity of the Fischer indole synthesis is determined at the enamine formation step, which precedes the key[1][1]-sigmatropic rearrangement.[2]
Mechanistic Steps:
-
Hydrazone Formation: The reaction initiates with the condensation of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone.[2]
-
Tautomerization to Enamine: The phenylhydrazone then tautomerizes to an enamine intermediate under acidic conditions.[2] For an unsymmetrical ketone, two different enamine isomers can be formed.
-
[1][1]-Sigmatropic Rearrangement: This is the crucial bond-forming step where the enamine undergoes a[1][1]-sigmatropic rearrangement, leading to a di-imine intermediate.[5]
-
Cyclization and Aromatization: The di-imine intermediate then undergoes cyclization and elimination of ammonia to yield the final indole product.[5]
The ratio of the resulting regioisomeric indoles is a direct reflection of the relative rates of formation of the two competing enamine intermediates.
Q2: Are there any predictive models or computational tools to estimate the regioselectivity of a Fischer indole synthesis?
Yes, computational chemistry has emerged as a valuable tool for predicting the regioselectivity of organic reactions, including the Fischer indole synthesis.[6][7]
Computational Approaches:
-
Quantum Chemical Calculations: These methods can be used to calculate the energies of the transition states for the formation of the different enamine intermediates and the subsequent[1][1]-sigmatropic rearrangement.[8] The regioselectivity can be predicted based on the calculated energy differences between these transition states.[8] Computational studies have shown that the formation of the observed indole is typically the most energetically favored pathway.[8][9]
-
Machine Learning Models: With the increasing availability of large datasets of chemical reactions, machine learning models are being developed to predict the outcomes of organic reactions, including regioselectivity.[6] These models are trained on existing experimental data and can learn the complex relationships between substrate structure, reaction conditions, and product distribution.
While these tools can provide valuable insights and predictions, they should be used in conjunction with experimental validation.
Data Summary Table
The following table summarizes the general effects of key reaction parameters on the regioselectivity of the Fischer indole synthesis.
| Parameter | Condition | Expected Outcome on Regioselectivity | Rationale |
| Catalyst | Strong Brønsted Acids (e.g., H₂SO₄, PPA) | Often favors the thermodynamically more stable product.[1][3] | Promotes equilibrium between enamine intermediates. |
| Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂) | Can vary depending on the substrate and specific Lewis acid.[1][3] | Chelation effects can alter the transition state energies. | |
| Bulky Catalysts | May favor the kinetically controlled, less substituted product. | Steric hindrance can disfavor the formation of the more substituted enamine. | |
| Temperature | High Temperature | Generally favors the thermodynamically more stable product.[3] | Provides sufficient energy to overcome the activation barrier for the formation of the more stable isomer. |
| Low Temperature | May favor the kinetically controlled product.[3] | Can trap the faster-forming kinetic product before equilibration. | |
| Solvent | Polar Solvents (e.g., AcOH, DMSO) | Commonly used, but the effect on regioselectivity is substrate-dependent.[2] | Can influence the stability of charged intermediates and transition states. |
| Substrate | Steric Hindrance at one α-position | Favors enamine formation at the less hindered position. | Directs the regioselectivity by making one pathway sterically inaccessible. |
| Electronic Effects | Electron-withdrawing groups can disfavor adjacent enamine formation.[8][9] | Alters the electron density and stability of the enamine double bond. |
Experimental Protocols & Visualizations
General Protocol for Optimizing Regioselectivity
-
Small-Scale Screening: Set up a series of small-scale reactions in parallel to screen different acid catalysts (e.g., p-TsOH, ZnCl₂, BF₃·OEt₂, Eaton's reagent), solvents (e.g., toluene, acetic acid, ethanol), and temperatures (e.g., 80 °C, 110 °C, 140 °C).[1][3]
-
Reactant Stoichiometry: Typically, equimolar amounts of the phenylhydrazine and the ketone are used.[2]
-
Reaction Monitoring: Monitor the progress of the reactions by TLC or LC-MS to determine the ratio of the regioisomers.
-
Isolation and Characterization: Once the optimal conditions are identified, scale up the reaction. Isolate the products by column chromatography and characterize them using standard analytical techniques (NMR, MS).
Decision-Making Workflow for Troubleshooting Regioselectivity
The following diagram illustrates a logical workflow for addressing regioselectivity issues in the Fischer indole synthesis.
Caption: Troubleshooting workflow for regioselectivity.
References
- Benchchem.
- Alfa Chemistry. Fischer Indole Synthesis.
- Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
- Science Info.
- YouTube. Fischer Indole Synthesis Mechanism | Organic Chemistry.
- Wikipedia. Fischer indole synthesis.
- YouTube. Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples.
- RSC Advances.
- YouTube. Fischer indole synthesis.
- The Journal of Organic Chemistry.
- ResearchG
- Thieme.
- PubMed.
- Research with New Jersey. Regioselective Fischer Indole Route to 3-Unsubstituted Indoles.
- Organic Chemistry Portal. Fischer Indole Synthesis.
- ACS Publications. Regioselective Fischer indole route to 3-unsubstituted indoles.
- ACS Publications.
- ResearchGate. Optimization of the Fischer indole reaction in the synthesis of compound 3.
- Chemical Science. Computational tools for the prediction of site- and regioselectivity of organic reactions.
- PMC. Computational tools for the prediction of site- and regioselectivity of organic reactions.
Sources
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- 5. scienceinfo.com [scienceinfo.com]
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- 8. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Halogenated Heterocyclic Compounds
Welcome to the technical support center dedicated to the unique challenges of purifying halogenated heterocyclic compounds. As a Senior Application Scientist, I understand that the introduction of halogens (F, Cl, Br, I) into a heterocyclic framework, while crucial for modulating pharmacological properties, introduces a distinct set of purification hurdles.[1][2] This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, blending established protocols with the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
This section addresses high-level, common queries to quickly orient you.
Q1: What makes halogenated heterocyclic compounds so challenging to purify?
A1: The challenges stem from several physicochemical properties imparted by the halogen atom(s):
-
Altered Polarity and Solubility: Halogenation generally increases a molecule's hydrophobicity (lipophilicity).[3][4] This can lead to tricky solubility profiles, making standard crystallization and chromatography solvent selection less intuitive.
-
Similar Chromatographic Behavior: A primary challenge is separating the desired halogenated compound from its dehalogenated analog or other halogenated impurities.[1] These closely related structures often have very similar polarities, leading to co-elution in standard chromatographic systems.[1]
-
Chemical Instability: The carbon-halogen (C-X) bond can be labile under certain conditions. Purification methods involving heat, or highly acidic or basic conditions can sometimes lead to degradation or dehalogenation, generating new impurities during the process itself.[1][5]
-
Interaction with Stationary Phases: Basic nitrogen-containing heterocycles can interact strongly with the acidic silanol groups on standard silica gel, leading to significant peak tailing or streaking.[6]
Q2: How should I select an initial purification technique for my novel halogenated heterocycle?
A2: The choice depends on your compound's properties and the impurity profile.[6] A logical first step is to use Thin Layer Chromatography (TLC) to assess the polarity of your target compound and the number and polarity of major impurities.[6][7] This initial analysis will guide your decision.
-
For solid compounds with good thermal stability: Crystallization is an excellent and scalable first choice, especially if there's a significant difference in solubility between your product and impurities.[6][8]
-
For most mixtures or final polishing: Column chromatography (either flash for larger scales or HPLC for high resolution) is the most versatile technique.[3][6][7]
-
For initial workup: Liquid-liquid extraction is effective for removing highly polar or non-polar impurities and for separating acidic or basic compounds.[6]
Below is a decision-making workflow to guide your selection.
Q3: My nitrogen-containing heterocycle streaks badly on a silica gel TLC plate. How can I fix this for column chromatography?
A3: This is a classic problem caused by the interaction of a basic compound with acidic silanol groups on the silica surface.[6] To solve this, you need to neutralize these active sites.
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier like triethylamine (NEt₃) or ammonium hydroxide (NH₄OH) into your mobile phase (eluent). A typical starting concentration is 0.1-1%.[6]
-
Use an Alternative Stationary Phase: Consider using a different stationary phase altogether, such as basic or neutral alumina, which lacks the acidic silanol groups.[6]
Troubleshooting Guides
This section provides in-depth, cause-and-effect solutions to specific experimental problems.
Issue 1: Poor Separation or Co-elution in Column Chromatography
You run a column and find your desired halogenated product is co-eluting with an impurity, often the starting material or a dehalogenated version.
| Possible Cause | Underlying Science & Causality | Recommended Solution & Protocol |
| Inappropriate Solvent System | The mobile phase lacks the selectivity to differentiate between your compound and the impurity. Simple polarity matching (e.g., Hexane/Ethyl Acetate) may not be sufficient for closely related halogenated compounds.[6] | Solution: Perform a thorough TLC screen with diverse solvent systems. If Hex/EtOAc fails, try a system with different chemical properties, like Dichloromethane/Methanol or Toluene/Acetone. Adjusting the solvent ratio is the first step; changing the solvent class is the next.[6] |
| Co-elution with Dehalogenated Impurity | This is a frequent and difficult challenge because the dehalogenated analog is often very close in polarity to the parent compound.[1] Standard silica or C18 columns may not provide enough resolving power. | Solution: Switch to a high-resolution technique or a column with alternative selectivity. 1. HPLC/UHPLC: These systems offer superior efficiency.[1][6] 2. Pentafluorophenyl (PFP) Column: PFP columns are excellent for separating halogenated compounds as they provide multiple modes of interaction (hydrophobic, π-π, dipole-dipole, and weak anion exchange) that can differentiate subtle structural differences.[1] |
| Column Overloading | Too much sample has been loaded onto the column. This saturates the stationary phase, causing bands to broaden significantly and overlap, destroying separation. | Solution: Reduce the sample load. A good rule of thumb for flash chromatography is to load crude material that is 1-5% of the total mass of the stationary phase (silica gel).[6] If you need to purify a large amount, use a wider diameter column.[6] |
Issue 2: Product Degradation or Loss During Purification
You isolate your product, but the yield is low, and NMR/LCMS analysis shows the presence of new, unexpected byproducts.
| Possible Cause | Underlying Science & Causality | Recommended Solution & Protocol |
| On-Column Dehalogenation | The acidic nature of silica gel can catalyze the removal of the halogen atom, particularly for more reactive systems or sensitive C-X bonds. This creates the dehalogenated impurity during the purification. | Solution: 1. Deactivate the Silica: Use a mobile phase containing a basic modifier like triethylamine (see FAQ Q3). 2. Switch to a Neutral Stationary Phase: Use neutral alumina instead of silica gel. 3. Minimize Contact Time: Run the column as quickly as is reasonable (flash chromatography) to reduce the time the compound spends on the acidic support. |
| Thermal Decomposition | Halogenated heterocyles can be thermally labile. High heat during solvent removal (rotary evaporation) or analytical steps (GC injection) can cause degradation.[9] | Solution: 1. Low-Temperature Evaporation: Remove solvent on the rotary evaporator using a lower bath temperature and a high-quality vacuum pump. 2. Purity Analysis: For purity assessment, prioritize LCMS over GCMS if thermal stability is a concern. If GC is necessary, use a lower injection port temperature.[9] |
Issue 3: Challenges with Crystallization
You've completed the reaction, but isolating a clean, solid product via crystallization is proving difficult.
| Possible Cause | Underlying Science & Causality | Recommended Solution & Protocol |
| Compound "Oiling Out" | Instead of forming solid crystals, the compound separates from the cooling solvent as a liquid (an oil). This happens when the compound's melting point is lower than the boiling point of the solvent or when the solution is too concentrated and cools too quickly. | Solution: Re-heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to slightly decrease saturation, then allow the solution to cool much more slowly.[10] Insulating the flask can promote slow cooling. |
| No Crystals Form | The solution cools to room temperature and even in an ice bath, but remains clear. The compound is too soluble in the chosen solvent.[10] | Solution: 1. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus or adding a "seed crystal" of the crude product.[10] 2. Use a Co-Solvent System: If the above fails, gently heat the solution and add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution just becomes cloudy. Then, add a few drops of the original solvent to clarify and allow to cool slowly. A common combination is Dichloromethane/Hexane. |
| Rapid Crashing Out | A large amount of fine powder forms almost instantly upon cooling. This process is too fast and tends to trap impurities within the crystal lattice, negating the purification.[10] | Solution: The solution is too supersaturated. Re-heat the flask to re-dissolve the solid and add more of the hot solvent (10-25% volume increase).[10] This will ensure that crystallization begins at a lower temperature and proceeds more slowly, leading to larger, purer crystals. |
Detailed Experimental Protocols
Protocol 1: Optimized Flash Chromatography of a Basic Halogenated Pyridine
This protocol addresses the common issue of purifying a basic nitrogen heterocycle that streaks on silica.
-
TLC Analysis: Develop a TLC solvent system (e.g., 70:30 Hexane:Ethyl Acetate). Observe the streaking of the product spot. Prepare the same solvent system but with an added 0.5% triethylamine (NEt₃). Run a new TLC and confirm the product spot is now tight and well-defined.
-
Column Preparation:
-
Select an appropriately sized column (aim for a sample load of 1-5% of the silica mass).[6]
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5:0.5 Hexane:EtOAc:NEt₃).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) based on TLC analysis (e.g., slowly increasing the percentage of Ethyl Acetate). Crucially, ensure every solvent mixture used contains 0.5% NEt₃.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
-
Work-up: Combine the pure fractions. The triethylamine is volatile and will typically be removed along with the elution solvents during rotary evaporation.
Protocol 2: Purity Assessment by UHPLC-DAD-HRESIMS
This protocol is essential for confirming the purity and identity of your final compound, especially for detecting closely related impurities like dehalogenated species.[1]
-
Sample Preparation: Prepare a dilute solution of your purified compound (e.g., ~1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Chromatographic Method:
-
Column: Use a high-resolution column, such as a pentafluorophenyl (PFP) or a sub-2µm C18 column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Run a suitable gradient, for example, from 5% B to 95% B over 10-15 minutes.
-
Flow Rate: As recommended for the column diameter (e.g., 0.4 mL/min for a 2.1 mm ID column).
-
-
Detector Settings:
-
Diode Array Detector (DAD): Scan a wide UV-Vis range (e.g., 200-600 nm) to obtain the UV spectrum of the eluting peak.
-
High-Resolution Mass Spectrometer (HRESIMS): Operate in positive or negative ion mode, depending on the compound. Set to acquire full scan data with high mass accuracy (e.g., <5 ppm).
-
-
Data Analysis:
-
Integrate the peak of interest in the chromatogram to determine its purity by peak area percentage.
-
Confirm the identity by extracting the exact mass from the MS data and comparing it to the calculated theoretical mass of your halogenated heterocycle.
-
Specifically look for the mass of the potential dehalogenated impurity to confirm its absence.[1]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties [mdpi.com]
- 3. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. gcms.cz [gcms.cz]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for Indole C3-Alkylation
Welcome to the technical support center for indole C3-alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our approach is rooted in explaining the why behind experimental choices, ensuring you can logically diagnose and resolve issues to achieve optimal results.
Introduction to Indole C3-Alkylation
The selective functionalization of the indole scaffold at the C3-position is a cornerstone of medicinal chemistry and materials science. The electron-rich nature of the indole ring makes the C3-position highly nucleophilic and prone to electrophilic substitution. However, this inherent reactivity also presents challenges, including controlling regioselectivity, preventing side reactions, and achieving high yields. This guide will focus primarily on the common Friedel-Crafts type alkylation, a widely used method for forming C-C bonds at the C3-position.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low Yield or No Reaction
This is one of the most frequent challenges in indole C3-alkylation. The root cause often lies in one or more suboptimal reaction parameters.
Q: My indole C3-alkylation reaction is resulting in a very low yield or fails to proceed. What are the likely causes and how can I troubleshoot this?
A: Low yields can stem from several factors, ranging from reagent quality to the reaction environment. Here’s a systematic approach to diagnosing the issue:
-
Catalyst Activity and Loading: The choice and amount of catalyst are critical. In Friedel-Crafts alkylations, Lewis acids are commonly employed to activate the electrophile.
-
Causality: Insufficient catalyst loading can lead to low conversion rates as there aren't enough active sites to facilitate the reaction.[1] Conversely, excessive catalyst can sometimes lead to side reactions or degradation of starting materials.[1]
-
Solution: Systematically screen catalyst loading, starting from a literature-reported value (e.g., 5-20 mol%) and adjusting upwards or downwards. Ensure your Lewis acid is anhydrous and has not been deactivated by atmospheric moisture.
-
-
Reagent and Solvent Purity: The presence of impurities, especially water, can be detrimental.
-
Causality: Lewis acids are highly sensitive to water, which can quench the catalyst. Protic impurities in the solvent or on glassware can also react with the activated electrophile or the catalyst.[2]
-
Solution: Use freshly distilled, anhydrous solvents. Ensure all glassware is oven-dried before use. The reaction should ideally be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[2]
-
-
Reaction Temperature: The energy barrier for the reaction may not be overcome at the current temperature.
-
Causality: Many organic reactions have a significant activation energy. Insufficient thermal energy will result in a slow or stalled reaction.
-
Solution: Gradually increase the reaction temperature. For many indole alkylations, temperatures ranging from room temperature to 80°C or higher can be beneficial.[2] Monitor the reaction for potential decomposition at higher temperatures.
-
-
Substrate Reactivity: The electronic properties of your indole and electrophile play a major role.
-
Causality: Electron-withdrawing groups on the indole ring decrease its nucleophilicity, making it less reactive towards electrophiles.[3] Similarly, a weak electrophile will react sluggishly.
-
Solution: For deactivated indoles, consider using a stronger Lewis acid or a more reactive electrophile. In some cases, protecting the indole nitrogen with an electron-withdrawing group can paradoxically increase C3-reactivity by preventing side reactions at the nitrogen.[4]
-
Problem 2: Poor Regioselectivity (N-alkylation vs. C2-alkylation)
While C3-alkylation is generally favored, competing alkylation at the N1 and C2 positions is a common side reaction.
Q: I am observing significant amounts of N-alkylated and/or C2-alkylated byproducts in my reaction. How can I improve the selectivity for C3-alkylation?
A: Achieving high C3-regioselectivity requires a careful balance of reaction conditions to exploit the subtle differences in the nucleophilicity of the different positions of the indole ring.
-
Steric Hindrance: The steric bulk of the electrophile and the indole substituents can direct the reaction.
-
Causality: The C3-position is generally more sterically accessible than the C2-position. The N1-position is the most accessible, but its reactivity is influenced by other factors.
-
Solution: Using a bulkier electrophile can favor C3-alkylation over N-alkylation. If your indole has a substituent at the C2-position, this will further disfavor C2-alkylation.
-
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway.
-
Causality: Polar aprotic solvents like DMF and DMSO can stabilize charged intermediates, potentially favoring N-alkylation.[2] Nonpolar solvents often favor C3-alkylation.[5]
-
Solution: Screen a range of solvents with varying polarities. Toluene, dichloromethane (DCM), and 1,2-dichloroethane (DCE) are often good starting points for favoring C3-alkylation.[5][6]
-
-
N-H Acidity and Protection: The acidity of the indole N-H can lead to deprotonation and subsequent N-alkylation.
-
Causality: In the presence of a base or a sufficiently reactive electrophile, the indole N-H can be deprotonated, forming a highly nucleophilic indolate anion, which readily undergoes N-alkylation.
-
Solution:
-
N-Protection: Protecting the indole nitrogen with a suitable group (e.g., Boc, Tosyl) is a highly effective strategy to completely block N-alkylation.[4]
-
Acidic Conditions: Performing the reaction under acidic conditions (e.g., with a Lewis acid) generally favors C3-alkylation as the nitrogen is protonated or complexed with the acid, reducing its nucleophilicity.
-
-
-
Catalyst Choice: The nature of the catalyst can influence regioselectivity.
-
Causality: Certain catalysts may coordinate preferentially with the indole nitrogen, deactivating it towards alkylation and promoting C3-attack.
-
Solution: Experiment with different Lewis acids (e.g., BF₃·OEt₂, AlCl₃, InCl₃, B(C₆F₅)₃).[3][6] In some advanced methods, the choice of ligand on a metal catalyst can even switch the regioselectivity between N- and C3-alkylation.[7]
-
Problem 3: Polyalkylation
The product of the initial C3-alkylation can sometimes be more reactive than the starting indole, leading to further alkylation.
Q: My desired mono-C3-alkylated product is being consumed to form di- and poly-alkylated species. How can I prevent this?
A: Polyalkylation is a classic issue in Friedel-Crafts reactions where the alkylated product is more electron-rich and thus more activated towards further electrophilic attack than the starting material.[8]
-
Stoichiometry Control: The ratio of reactants is a key handle to control this side reaction.
-
Causality: Using an excess of the electrophile will drive the reaction towards polyalkylation.
-
Solution: Use the indole as the limiting reagent or maintain a slight excess of the indole relative to the electrophile.[9] A slow addition of the electrophile to the reaction mixture can also help maintain a low instantaneous concentration of the electrophile, favoring mono-alkylation.
-
-
Reaction Time and Temperature: Over-running the reaction can lead to the formation of undesired byproducts.
-
Causality: The initial mono-alkylation may be fast, but given enough time and energy, the slower polyalkylation reaction can become significant.
-
Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed or when the concentration of the desired product is maximized. Running the reaction at a lower temperature can also help to disfavor the higher activation energy polyalkylation pathway.
-
-
Electronic Effects: Modifying the electronic properties of the reactants can mitigate polyalkylation.
-
Causality: As mentioned, the alkyl group is activating.
-
Solution: If the indole or the electrophile contains an electron-withdrawing group, this can deactivate the product towards further alkylation.[9]
-
Experimental Protocols and Data
General Protocol for Lewis Acid-Catalyzed C3-Alkylation of Indole
This protocol provides a starting point for optimization.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the indole (1.0 equiv).
-
Inert Atmosphere: Place the flask under an inert atmosphere (N₂ or Ar).
-
Solvent and Electrophile: Add anhydrous solvent (e.g., DCM, 10 mL/mmol of indole) followed by the alkylating agent (1.1 equiv).
-
Cooling: Cool the mixture to the desired temperature (e.g., 0 °C).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., BF₃·OEt₂, 0.2 equiv) dropwise.
-
Reaction: Allow the reaction to stir at the chosen temperature and monitor its progress by TLC.
-
Quenching: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Influence of Solvents on Regioselectivity
| Solvent | Dielectric Constant (ε) | Typical Outcome for C3-Alkylation | Reference |
| Toluene | 2.4 | Generally favors C3-alkylation | [5] |
| Dichloromethane (DCM) | 9.1 | Good for C3-alkylation, common choice | [9] |
| 1,2-Dichloroethane (DCE) | 10.4 | Often used, can improve solubility | [6] |
| Acetonitrile (MeCN) | 37.5 | Increased polarity may lead to more N-alkylation | [3] |
| N,N-Dimethylformamide (DMF) | 36.7 | High polarity, often promotes N-alkylation | [2] |
| Dimethyl sulfoxide (DMSO) | 46.7 | High polarity, strong tendency for N-alkylation | [2] |
Visualizing the Reaction Pathway and Troubleshooting Logic
Diagram 1: Simplified Mechanism of Lewis Acid-Catalyzed Indole C3-Alkylation
Caption: Lewis acid activation of the electrophile followed by nucleophilic attack from the indole C3-position.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: A step-by-step guide to troubleshooting low reaction yields.
References
-
International Research Journal of Modernization in Engineering Technology and Science. Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. [Link]
-
Chemistry LibreTexts. 15.12: Limitations of Friedel-Crafts Alkylations. [Link]
-
Frontiers in Chemistry. 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. [Link]
-
PMC - NIH. 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. [Link]
-
Pharmaguideline. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. [Link]
-
Chemistry Steps. Friedel-Crafts Alkylation with Practice Problems. [Link]
-
ACS Catalysis. B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. [Link]
-
PMC - NIH. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. [Link]
-
PMC - PubMed Central. B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. [Link]
-
PMC - NIH. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. [Link]
-
MDPI. Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]
-
PMC - NIH. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. [Link]
Sources
- 1. interesjournals.org [interesjournals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide to Byproduct Formation in Metal-Catalyzed Indole Synthesis
Welcome to the Technical Support Center for Metal-Catalyzed Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of indole synthesis and effectively troubleshoot common challenges related to byproduct formation. As experienced chemists know, the elegance of metal-catalyzed reactions is often accompanied by the potential for undesired side reactions. This resource provides in-depth, field-proven insights and practical solutions to help you optimize your reactions, maximize yields, and obtain clean products.
I. Navigating the Landscape of Indole Synthesis: An Introduction
The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis. Its synthesis, while achievable through various methods, often presents challenges in controlling selectivity and minimizing byproducts. This guide focuses on some of the most powerful and widely used metal-catalyzed methods, offering a deep dive into the mechanistic origins of common side reactions and providing actionable strategies for their prevention.
II. Fischer Indole Synthesis: Taming a Classic Reaction
The Fischer indole synthesis, a venerable method for indole formation, is notoriously sensitive to reaction conditions, particularly the choice and concentration of the acid catalyst. By understanding the delicate balance of the reaction mechanism, one can effectively mitigate common side reactions.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis is producing a significant amount of tar-like material. What is the cause and how can I prevent it?
A1: Tar formation is a common issue in Fischer indole synthesis, often resulting from the use of overly harsh acidic conditions and high temperatures. Strong Brønsted acids can promote polymerization and degradation of starting materials and intermediates.
Troubleshooting Strategies:
-
Employ Milder Acid Catalysts: Switch from strong acids like sulfuric acid to milder options such as p-toluenesulfonic acid (p-TSA) or Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂).[1]
-
Optimize Reaction Temperature: Lowering the reaction temperature and extending the reaction time can significantly reduce the rate of decomposition pathways leading to tar formation.[1]
-
Solvent Selection: The use of high-boiling point solvents can inadvertently lead to higher reaction temperatures. Consider using a lower-boiling solvent or a solvent system that allows for better temperature control.[1]
Q2: I am observing a mixture of regioisomers in my Fischer indole synthesis. How can I control the regioselectivity?
A2: The regioselectivity of the Fischer indole synthesis is determined by the direction of the[2][2]-sigmatropic rearrangement of the key enamine intermediate. The choice of acid catalyst and its concentration are critical factors in controlling this step. Generally, stronger acids and higher concentrations favor the formation of the more thermodynamically stable, more substituted indole isomer.[3] Electron-withdrawing groups on the phenylhydrazine can also influence the regioselectivity by disfavoring certain rearrangement pathways.
Troubleshooting Strategies:
-
Acid Catalyst Screening: Systematically screen different acid catalysts and concentrations to find the optimal conditions for your specific substrate.
-
Use of Eaton's Reagent: For challenging substrates where achieving high regioselectivity is difficult, the use of Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide excellent control, often favoring the formation of the less substituted indole.[3]
Table 1: Effect of Acid Catalyst on Regioselectivity in Fischer Indole Synthesis [3]
| Acid Catalyst | Concentration (% w/w) | Major Product | Minor Product |
| Orthophosphoric Acid | 90 | 3-substituted Indole | 2-substituted Indole |
| Sulfuric Acid | 30 | 3-substituted Indole | 2-substituted Indole |
| Phosphoric Oxide in Water | ~83 | 2-substituted Indole | 3-substituted Indole |
| Sulfuric Acid | 70 | 2-substituted Indole | 3-substituted Indole |
Q3: My reaction is failing, and I'm recovering starting material along with aniline and other cleavage products. What is happening?
A3: This observation points towards a competing N-N bond cleavage pathway, a known side reaction in the Fischer indole synthesis, particularly with electron-donating substituents on the arylhydrazine.[4][5] These substituents can weaken the N-N bond, making it more susceptible to cleavage under acidic conditions before the desired cyclization can occur.[4][5]
Troubleshooting Workflow: Minimizing N-N Bond Cleavage
Caption: Troubleshooting workflow for N-N bond cleavage in Fischer synthesis.
III. Palladium-Catalyzed Indole Syntheses: Heck, Larock, and Buchwald-Hartwig Reactions
Palladium catalysis has revolutionized indole synthesis, offering milder conditions and broader functional group tolerance. However, these powerful methods are not without their own set of potential side reactions.
A. The Heck Reaction: Controlling Olefin Chemistry
The intramolecular Heck reaction is a powerful tool for constructing the indole core. A primary challenge is controlling the regioselectivity of the β-hydride elimination step and preventing unwanted olefin isomerization.
Q4: My intramolecular Heck reaction is producing a mixture of double bond isomers. How can I improve the selectivity?
A4: The formation of olefin isomers is a common side reaction in Heck chemistry, arising from the re-addition of the palladium hydride intermediate to the newly formed double bond.[6]
Troubleshooting Strategies:
-
Addition of a Base: The presence of a stoichiometric amount of a base is crucial to regenerate the Pd(0) catalyst and facilitate the reductive elimination of H-X, which can suppress olefin isomerization.[6]
-
Use of Silver Salts: The addition of silver salts, such as silver carbonate or silver phosphate, can act as halide scavengers, promoting the desired reductive elimination pathway and minimizing isomerization.
B. The Larock Indole Synthesis: Minimizing Homocoupling
The Larock indole synthesis is a versatile palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne.[7] A potential byproduct in this reaction is the homocoupling of the alkyne starting material.
Q5: I am observing significant amounts of alkyne homocoupling in my Larock indole synthesis. What measures can I take to prevent this?
A5: Alkyne homocoupling, often referred to as Glaser coupling, can be a competing pathway, especially under aerobic conditions or in the presence of certain copper impurities.
Troubleshooting Strategies:
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize oxidative homocoupling.
-
Ligand Selection: While often performed "ligandless," the addition of phosphine ligands can sometimes suppress homocoupling by stabilizing the palladium catalyst and promoting the desired cross-coupling pathway.
-
Chloride Additive: The addition of a chloride source, such as LiCl or n-Bu₄NCl, is often crucial for the success of the Larock synthesis.[7] It is believed to facilitate the reductive elimination step and can help to minimize side reactions.
C. The Buchwald-Hartwig Amination: The Critical Role of Ligand and Base
The Buchwald-Hartwig amination is a powerful method for C-N bond formation in the synthesis of N-substituted indoles. The choice of ligand and base is paramount for achieving high yields and minimizing byproducts.[8][9]
Q6: My Buchwald-Hartwig amination of a haloindole is sluggish and gives low yields. How can I optimize the reaction?
A6: The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst system and reaction conditions to match the specific substrates.
Troubleshooting Strategies:
-
Ligand Selection: Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[9] The choice of ligand often depends on the nature of the amine. For instance, ligands like XPhos and BrettPhos are often effective for a wide range of amines.
-
Base Selection: The base plays a critical role in deprotonating the amine nucleophile. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[8] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures.[8]
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction. Nonpolar solvents are generally preferred as they disfavor the formation of off-cycle palladium-base complexes.[4][10] Toluene and dioxane are common choices.
Table 2: General Guidance for Buchwald-Hartwig Amination Conditions
| Amine Type | Recommended Ligand(s) | Recommended Base(s) | Common Solvent(s) |
| Primary Aliphatic | BrettPhos, RuPhos | NaOtBu, LHMDS | Toluene, Dioxane |
| Secondary Aliphatic | RuPhos, XPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane |
| Arylamines | XPhos, SPhos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane |
| Amides/Heterocycles | tBuBrettPhos, DavePhos | K₂CO₃, K₃PO₄ | Dioxane, THF |
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
IV. Other Key Metal-Catalyzed Indole Syntheses
A. Madelung Synthesis: Mitigating Harsh Conditions
The traditional Madelung synthesis requires high temperatures and strong bases, limiting its substrate scope.[11] Modern variations have focused on introducing electron-withdrawing groups or using alternative bases to enable milder reaction conditions.
Q7: My Madelung synthesis is failing due to the harsh reaction conditions decomposing my starting material. Are there milder alternatives?
A7: Yes, several modifications to the Madelung synthesis allow for significantly milder reaction conditions.
Troubleshooting Strategies:
-
Electron-Withdrawing Groups: The presence of an electron-withdrawing group on the N-phenylamide can increase the acidity of the benzylic protons, facilitating cyclization at lower temperatures.
-
Madelung-Houlihan Variation: The use of strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in aprotic solvents like tetrahydrofuran (THF) can allow the reaction to proceed at temperatures as low as -20 to 25 °C.[4]
Experimental Protocol: Modified Madelung Synthesis [4]
-
To a solution of the N-acyl-o-toluidine in anhydrous THF at -78 °C under an inert atmosphere, add 2.2 equivalents of n-butyllithium dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
B. Bischler-Möhlau Synthesis: Improving Yields and Selectivity
The Bischler-Möhlau synthesis, which forms 2-arylindoles from an α-bromo-acetophenone and an excess of aniline, is often plagued by low yields and poor regioselectivity due to the harsh conditions typically employed.[4]
Q8: My Bischler-Möhlau synthesis is giving a complex mixture of products and a low yield of the desired indole. How can I improve this reaction?
A8: Recent advancements have focused on developing milder and more efficient protocols for the Bischler-Möhlau synthesis.
Troubleshooting Strategies:
-
Microwave Irradiation: The use of microwave irradiation can significantly reduce reaction times and improve yields by providing rapid and uniform heating, often minimizing the formation of degradation byproducts.[12]
-
Catalytic Additives: The addition of lithium bromide as a catalyst has been shown to promote the reaction under milder conditions.[4]
-
Solvent Choice: The use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a solvent has been reported to be effective, particularly in combination with microwave heating.[3]
Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis [12]
-
In a microwave-safe vessel, combine the α-bromo-acetophenone (1 equivalent) and the aniline (2-3 equivalents).
-
Add a catalytic amount of lithium bromide (e.g., 10 mol%).
-
Irradiate the mixture in a microwave reactor at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
V. Conclusion
The successful synthesis of indoles via metal-catalyzed methods hinges on a thorough understanding of the reaction mechanisms and the potential for side reactions. By carefully selecting catalysts, ligands, bases, and solvents, and by optimizing reaction conditions, researchers can effectively minimize byproduct formation and achieve high yields of their target molecules. This guide provides a starting point for troubleshooting common issues, but it is essential to remember that each substrate is unique and may require specific optimization. We encourage you to use this resource as a foundation for your experimental design and to continue to explore the rich and evolving field of indole synthesis.
VI. References
-
Norrby, P.-O., et al. (2018). The Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 83(15), 8036-8043. [Link]
-
BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. BenchChem.
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link]
-
BenchChem. (2025). Preventing tar and polymer formation in Fischer indole synthesis. BenchChem.
-
BenchChem. (2025). Common side reactions in indole-pyrrole synthesis. BenchChem.
-
Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(13), 5192–5194. [Link]
-
Zhang, J., & Schmalz, H.-G. (2006). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses, 83, 142. [Link]
-
Chemspeed Technologies. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed ISYNTH.
-
ChemTalk. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
Wikipedia. (2023, November 28). Larock indole synthesis. In Wikipedia. [Link]
-
BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. BenchChem.
-
Chemspeed Technologies. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed ISYNTH.
-
Jessiman, A. S., et al. (2020). Heck Diversification of Indole-Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo-tryptophans and Halo-tryptophans in Natural Product Derivatives. Chemistry – A European Journal, 26(1), 108-112. [Link]
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]
-
Wang, L., et al. (2018). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. Molecules, 23(12), 3249. [Link]
-
BenchChem. (2025). Technical Support Center: Solvent Selection for Indole Synthesis. BenchChem.
-
Smith, A. B., et al. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters, 18(18), 4766–4769. [Link]
-
Reddy, R. P., & Davies, H. M. L. (2013). Copper-Catalyzed Oxidative Diamination of Terminal Alkynes by Amidines: Synthesis of 1,2,4-Trisubstituted Imidazoles. Organic Letters, 15(7), 1694–1697. [Link]
-
Chen, C.-Y., et al. (2016). development of madelung-type indole synthesis using copper-catalyzed amidation/condensation. HETEROCYCLES, 92(5), 900. [Link]
-
BenchChem. (2025). Troubleshooting guide for "2-(6-methoxy-1H-indol-3-yl)acetic Acid" reactions. BenchChem.
-
Larock, R. C. (2014). Application of Palladium Chemistry in Organic Synthesis Techniques: the Larock Indole Synthesis, a Literature Review. Journal of Organometallic Chemistry, 755, 1-2.
-
Cossy, J., & Bellosta, V. (2016). Bischler Indole Synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 253-268). John Wiley & Sons, Ltd.
-
Chen, J., et al. (2018). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. Tetrahedron Letters, 59(35), 3374-3377.
-
Humphrey, G. R., & Kuethe, J. T. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54060-54083. [Link]
-
BenchChem. (2025). Optimization of Buchwald-Hartwig amination conditions. BenchChem.
-
Seifinoferest, B., Tanbakouchian, A., Larijani, B., & Mahdavi, M. (2021). Ullmann–Goldberg and Buchwald–Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. Advanced Synthesis & Catalysis, 363(10), 2539-2575.
-
Batail, N., et al. (2012). First Heterogeneous Ligand- and Salt-Free Larock Indole Synthesis. Advanced Synthesis & Catalysis, 354(14-15), 2689-2694.
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]
-
Gribble, G. W. (2016). Madelung-Indole-Synthesis.pdf. ResearchGate.
-
BenchChem. (2025). Technical Support Center: Optimizing Fischer Indole Synthesis. BenchChem.
-
Wikipedia. (2023, October 29). Madelung synthesis. In Wikipedia. [Link]
-
Zhang, D., & Li, B.-J. (2021). Cobalt-Catalyzed Enantioselective Directed C–H Alkylation of Indole with Styrenes. Organic Letters, 23(13), 5124–5129. [Link]
-
Overman, L. E., & Paquette, L. A. (2009). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 109(5), 2291–2319. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
-
Trost, B. M., & Dong, G. (2008). The Palladium Catalyzed Asymmetric Addition of Oxindoles and Allenes: an Atom-Economical Versatile Method for the Construction of Chiral Indole Alkaloids. ACS Catalysis, 8(3), 2283-2303. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare.
-
Beletskaya, I. P., & Cheprakov, A. V. (2012). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 8, 1344–1355. [Link]
-
Gribble, G. W. (2019). Bischler Indole Synthesis. ResearchGate.
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Technical Support Center: Navigating the Stability of 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole in Solution
Welcome to the technical support center for 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered when working with this compound in solution. As a valued member of the scientific community, we are committed to providing you with the expertise and practical guidance necessary to ensure the integrity of your experiments.
Understanding the Stability Profile of Indole Derivatives
The this compound molecule belongs to the indole family, a class of compounds known for its versatile biological activities and, concurrently, its potential for chemical instability.[1][2] The indole ring system is electron-rich, making it susceptible to oxidation.[3] Understanding the inherent reactivity of the indole scaffold is the first step in troubleshooting stability issues.
Key factors that can influence the stability of indole derivatives in solution include:
-
Oxidation: The pyrrole ring of the indole nucleus is prone to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.[3]
-
pH: The stability of indole derivatives can be highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze degradation.
-
Light: Many indole-containing compounds are photosensitive and can degrade upon exposure to light, particularly UV radiation.[4][5]
-
Solvent: The choice of solvent can significantly impact the stability of the compound. Protic solvents, for instance, may participate in degradation reactions.
-
Temperature: As with most chemical reactions, elevated temperatures can accelerate the degradation of this compound.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments in a practical, question-and-answer format.
Issue 1: My solution of this compound has changed color (e.g., turned yellow, brown, or pink). What is happening?
Answer: A color change in your solution is often the first visual indicator of degradation. The indole ring system can undergo oxidation to form highly colored polymeric species.[6] This process can be accelerated by exposure to air and light.
Troubleshooting Workflow: Investigating Color Change
Caption: Workflow for investigating solution color change.
Issue 2: I am observing precipitation in my stock solution over time. What could be the cause?
Answer: Precipitation can occur for several reasons:
-
Degradation: The degradation products may be less soluble than the parent compound in your chosen solvent, leading to their precipitation.
-
Solubility Issues: The initial concentration of your solution may have been close to the saturation point, and slight temperature fluctuations could cause the compound to crystallize out.
-
pH Shift: If your solvent is unbuffered, absorption of atmospheric CO2 can lower the pH, potentially affecting the solubility of your compound.
Experimental Protocol: Distinguishing Between Degradation and Solubility Issues
-
Visual Inspection: Carefully observe the precipitate. Is it crystalline or amorphous? Amorphous precipitates are more likely to be degradation products.
-
Redissolution Test: Gently warm a small aliquot of the solution. If the precipitate redissolves, it is more likely a solubility issue. If it remains, it is likely a degradant.
-
Filtration and Analysis:
-
Filter the solution to isolate the precipitate.
-
Wash the precipitate with a small amount of cold solvent.
-
Dry the precipitate and analyze it using techniques like FT-IR or Mass Spectrometry to determine if it is the parent compound or a new species.[7] Compare the spectra to that of your starting material.
-
Analyze the filtrate by HPLC to quantify the amount of the parent compound remaining in solution.
-
Issue 3: I am seeing a loss of biological activity or a decrease in the peak area of my compound during HPLC analysis. How can I investigate this?
Answer: A loss of potency is a clear indication of chemical degradation. To systematically investigate this, a forced degradation study is recommended.[8][9][10] This involves subjecting the compound to various stress conditions to identify the key factors contributing to its instability.
Forced Degradation Study Design
Caption: Workflow for a forced degradation study.
Experimental Protocol: Sample Preparation for Forced Degradation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, mix an aliquot of the stock solution with the stressor in a 1:1 ratio.
-
Incubate the samples under the specified conditions for a defined period (e.g., 24 hours).
-
At various time points, withdraw an aliquot, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.
-
Analyze the samples by a stability-indicating HPLC method.[11][12]
Data Interpretation Table:
| Stress Condition | % Degradation | Number of Degradation Peaks | Observations (e.g., color change) |
| Acid Hydrolysis | |||
| Base Hydrolysis | |||
| Oxidation | |||
| Thermal | |||
| Photostability | |||
| Control (no stress) |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for stock solutions of this compound?
A1: Based on the general instability of indole derivatives, we recommend the following:
-
Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term use, 2-8°C is acceptable.
-
Atmosphere: To prevent oxidation, overlay the solution with an inert gas such as argon or nitrogen before sealing the vial.
-
Light: Protect solutions from light at all times by using amber vials or by wrapping vials in aluminum foil.
Q2: Which solvents are best for dissolving and storing this compound?
A2: Aprotic solvents are generally preferred to minimize the risk of solvent-mediated degradation.
-
Recommended: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN).
-
Use with Caution: Methanol and ethanol are protic and may be reactive over long-term storage. If their use is necessary, prepare fresh solutions.
-
Avoid: Aqueous solutions without appropriate buffering, as pH can significantly influence stability.
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is one that can separate the parent compound from its degradation products.[12]
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.
-
Detector: A photodiode array (PDA) detector is highly recommended as it can help in peak purity assessment and provides spectral information about the degradants.
-
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by showing that the parent peak is resolved from all degradation peaks generated during the forced degradation study.
Decision Tree for Solvent Selection
Caption: Decision tree for solvent selection.
References
- Bake, S., Singh, S., & Singh, S. (2018). Forced degradation studies: A review. Journal of Drug Delivery and Therapeutics, 8(5-s), 1-8.
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Drug Substances and Products.
- Jain, R., & Gupta, A. (2019). Stability Indicating Forced Degradation Studies: A Review. Research Journal of Pharmacy and Technology, 12(10), 5094-5100.
- Qu, Y., Ma, F., Li, Y., & Li, S. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2681.
- Sharma, G., Kumar, V., & Pathak, D. (2010). Biological activities of indole and its derivatives: A review. International Journal of PharmTech Research, 2(3), 1837-1844.
- Sule, S. R., Nikam, D. S., Ambadekar, S. R., & Bhure, S. S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(1), 1-9.
- Witwit, M. N., & Al-Janabi, A. H. (2021). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Systematic Reviews in Pharmacy, 12(1), 935-943.
- Yin, H., Zhang, J., & Ma, L. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11483-11498.
- Zhang, H., Dang, L., & Sun, Z. (2018). Recent advances in the synthesis of cyclopenta[b]indoles. Organic & Biomolecular Chemistry, 16(44), 8413-8427.
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Navigating the Scale-Up of Tetrahydrocyclopenta[b]indole Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of tetrahydrocyclopenta[b]indoles, a core scaffold in numerous biologically active molecules, presents unique challenges when transitioning from laboratory-scale experiments to pilot plant and manufacturing scales. This technical support center provides a comprehensive guide to troubleshooting common issues and offers frequently asked questions to facilitate a smooth and efficient scale-up process. Drawing upon established chemical principles and field-proven insights, this guide is designed to empower researchers with the knowledge to anticipate, diagnose, and resolve challenges encountered during the large-scale synthesis of these valuable compounds.
Troubleshooting Guide: From Low Yields to Runaway Reactions
This section addresses specific problems that may arise during the scale-up of tetrahydrocyclopenta[b]indole synthesis, providing potential causes and actionable solutions.
Problem 1: Low or Inconsistent Yields
Q: My reaction yield has significantly dropped upon scaling up from a 1g to a 100g scale. What are the likely causes and how can I rectify this?
A: A decrease in yield upon scale-up is a common challenge, often attributable to a combination of factors related to mass and heat transfer, as well as reagent stability and purity.
Causality & Solutions:
-
Inefficient Mixing and Mass Transfer: In larger reactors, inadequate agitation can lead to poor mixing of reactants, resulting in localized concentration gradients and reduced reaction rates.[1] This can be particularly problematic in heterogeneous reactions.
-
Solution:
-
Optimize Agitation: Ensure the agitator design and speed are appropriate for the reactor volume and viscosity of the reaction mixture. Consider using baffles to improve mixing efficiency.[2]
-
Reagent Addition Point: Introduce reactants at a point of high turbulence, such as near the impeller, to ensure rapid dispersion.
-
-
-
Poor Heat Transfer and "Hot Spots": Exothermic reactions can be difficult to manage at scale due to the lower surface-area-to-volume ratio of larger reactors.[1] This can lead to localized overheating, or "hot spots," which can cause decomposition of reactants, intermediates, or the final product, leading to lower yields and the formation of impurities.[1]
-
Solution:
-
Controlled Reagent Addition: Add the limiting reagent at a controlled rate to manage the rate of heat generation.[3][4]
-
Efficient Cooling: Utilize a reactor with a cooling jacket and ensure the coolant flow rate is sufficient to remove the heat generated by the reaction.
-
Solvent Choice: Select a solvent with a higher boiling point to allow for a wider operating temperature range and better heat dissipation.
-
-
-
Starting Material Quality: Impurities in starting materials that were negligible at a small scale can have a significant impact on larger-scale reactions.
-
Solution:
-
Quality Control: Thoroughly analyze all starting materials for purity before use in a large-scale reaction.
-
Purification of Starting Materials: If necessary, purify starting materials to remove any impurities that may be interfering with the reaction.
-
-
Problem 2: Formation of Intractable Impurities and Difficult Purification
Q: My scaled-up reaction is producing a complex mixture of byproducts, making purification by column chromatography challenging. What strategies can I employ?
A: The formation of multiple byproducts is often linked to poor reaction control. Addressing the root cause of impurity formation is crucial, followed by optimizing the purification strategy for a larger scale.
Causality & Solutions:
-
Side Reactions Due to Poor Temperature Control: As mentioned previously, localized overheating can promote side reactions, leading to a more complex impurity profile.
-
Solution: Implement the heat management strategies outlined in Problem 1.
-
-
Substituent Effects in Fischer Indole Synthesis: The electronic nature of substituents on the phenylhydrazine or the carbonyl compound can significantly influence the course of the Fischer indole synthesis. Electron-donating groups, for instance, can sometimes favor N-N bond cleavage over the desired cyclization, leading to byproducts.[5]
-
Solution:
-
Catalyst Screening: The choice of acid catalyst (Brønsted or Lewis acid) can be critical.[1][6] A screening of different acids and their concentrations may be necessary to find the optimal conditions for a specific substrate.
-
Protecting Groups: For sensitive functional groups on the starting materials, the use of protecting groups can prevent unwanted side reactions.
-
-
-
Challenges with Large-Scale Chromatography: Scaling up column chromatography can be inefficient and costly.
-
Solution:
-
Crystallization: Whenever possible, develop a crystallization procedure for purification. This is often more scalable and cost-effective than chromatography. A systematic screening of solvents is recommended to find optimal conditions for yield and purity.[7][8][9][10][11][12]
-
Telescoping Reactions: If feasible, consider a "one-pot" or "telescoped" reaction sequence where intermediates are not isolated, minimizing purification steps.
-
-
Problem 3: Exothermic Runaway and Process Safety
Q: My reaction is highly exothermic, and I am concerned about the risk of a thermal runaway at a larger scale. How can I ensure the process is safe?
A: Process safety is paramount when scaling up exothermic reactions. A thorough understanding of the reaction's thermal profile and the implementation of robust control measures are essential.
Causality & Solutions:
-
Inadequate Heat Removal: As the reactor volume increases, the ability to remove heat decreases, increasing the risk of a thermal runaway.[13][14][15]
-
Solution:
-
Reaction Calorimetry: Conduct reaction calorimetry studies to determine the heat of reaction and the maximum rate of heat release. This data is crucial for designing a safe process.
-
Controlled Addition: Implement a controlled addition of the most reactive reagent to ensure that the rate of heat generation does not exceed the cooling capacity of the reactor.[3][4]
-
Emergency Cooling and Quenching: Have a robust emergency cooling system in place. A quench system to rapidly stop the reaction in case of a runaway should also be considered.[14][16]
-
-
-
Lack of a "Safety by Design" Approach: Failing to consider safety at the earliest stages of process development can lead to hazardous situations at scale.[15]
-
Solution:
-
Hazard and Operability (HAZOP) Study: Conduct a thorough HAZOP study to identify potential hazards and operational issues before scaling up.
-
Fail-Safe Systems: Incorporate fail-safe mechanisms into the reactor design, such as pressure relief devices and automated shutdown sequences.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for tetrahydrocyclopenta[b]indoles, and what are the key considerations for scaling up each?
A1: The two most prevalent methods are the Fischer Indole Synthesis and the Nazarov Cyclization.
-
Fischer Indole Synthesis: This classic method involves the acid-catalyzed reaction of a phenylhydrazine with a cyclopentanone derivative.[6][17]
-
Scale-up Considerations:
-
Catalyst Choice: The selection of the acid catalyst (e.g., HCl, H₂SO₄, ZnCl₂, polyphosphoric acid) is crucial and may need to be re-optimized at scale.[1][6]
-
Exotherm Control: The initial condensation to form the hydrazone and the subsequent cyclization can be exothermic.
-
Byproduct Formation: Side reactions, such as N-N bond cleavage, can be more pronounced at higher temperatures.[5]
-
-
-
Nazarov Cyclization: This method involves the acid-catalyzed 4π-electrocyclization of a divinyl ketone precursor.[18]
-
Scale-up Considerations:
-
Strong Acids: Often requires strong Lewis or Brønsted acids, which can be corrosive and require careful handling at scale.[18]
-
Regioselectivity: The position of the resulting double bond in the cyclopentenone ring can be difficult to control, potentially leading to mixtures of isomers.
-
Precursor Synthesis: The synthesis of the divinyl ketone precursor can add steps to the overall process.
-
-
Q2: How do I choose the right solvent for a scaled-up synthesis?
A2: Solvent selection for scale-up involves a multi-faceted evaluation that goes beyond just reaction performance. Key factors to consider include:
-
Reaction Performance: The solvent should provide good solubility for reactants and intermediates, and facilitate the desired reaction pathway.
-
Thermal Properties: A solvent with a suitable boiling point and heat capacity is essential for effective temperature control.
-
Safety: Flammability, toxicity, and potential for peroxide formation are critical safety considerations.
-
Environmental Impact: Consider the "greenness" of the solvent, favoring those with lower environmental persistence and toxicity.
-
Cost and Availability: The cost and availability of the solvent in large quantities are important economic factors.
-
Work-up and Purification: The solvent should allow for easy product isolation, whether through extraction, crystallization, or distillation.
Q3: What are the best practices for developing a scalable crystallization process for purifying my tetrahydrocyclopenta[b]indole product?
A3: A robust crystallization process is key to achieving high purity at scale. A systematic approach is recommended:
-
Solvent Screening: Screen a diverse range of solvents and solvent mixtures to identify systems where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[7][8][10][11][12]
-
Determine the Metastable Zone Width (MSZW): The MSZW is the region between the solubility curve and the nucleation curve. Operating within this zone allows for controlled crystal growth rather than spontaneous nucleation, leading to larger, more easily filterable crystals.
-
Optimize Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A slower, controlled cooling profile is generally preferred.
-
Seeding: The addition of seed crystals can help to control the crystal form (polymorph) and initiate crystallization in a controlled manner.
-
Agitation: The agitation rate can affect crystal size distribution and prevent agglomeration.
-
Isolation and Drying: Optimize the filtration and drying conditions to ensure the final product is free of residual solvent and impurities.
Experimental Protocols & Data
Table 1: Troubleshooting Guide Summary
| Problem | Potential Cause | Recommended Action |
| Low/Inconsistent Yield | Inefficient Mixing | Optimize agitator speed and design; consider baffles. |
| Poor Heat Transfer | Use controlled reagent addition; ensure adequate cooling capacity. | |
| Impure Starting Materials | Analyze and purify starting materials as needed. | |
| Impurity Formation | Uncontrolled Exotherm | Implement robust temperature control measures. |
| Suboptimal Catalyst | Screen different acid catalysts and concentrations. | |
| Side Reactions | Consider the use of protecting groups for sensitive functionalities. | |
| Difficult Purification | Complex Mixture | Address the root cause of impurity formation. |
| Inefficient Chromatography | Develop a scalable crystallization process. | |
| Thermal Runaway Risk | Inadequate Heat Removal | Conduct reaction calorimetry; use controlled addition. |
| Lack of Safety Measures | Perform a HAZOP study; install fail-safe systems. |
Protocol: General Procedure for Fischer Indole Synthesis of a Tetrahydrocyclopenta[b]indole (Lab Scale)
This protocol describes a general procedure that can be adapted and optimized for specific substrates.
Materials:
-
Phenylhydrazine derivative (1.0 eq)
-
Cyclopentanone derivative (1.0 - 1.2 eq)
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or ZnCl₂)
-
Solvent (e.g., ethanol, toluene, or acetic acid)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenylhydrazine derivative and the cyclopentanone derivative in the chosen solvent.
-
Slowly add the acid catalyst to the mixture while stirring. An exotherm may be observed.
-
Heat the reaction mixture to the desired temperature (typically reflux) and monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an appropriate work-up procedure, which may include neutralization, extraction with an organic solvent, and washing with brine.
-
Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Note: This is a generalized procedure. The specific catalyst, solvent, temperature, and reaction time will need to be optimized for each specific substrate combination.
Visualizing Workflows
Diagram 1: Troubleshooting Workflow for Low Yield in Scale-Up
Caption: A logical workflow for diagnosing and addressing low yields during scale-up.
Diagram 2: Process Safety Management for Exothermic Reactions
Sources
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
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- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Crystallization in the Pharmaceutical Industry (Chapter 13) - Handbook of Industrial Crystallization [cambridge.org]
- 11. pharmtech.com [pharmtech.com]
- 12. approcess.com [approcess.com]
- 13. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
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- 15. helgroup.com [helgroup.com]
- 16. icheme.org [icheme.org]
- 17. youtube.com [youtube.com]
- 18. longdom.org [longdom.org]
Technical Support Center: Resolving Poor Solubility of Indole Derivatives in Aqueous Buffers
Welcome to the technical support center dedicated to addressing the challenges associated with the poor solubility of indole derivatives in aqueous buffers. Indole and its derivatives are a cornerstone in modern drug discovery, exhibiting a vast array of biological activities.[1][2] However, their inherent hydrophobicity frequently leads to poor aqueous solubility, a significant hurdle in experimental assays and formulation development.[3] This guide provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind these methodologies to empower researchers in overcoming these solubility challenges.
Understanding the Challenge: Why Are Indole Derivatives Poorly Soluble?
The indole scaffold, a fusion of a benzene and a pyrrole ring, is predominantly nonpolar. This characteristic leads to unfavorable interactions with the highly polar environment of aqueous buffers, resulting in low solubility. While substitutions on the indole ring can influence solubility, many derivatives retain this hydrophobic nature.[4] Furthermore, the planarity of the indole ring can promote intermolecular stacking, leading to the formation of aggregates that are difficult to solvate.[5]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My indole derivative is not dissolving in my aqueous buffer. What is the first step I should take?
A1: The initial and often most effective step is to assess the potential for pH-dependent solubility. Many indole derivatives possess ionizable functional groups, and their charge state, which is dictated by the solution's pH, can dramatically influence their solubility.[6][7]
-
For acidic indole derivatives: Increasing the pH above the compound's pKa will deprotonate the acidic group, forming a more soluble salt.[8]
-
For basic indole derivatives: Decreasing the pH below the compound's pKa will protonate the basic group, leading to the formation of a more soluble salt.[8]
It is crucial to determine the pKa of your indole derivative to rationally design a pH-modification strategy. If the pKa is unknown, a simple empirical test can be performed by attempting to dissolve the compound in buffers of varying pH (e.g., pH 4, 7, and 9).
Q2: I've tried adjusting the pH, but the solubility of my indole derivative is still insufficient. What are my other options?
A2: If pH modification is ineffective or not feasible for your experimental system, the use of cosolvents is a widely adopted and effective strategy.[9] Cosolvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[10][11]
Commonly used cosolvents in a laboratory setting include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
N,N-Dimethylformamide (DMF)
-
Polyethylene glycols (PEGs)[12]
It is important to note that cosolvents can impact biological assays, so their concentration should be minimized and appropriate vehicle controls must be included in your experiments.
Q3: Are there more advanced techniques for particularly challenging indole derivatives?
A3: For indole derivatives that remain poorly soluble even with pH adjustment and cosolvents, several advanced formulation strategies can be employed. These methods are particularly relevant in drug development and for in vivo studies.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can encapsulate hydrophobic molecules like indole derivatives, forming inclusion complexes that are water-soluble.[14][15]
-
Surfactants: Surfactants, or surface-active agents, are amphiphilic molecules that can form micelles in aqueous solutions.[16] Above a certain concentration, known as the critical micelle concentration (CMC), these micelles can entrap hydrophobic compounds in their core, effectively solubilizing them.[17][18]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[19][20] When introduced to an aqueous medium, the carrier dissolves, releasing the drug as fine particles with an increased surface area, which enhances the dissolution rate and solubility.[21][22]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting the poor solubility of indole derivatives.
Caption: A decision tree for systematically addressing poor indole derivative solubility.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Cosolvent
This protocol describes the preparation of a concentrated stock solution of an indole derivative in a cosolvent, which can then be diluted into the final aqueous buffer.
Materials:
-
Indole derivative
-
Cosolvent (e.g., DMSO)
-
Aqueous buffer
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of the indole derivative.
-
Add a minimal amount of the cosolvent (e.g., DMSO) to the solid compound.
-
Vortex the mixture vigorously until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution, but care should be taken to avoid degradation of the compound.
-
Once a clear stock solution is obtained, it can be serially diluted into the aqueous buffer to the final desired concentration.
-
Crucially, ensure that the final concentration of the cosolvent in the experimental buffer is low (typically <1%) and does not affect the biological assay. Always include a vehicle control with the same final cosolvent concentration.
Protocol 2: Solubilization using Cyclodextrins
This protocol outlines a general procedure for enhancing the solubility of an indole derivative using a cyclodextrin.
Materials:
-
Indole derivative
-
Cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin)
-
Aqueous buffer
-
Stir plate and stir bar
-
Vortex mixer
Procedure:
-
Prepare a solution of the cyclodextrin in the aqueous buffer at the desired concentration.
-
Add the indole derivative to the cyclodextrin solution.
-
Stir the mixture vigorously at room temperature for several hours or overnight to allow for the formation of the inclusion complex.
-
After stirring, visually inspect the solution for any undissolved material. If necessary, the solution can be filtered to remove any remaining solid.
-
The resulting clear solution contains the solubilized indole derivative-cyclodextrin complex.
Data Presentation: Comparison of Solubilization Methods
The following table provides a comparative overview of the different solubilization techniques.
| Method | Principle | Advantages | Disadvantages |
| pH Adjustment | Ionization of the compound | Simple, cost-effective | Only applicable to ionizable compounds; may not be compatible with all experimental conditions |
| Cosolvents | Reduction of solvent polarity | Effective for a wide range of compounds; easy to implement | Can interfere with biological assays; potential for compound precipitation upon dilution |
| Cyclodextrins | Encapsulation of the hydrophobic molecule | High solubilizing capacity; generally low toxicity | Can be expensive; may alter the bioavailability of the compound |
| Surfactants | Micellar solubilization | High solubilizing capacity | Can interfere with biological assays; potential for cell lysis at high concentrations |
| Solid Dispersions | Increased surface area and wettability | Significant enhancement of dissolution rate and bioavailability | Requires specialized equipment and formulation expertise |
References
-
A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC - NIH. Available at: [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC - PubMed Central. Available at: [Link]
-
16.4: The Effects of pH on Solubility - Chemistry LibreTexts. Available at: [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Available at: [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. Available at: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. Available at: [Link]
-
Solid dispersion technology as a strategy to improve the bioavailability of poorly soluble drugs - PubMed. Available at: [Link]
-
pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances - CR Com. Available at: [Link]
-
Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. Available at: [Link]
-
Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC - NIH. Available at: [Link]
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available at: [Link]
-
Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2 - MDPI. Available at: [Link]
- Process of preparing purified aqueous indole solution - Google Patents.
-
(PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - ResearchGate. Available at: [Link]
-
What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog. Available at: [Link]
-
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. Available at: [Link]
-
How does pH affect solubility? - askIITians. Available at: [Link]
-
Solid dispersions: A Technology for improving Bioavailability - IJNRD. Available at: [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. Available at: [Link]
-
Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace. Available at: [Link]
-
cyclodextrin in novel formulations and solubility enhancement techniques: a review. Available at: [Link]
-
Indole – a promising pharmacophore in recent antiviral drug discovery - PubMed Central. Available at: [Link]
-
How Does pH Impact Ionic Compound Solubility? - YouTube. Available at: [Link]
-
The triplet-state lifetime of indole derivatives in aqueous solution - PubMed. Available at: [Link]
-
Effect of Surfactant–Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media | Molecular Pharmaceutics - ACS Publications. Available at: [Link]
-
Solid Dispersion: A Technology for the Improvement of Oral Bioavailability of Poorly Soluble Drugs - ResearchGate. Available at: [Link]
-
Solubility enhancement techniques: A comprehensive review - WJBPHS. Available at: [Link]
-
Indole as an emerging scaffold in anticancer drug design - AIP Publishing. Available at: [Link]
-
(PDF) Ionic Equilibria and the pH Dependence of Solubility - ResearchGate. Available at: [Link]
-
A Review on Solid Dispersion: A Technology for improving bioavailability. - International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]
-
Enhancement of Water Solubility for Lopinavir by Co-solvency Approach - bepls. Available at: [Link]
-
(PDF) Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. Available at: [Link]
-
Cyclodextrin Derivatives – Versatile Carriers in Modern Science - YouTube. Available at: [Link]
-
Techniques to improve the solubility of poorly soluble drugs - ResearchGate. Available at: [Link]
-
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.. Available at: [Link]
-
Solid dispersions: A technology for improving bioavailability - Semantic Scholar. Available at: [Link]
-
(PDF) STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ - ResearchGate. Available at: [Link]
-
A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy - PubMed. Available at: [Link]
Sources
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- 3. A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 5. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 9. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 18. asianpharmtech.com [asianpharmtech.com]
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- 20. Solid dispersion technology as a strategy to improve the bioavailability of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. ijprajournal.com [ijprajournal.com]
Technical Support Center: Troubleshooting Unexpected Peaks in NMR of Chlorinated Indoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and interpret unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectra of chlorinated indoles. Drawing from extensive field experience and established scientific principles, this resource provides in-depth, practical solutions to common and complex spectral artifacts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Common Impurities and Contaminants
Question 1: I'm seeing unexpected singlets and multiplets in my ¹H NMR spectrum that don't correspond to my chlorinated indole. What are the likely culprits?
Answer:
Unexpected peaks in the NMR spectrum of a chlorinated indole often arise from common laboratory contaminants. These are typically introduced during the synthesis, workup, or sample preparation stages. Before considering more complex phenomena, it is crucial to rule out these common sources of interference.
The most frequently observed impurities include:
-
Residual Solvents: Solvents used in the reaction or purification steps (e.g., ethyl acetate, dichloromethane, hexane, acetone) are common culprits.[1][2][3][4] Even after extensive drying under high vacuum, trace amounts can remain.
-
Water: A broad singlet, the chemical shift of which is highly dependent on the solvent and temperature, is indicative of water.[3][4] In protic deuterated solvents like D₂O or MeOD, this peak may be less pronounced due to proton-deuterium exchange.
-
Silicone Grease: A singlet around 0 ppm is often due to silicone grease from glassware joints.[1]
-
Starting Materials and Reagents: Incomplete reactions can lead to the presence of unreacted starting materials or reagents. For instance, in a Fischer indole synthesis, residual phenylhydrazine or ketone may be present.
Troubleshooting Protocol: Identifying Common Contaminants
-
Cross-Reference with Solvent Peak Tables: Compare the chemical shifts of the unknown peaks with established tables of common laboratory solvents in your specific deuterated solvent.[1][2][3][5]
-
Spiking Experiment: If a specific solvent or starting material is suspected, add a small amount of the pure substance to your NMR tube and re-acquire the spectrum. An increase in the intensity of the unexpected peak confirms its identity.
-
D₂O Shake: To confirm the presence of exchangeable protons (e.g., from water or acidic/basic impurities), add a drop of D₂O to your NMR sample, shake vigorously, and re-acquire the spectrum.[6][7] Peaks corresponding to exchangeable protons will either disappear or significantly decrease in intensity.
Category 2: Degradation and Side-Products
Question 2: My chlorinated indole has been stored for a while, and now the NMR shows new, complex signals. Could it be degrading?
Answer:
Yes, indoles, including their chlorinated derivatives, can be susceptible to degradation, especially when exposed to air, light, or acidic/basic conditions. The electron-rich nature of the indole ring makes it prone to oxidation and polymerization.
Common Degradation Pathways:
-
Oxidation: The pyrrole ring of indole is susceptible to oxidation, which can lead to the formation of various products, including oxindoles and isatins.[8][9][10] The presence of chlorine substituents can influence the rate and regioselectivity of this oxidation.
-
Polymerization: Under acidic conditions, indoles can undergo polymerization, leading to a complex mixture of oligomers and polymers.[11] This often manifests as a broad, poorly resolved baseline hump in the NMR spectrum.
-
Hydrolysis: If your chlorinated indole has hydrolyzable functional groups (e.g., esters, amides), these can be cleaved under acidic or basic conditions, leading to the appearance of new signals.[12]
Troubleshooting Protocol: Investigating Degradation
-
Re-purification: Purify a small amount of the sample using an appropriate technique such as recrystallization or column chromatography and re-acquire the NMR.[13][14] If the unexpected peaks are diminished or absent, degradation is a likely cause.
-
LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying degradation products. The mass of the unexpected species can provide valuable clues to its structure.
-
Controlled Degradation Study: To confirm a suspected degradation pathway, intentionally expose a small sample of your pure chlorinated indole to the suspected conditions (e.g., air, acid) and monitor the changes in the NMR spectrum over time.
Category 3: Solvent and Concentration Effects
Question 3: I ran my sample in a different NMR solvent, and the chemical shifts of my product and the unexpected peaks have changed. Why is this?
Answer:
The chemical environment of a molecule, including the surrounding solvent, can significantly influence its NMR spectrum. This is particularly true for aromatic and heterocyclic compounds like indoles.
Key Solvent Effects:
-
Anisotropic Effects: Aromatic solvents like benzene-d₆ or toluene-d₈ can induce significant changes in chemical shifts due to their magnetic anisotropy. Protons located above or below the plane of the aromatic solvent ring will be shielded (shifted upfield), while those in the plane will be deshielded (shifted downfield). This can be used to resolve overlapping signals.[6]
-
Hydrogen Bonding: Solvents capable of hydrogen bonding (e.g., DMSO-d₆, methanol-d₄) can interact with the N-H proton of the indole ring, leading to changes in its chemical shift and broadening of the signal.[4][15]
-
Concentration Effects: At high concentrations, intermolecular interactions such as pi-stacking between indole rings can occur, leading to changes in chemical shifts.[6]
Troubleshooting Protocol: Leveraging Solvent Effects
-
Systematic Solvent Study: If you are struggling to identify or resolve peaks, acquiring spectra in a range of solvents with different properties (e.g., a non-polar solvent like CDCl₃, an aromatic solvent like benzene-d₆, and a hydrogen-bonding solvent like DMSO-d₆) can be a valuable diagnostic tool.[6]
-
Variable Concentration Study: Acquire spectra at different concentrations to determine if any peaks are concentration-dependent. This can help to identify intermolecular interaction effects.
Category 4: Instrumental and Quadrupolar Effects
Question 4: I'm observing very broad peaks, especially for carbons directly attached to chlorine. Is this normal?
Answer:
Yes, this is a common phenomenon related to the quadrupolar nature of the chlorine nucleus.
The Quadrupolar Effect:
-
Both stable isotopes of chlorine (³⁵Cl and ³⁷Cl) are quadrupolar nuclei (spin > 1/2).[16]
-
Quadrupolar nuclei have a non-spherical distribution of charge, which interacts with the local electric field gradient.
-
This interaction provides an efficient mechanism for nuclear relaxation, leading to a shorter lifetime of the excited spin state.
-
Due to the uncertainty principle, a shorter lifetime results in a broader NMR signal.[17]
-
This effect is most pronounced for nuclei directly bonded to or in close proximity to the chlorine atom.[18][19][20]
Troubleshooting and Characterization:
-
High-Field NMR: Acquiring the spectrum on a higher field NMR spectrometer can sometimes help to sharpen quadrupolar-broadened signals.[18]
-
¹³C NMR: In the ¹³C NMR spectrum, carbons directly attached to chlorine will often appear as broad, low-intensity signals. This is a characteristic feature and can aid in spectral assignment.
-
Temperature Effects: In some cases, acquiring the spectrum at a different temperature can alter the rate of molecular tumbling and affect the quadrupolar relaxation, potentially leading to sharper signals.
Data and Workflow Visualization
Table 1: Common ¹H NMR Impurities in CDCl₃
| Impurity | Chemical Shift (ppm) | Multiplicity |
| Water | ~1.56 | broad singlet |
| Acetone | 2.17 | singlet |
| Dichloromethane | 5.30 | singlet |
| Ethyl Acetate | 2.05, 4.12, 1.26 | s, q, t |
| Hexane | 1.25, 0.88 | multiplet |
| Silicone Grease | ~0.07 | singlet |
| Note: Chemical shifts can vary slightly depending on concentration and temperature. |
Troubleshooting Workflow for Unexpected NMR Peaks
Caption: A flowchart for systematically troubleshooting unexpected peaks in NMR spectra.
References
-
Ma, J., Qu, Y., Zhang, Z., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2689. Available from: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available from: [Link]
-
Chen, J., Zhang, X., Yang, Y., et al. (2020). Detection, transformation, and toxicity of indole-derivative nonsteroidal anti-inflammatory drugs during chlorine disinfection. Chemosphere, 263, 127579. Available from: [Link]
-
University of Rochester Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available from: [Link]
-
Chemistry LibreTexts. (2022). 4.13: NMR in Lab- Solvent Impurities. Available from: [Link]
-
Lee, J. H., Kim, D. G., Lee, J. H., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 10(10), 2053. Available from: [Link]
- Harris, R. K., & Wasylishen, R. E. (Eds.). (2009). Encyclopedia of Magnetic Resonance. John Wiley & Sons.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
-
Torres, A. M., & Price, W. S. (2017). Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A, 46A(1), e21387. Available from: [Link]
- Wenzel, T. J. (2011). Aromatic Solvent-Induced Shifts (ASIS) in NMR Spectroscopy. In Encyclopedia of Magnetic Resonance. John Wiley & Sons, Ltd.
- Aroca, R. F. (2017).
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Bryce, D. L. (2006). Solid-State NMR Spectroscopy of the Quadrupolar Halogens: Chlorine-35/37, Bromine-79/81, and Iodine-127. In eMagRes. John Wiley & Sons, Ltd. Available from: [Link]
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Technical Support Center: Optimization of Microwave-Assisted Indole Synthesis
Welcome to the Technical Support Center for Microwave-Assisted Indole Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of your experimental work. This guide is structured to address the common challenges encountered by researchers, scientists, and drug development professionals, moving from foundational principles to protocol-specific troubleshooting.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses core concepts of microwave-assisted organic synthesis (MAOS) as they apply to indole formation. Understanding these principles is the first step toward effective troubleshooting.
Q1: Why should I use microwave irradiation for my indole synthesis instead of a conventional oil bath?
A1: The primary advantage of microwave synthesis lies in its heating mechanism. Unlike conventional heating, which relies on conduction and convection and can result in uneven temperature distribution, microwave irradiation heats the entire reaction volume simultaneously through dielectric heating.[1][2] This leads to several key benefits:
-
Rapid and Uniform Heating: Reaching the target temperature takes seconds to minutes, minimizing the formation of byproducts that can occur during slow warm-up phases.[3][4]
-
Shorter Reaction Times: Reactions that take hours or days with conventional heating can often be completed in minutes.[1][5]
-
Improved Yields and Purity: The rapid heating and short reaction times often lead to cleaner reaction profiles with fewer side products.[5][6]
-
Access to Higher Temperatures: In sealed vessels, solvents can be heated well above their atmospheric boiling points, enabling reactions that would otherwise require very long reaction times or fail to proceed at all.[7]
Q2: How does my choice of solvent affect the efficiency of a microwave-assisted reaction?
A2: Solvent choice is critical. The ability of a solvent to absorb microwave energy and convert it into heat is dependent on its dielectric properties, specifically its dissipation factor (tan δ). Solvents are generally classified into three categories:
-
High Absorbers (e.g., DMF, DMSO, Ethanol): These polar solvents couple efficiently with microwaves, leading to rapid heating.
-
Medium Absorbers (e.g., Acetonitrile): These solvents are also effective for many microwave-assisted reactions.
-
Low or Non-Absorbers (e.g., Toluene, Hexane): These non-polar solvents do not heat efficiently on their own. However, they can be used if a reactant or a catalyst in the mixture is a strong microwave absorber.
The choice of solvent can dramatically impact reaction outcomes. For instance, in some palladium-catalyzed indole syntheses, switching from DMF to ACN has been shown to significantly improve yields, demonstrating that the solvent's interaction with the reactants and its dielectric properties both play a crucial role.[8]
Q3: I'm concerned about safety when heating reactions under pressure in a microwave reactor. What are the key safety considerations?
A3: Modern laboratory microwave reactors are equipped with multiple safety features, including simultaneous temperature and pressure monitoring. However, there are still critical best practices to follow:
-
Never Exceed the Maximum Fill Volume: Overfilling a reaction vessel can lead to dangerous pressure build-up. A typical rule of thumb is to not exceed 2/3 of the vessel's volume.
-
Use a Stir Bar: Proper stirring is essential for uniform heat distribution and to prevent bumping or localized superheating.
-
Avoid Using Metal: Never use metal clamps, spatulas, or other metallic objects inside the microwave cavity, as they can cause arcing.
-
Be Aware of Pressure Limits: Understand the pressure limitations of your reaction vessels. Reactions that generate gas can lead to a rapid increase in pressure.[9] In such cases, applying short cycles of microwave heating can circumvent the problem by allowing the vessel to cool and de-pressurize between cycles.[9]
Part 2: Troubleshooting Specific Indole Synthesis Protocols
This section provides detailed, question-and-answer-based troubleshooting for common microwave-assisted indole synthesis methods.
Fischer Indole Synthesis
The Fischer indole synthesis is a robust method but is often sensitive to reaction conditions.
Q4: My Fischer indole synthesis is resulting in a very low yield. What are the first parameters I should investigate?
A4: Low yields in this synthesis are a frequent issue and can often be resolved by systematically optimizing the reaction conditions.[10]
-
Causality: The key step in the Fischer synthesis is an acid-catalyzed[11][11]-sigmatropic rearrangement, which often has a significant activation energy. Insufficient heat or an inappropriate catalyst will lead to incomplete conversion. Conversely, excessive heat or prolonged reaction times can cause degradation of the starting materials or the indole product.[10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Fischer indole synthesis.
Experimental Protocol: Optimizing a Microwave-Assisted Fischer Synthesis
-
Reagent Purity: Begin by ensuring the purity of your arylhydrazine and carbonyl compound. Use freshly distilled or recrystallized materials if possible, as impurities are a common cause of side reactions.[10]
-
Catalyst Screening: In separate microwave vials, set up small-scale reactions (0.5 mmol) using different acid catalysts. Common choices include Brønsted acids (like p-toluenesulfonic acid) and Lewis acids (like ZnCl₂).[10] Polyphosphoric acid (PPA) is also a highly effective catalyst for this transformation.[10]
-
Temperature Titration: Using the most promising catalyst, run the reaction at a range of temperatures (e.g., 120 °C, 140 °C, 160 °C) for a fixed time (e.g., 10 minutes).
-
Time Course Analysis: At the optimal temperature, run the reaction and monitor its progress by taking aliquots at different time points (e.g., 5, 10, 15, 20 minutes) and analyzing them by TLC. This will help you identify the point of maximum product formation before significant degradation occurs.[3]
Bischler-Möhlau Indole Synthesis
This method is valuable for producing 2-aryl-indoles but is notorious for requiring harsh conditions.
Q5: My Bischler-Möhlau synthesis is giving a poor yield and multiple byproducts. How can I improve this under microwave conditions?
A5: The classical Bischler-Möhlau synthesis often requires very high temperatures, which can lead to charring and a complex mixture of products.[3][12] Microwave-assisted protocols, especially with the right promoter, can offer a significant improvement.
-
Causality: The reaction proceeds through the cyclization of an α-arylamino-ketone intermediate. High temperatures are needed to drive this dehydration and cyclization sequence. However, these same conditions can promote side reactions and decomposition. The key is to find a set of conditions that accelerates the desired pathway selectively.
Troubleshooting Steps & Optimization Data:
Recent studies have shown that 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP) can be a highly effective promoter for this reaction under microwave irradiation, avoiding the need for metal catalysts.[13]
| Entry | Temperature (°C) | Time (min) | Promoter/Solvent | Yield (%) | Reference |
| 1 | 80 | 40 | HFIP | 51% | [3] |
| 2 | 100 | 40 | HFIP | 72% | [3] |
| 3 | 120 | 40 | HFIP | 87% | [13] |
The data clearly shows that increasing the temperature in a microwave-assisted protocol significantly improves the yield.[3][13]
Experimental Protocol: Microwave-Assisted Bischler Synthesis with HFIP [13]
-
Reaction Setup: In a 10 mL microwave pressure vessel equipped with a magnetic stir bar, combine the α-amino arylethanone (0.6 mmol).
-
Add Solvent/Promoter: Add 3 mL of 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP).
-
Seal and Irradiate: Seal the vessel and place it in the microwave reactor. Irradiate the mixture with stirring at 120 °C for 40 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (5 mL) and filter through a short pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the desired indole product.
Palladium-Catalyzed Indole Synthesis
Palladium-catalyzed methods offer excellent regioselectivity but can be sensitive to catalyst deactivation and other parameters.[14]
Q6: I am struggling with low yields and incomplete conversion in my microwave-assisted, palladium-catalyzed indole synthesis. What should I check?
A6: Low yields in these reactions often point to issues with the catalyst, solvent, or reaction temperature.
-
Causality: The catalytic cycle involves several steps (e.g., oxidative addition, migratory insertion, reductive elimination). Each step has its own activation energy. The reaction temperature must be high enough to facilitate all steps of the cycle, but not so high as to cause catalyst decomposition or unwanted side reactions. The solvent also plays a critical role in stabilizing the catalytic species and absorbing microwave energy.
Parameter Optimization Workflow:
Caption: Optimization workflow for Pd-catalyzed indole synthesis.
Troubleshooting Insights:
-
Catalyst Loading: While lower catalyst loading is desirable, sometimes a higher loading (e.g., 10 mol%) is necessary to achieve good conversion. In one study, decreasing the Pd(II) catalyst from 10 mol% to 5 mol% caused the yield to drop drastically from over 70% to just 19%.[8]
-
Solvent Effects: The choice of solvent can be counterintuitive. While a more polar solvent like DMSO might be expected to absorb more microwave energy, a less polar solvent like ACN can sometimes give superior yields, as was observed in the synthesis of a nitro-substituted indole where the yield jumped to 91% in ACN under microwave irradiation, compared to very low yields in DMF or DMSO.[8]
-
Reaction Monitoring: It is crucial to monitor the reaction to determine the point of full conversion. Irradiating the mixture beyond this point can lead to the decomposition of the desired indole product.[8]
Experimental Protocol: Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives [8]
-
Reaction Setup: In a microwave vial, combine the N-aryl enamine (1.0 eq), Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (1.0 eq), and K₂CO₃ (3.0 eq).
-
Add Solvent: Add the chosen solvent (e.g., DMF, ACN, or DMSO).
-
Seal and Irradiate: Seal the vessel and place it in the microwave reactor. Irradiate with stirring at a set temperature (e.g., 60-80 °C) for a predetermined time (e.g., 3 hours), monitoring for completion.
-
Work-up and Purification: After cooling, perform a standard aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.
References
-
Valente, C., et al. (2020). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules. Available at: [Link]
-
Cravotto, G., et al. (2010). Microwave-assisted synthesis of indole. Tetrahedron Letters. Available at: [Link]
-
Sridharan, V., et al. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett. Available at: [Link]
-
Palma, A., et al. (2009). Microwave-assisted synthesis of indole-derivatives via cycloisomerization of 2-alkynylanilines in water without added catalysts, acids, or bases. ResearchGate. Available at: [Link]
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing.
-
Singh, P., et al. (2024). Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Taylor & Francis Online. Available at: [Link]
- Cravotto, G., & Cintas, P. (2017). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Accounts of Chemical Research.
- Sharma, P., et al. (2012). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Pharmacy Research.
- One-pot/three-component synthesis of isoindolin-1-one-3-phosphonates. (2021).
-
Wang, S., et al. (2018). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. Molecules. Available at: [Link]
-
Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. (2024). Taylor & Francis Online. Available at: [Link]
- Buchwald, S. L., et al. (2001). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society.
- Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids. (2015).
-
Different heating mechanisms for conventional and microwave heating. (n.d.). ResearchGate. Available at: [Link]
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing.
- Microwave Reaction Tutorial. (n.d.). Biotage.
-
Wang, S., et al. (2018). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. PMC - NIH. Available at: [Link]
- BenchChem Technical Support. (2025).
- Microwave assisted synthesis of five membered nitrogen heterocycles. (2020). PMC - NIH.
- PART - 1 INTRODUCTION. (n.d.).
-
Conventional heating compared to microwave heating of chemical reactions. (2017). Chemistry Stack Exchange. Available at: [Link]
-
Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation. Available at: [Link]
- Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. (2021). NIH.
- Gribble, G. (2016). Bischler Indole Synthesis.
- Microwave-assisted synthesis of N-heterocycles. (2023).
- Experiment 29 MICROWAVE REACTIONS: A RESEARCH PROJECT. (n.d.). CHEMISTRY.
- Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 C
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]
- Microwave synthesis: a green method for benzofused nitrogen heterocycles. (2024).
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Technical Support Center: Catalyst Selection for Efficient Cyclopenta[b]indole Annulation
Prepared by: Senior Application Scientist, Organic Synthesis Division
Welcome to the technical support center for cyclopenta[b]indole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of catalyst selection for this valuable heterocyclic scaffold. The cyclopenta[b]indole core is a privileged structure found in numerous bioactive natural products and pharmaceuticals, making its efficient synthesis a critical goal in modern organic chemistry.[1][2][3]
This document provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you optimize your annulation reactions and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary classes of catalysts for cyclopenta[b]indole annulation?
The construction of the cyclopenta[b]indole skeleton can be achieved through various synthetic strategies, with catalyst choice being paramount. The most common classes are:
-
Transition Metal Catalysts:
-
Palladium (Pd): Widely used for tandem cyclizations, dearomative [3+2] cycloadditions, and Heck-Suzuki cascades.[1][4] Palladium catalysis is valued for its versatility and functional group tolerance.
-
Rhodium (Rh): Often employed for formal [3+2] annulations with enol carbenes and intramolecular hydroacylation reactions.[1][4]
-
Gold (Au): Particularly effective for rearrangements and cycloadditions involving alkynes and allenes, such as the Rautenstrauch rearrangement and tandem rearrangement/Nazarov cyclizations.[1][4]
-
Copper (Cu): Used in asymmetric Nazarov cyclizations and borylative cyclizations, often with chiral BOX ligands to induce enantioselectivity.[1][2]
-
-
Lewis Acid Catalysts:
-
Scandium and other Metal Triflates (e.g., Sc(OTf)₃, Zn(OTf)₂, Bi(OTf)₃): These are highly effective in promoting (3+2) annulations, particularly between 2-indolylmethanols and various two-carbon synthons like propargylic alcohols.[3] The mechanism often involves a Friedel-Crafts-type allenylation followed by a 5-exo-annulation cascade.[3]
-
Iron (e.g., FeBr₃): An inexpensive and environmentally friendly option for promoting Nazarov cyclizations under mild conditions.[1]
-
Q2: How do I select the best initial catalyst for my specific substrates?
Your choice should be guided by the specific transformation you aim to achieve and the nature of your starting materials.
-
Identify the Key Bond Formation: Determine the type of reaction needed. Is it a cycloaddition, a rearrangement, or a tandem reaction?
-
For [3+2] cycloadditions of indoles with vinylcyclopropanes, Palladium(0) catalysts are a standard choice.[4]
-
For reactions involving alkynes or enynes , Gold(I) catalysts are often superior due to their strong π-acidicity.[1][4]
-
If your strategy involves a Nazarov (4π-electrocyclization) of a divinyl ketone precursor, both Lewis acids like FeBr₃ or chiral Copper(II) complexes can be effective.[1]
-
For annulations using 2-indolylmethanols as a C3-synthon, screen Lewis acids like Sc(OTf)₃ .[3]
-
-
Analyze Substrate Electronics: The electronic properties of your indole and its reaction partner are crucial.
-
Electron-rich indoles are generally more nucleophilic and reactive in Friedel-Crafts type reactions.
-
Electron-deficient indoles (e.g., 3-nitroindoles) are excellent substrates for dearomative cycloadditions where the indole acts as an electrophile.[4]
-
Q3: What is the role of ligands in transition metal-catalyzed annulations?
Ligands are not passive spectators; they are critical controllers of the reaction's outcome. Their primary roles are:
-
Modulating Reactivity: Ligands fine-tune the electronic properties of the metal center, affecting its catalytic activity.
-
Inducing Asymmetry: Chiral ligands (e.g., BOX, phosphoramidites, prolinate ligands) create a chiral environment around the metal, enabling the synthesis of enantioenriched products.[1][2][4]
-
Enhancing Stability: Bulky or chelating ligands can stabilize the catalytic species, preventing decomposition and improving overall efficiency.
Q4: Are there "greener" or more sustainable catalyst options available?
Yes, the field is actively moving towards more sustainable options. The use of earth-abundant, inexpensive, and low-toxicity metals like iron is a key strategy.[1][5] Iron(III) bromide (FeBr₃), for example, has been shown to be an effective catalyst for Nazarov cyclizations under mild conditions.[1] Additionally, developing reactions that proceed under milder conditions (room temperature) or using visible-light photocatalysis can significantly reduce the environmental impact.[6][7]
Troubleshooting Guide
Problem: My reaction shows low or no conversion to the desired cyclopenta[b]indole.
-
Potential Cause 1: Catalyst Inactivity or Decomposition.
-
Why it happens: Many catalysts, especially Pd(0) complexes and certain Lewis acids, are sensitive to air and moisture. The catalyst may have degraded during storage or handling, or it may be decomposing under the reaction conditions.
-
Solutions:
-
Verify Catalyst Quality: Use a freshly opened bottle of catalyst or purify/recrystallize it if its quality is suspect.
-
Ensure Inert Conditions: If the mechanism involves air-sensitive species (e.g., Pd(0)), ensure your solvent is thoroughly degassed and the reaction is run under a positive pressure of an inert gas (N₂ or Ar).
-
Optimize Temperature: Excessively high temperatures can lead to catalyst decomposition. Try running the reaction at a lower temperature for a longer duration.
-
Consider a Pre-catalyst: Some reactions benefit from using a more stable pre-catalyst that forms the active species in situ.
-
-
-
Potential Cause 2: Poor Substrate Reactivity.
-
Why it happens: Steric hindrance or unfavorable electronic properties of your substrates can prevent the reaction from proceeding. For instance, a bulky substituent near the reaction site can block catalyst coordination.
-
Solutions:
-
Modify Electronics: If your indole is electron-deficient and the reaction requires nucleophilic attack (e.g., Friedel-Crafts), consider switching to a more electron-donating protecting group on the indole nitrogen.
-
Reduce Steric Hindrance: If possible, redesign the substrate to reduce steric bulk near the reactive centers.
-
Switch Catalytic System: Some catalytic systems are more tolerant of steric hindrance than others. If a Pd-catalyzed reaction fails, a Lewis acid-catalyzed pathway might be more successful, or vice-versa.
-
-
Problem: The reaction is messy, with multiple side products and low selectivity.
-
Potential Cause 1: Competing Reaction Pathways.
-
Why it happens: Indoles are versatile nucleophiles with reactivity at both the N- and C3-positions.[8] This can lead to undesired side reactions, such as C3-alkylation competing with the desired annulation.
-
Solutions:
-
Protecting Group Strategy: The choice of the nitrogen protecting group (e.g., Boc, Ts, SEM) can significantly influence the N vs. C3 reactivity. Screen different protecting groups.
-
Change the Catalyst: A different metal or Lewis acid may favor one pathway over another. For example, hard Lewis acids might coordinate more strongly to a carbonyl oxygen, favoring a Nazarov pathway, while a soft metal like Palladium might favor a π-allyl intermediate.
-
-
-
Potential Cause 2: Poor Regio- or Diastereoselectivity.
-
Why it happens: The catalyst and conditions are not providing sufficient control over how the components come together. In many cycloadditions, multiple stereoisomers are possible.
-
Solutions:
-
Introduce a Chiral Ligand: To achieve enantioselectivity or improve diastereoselectivity, switch from an achiral catalyst system to one employing a chiral ligand (e.g., Pd(OAc)₂/chiral phosphoramidite).[4]
-
Use Additives: In some Pd-catalyzed dearomative cycloadditions, the addition of a halide salt (like TBAI) has been shown to critically influence and even switch the diastereoselectivity of the product.[4]
-
Solvent Optimization: The polarity and coordinating ability of the solvent can influence the stability of transition states, thereby affecting selectivity. Screen a range of solvents from non-polar (toluene) to polar aprotic (DCE, MeCN).
-
-
Data Summary: Catalyst Performance
| Catalyst System | Typical Reaction Type | Key Features & Mechanism | Advantages | Common Limitations |
| Pd(0) / Chiral Ligand | Dearomative [3+2] Cycloaddition | Formation of a π-allyl palladium complex followed by nucleophilic attack.[4] | High diastereoselectivity and enantioselectivity; good functional group tolerance. | Catalyst can be air-sensitive; ligand synthesis can be costly. |
| Au(I) or Au(III) | Rearrangement / Cycloisomerization | π-activation of alkynes/allenes to facilitate nucleophilic attack and cyclization.[1][4] | Excellent for alkyne-based substrates; often proceeds under mild conditions. | Higher cost of catalyst; can be sensitive to certain functional groups. |
| Rh₂(OAc)₄ / Ligand | Formal [3+2] Annulation | Formation of a rhodium-carbene intermediate from a diazo compound.[1][4] | Highly efficient for reactions with diazoacetamides; provides access to chiral indolines. | Requires synthesis of diazo precursors, which can be unstable. |
| Sc(OTf)₃ | Friedel-Crafts / Annulation Cascade | Lewis acid activation of alcohols to form carbocation intermediates.[3] | Operationally simple; high-yielding; tolerates a broad substrate scope. | May require elevated temperatures; sensitive to strongly basic functional groups. |
| FeBr₃ | Nazarov Cyclization | Lewis acid-promoted 4π-conrotatory electrocyclization of a pentadienyl cation.[1] | Inexpensive, low toxicity, environmentally friendly. | May have a more limited substrate scope compared to noble metals. |
| Cu(II) / Chiral BOX | Asymmetric Nazarov Cyclization | Coordination of the substrate to the chiral copper complex creates an asymmetric environment for the electrocyclization.[1][2] | Provides highly enantioenriched products.[1] | Requires careful optimization of the chiral ligand and reaction conditions. |
Visualized Mechanisms and Workflows
Lewis Acid-Catalyzed (3+2) Annulation Cascade
The following diagram illustrates a plausible mechanism for the Sc(OTf)₃-catalyzed annulation of a 2-indolylmethanol with a propargylic alcohol, a highly efficient route to cyclopenta[b]indoles.[3]
Caption: Decision tree for troubleshooting low reaction yields.
Experimental Protocols
Protocol 1: General Procedure for Sc(OTf)₃-Catalyzed (3+2) Annulation of 2-Indolylmethanols with Propargylic Alcohols
This protocol is adapted from a high-yield, operationally simple method and serves as an excellent starting point for synthesizing a variety of cyclopenta[b]indoles. [3] Materials:
-
2-Indolylmethanol derivative (1.0 equiv)
-
Propargylic alcohol derivative (1.5 equiv)
-
Scandium(III) triflate (Sc(OTf)₃) (10 mol%)
-
Anhydrous Toluene (Sufficient to make a 0.1 M solution with respect to the indolylmethanol)
-
Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum
Procedure:
-
Preparation: To the oven-dried reaction vial, add the 2-indolylmethanol (1.0 equiv), the propargylic alcohol (1.5 equiv), and the Sc(OTf)₃ (0.10 equiv).
-
Solvent Addition: Under an inert atmosphere (N₂ or Argon), add anhydrous toluene via syringe to achieve the desired concentration (e.g., 0.1 M).
-
Reaction: Seal the vial tightly and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 30 minutes to 2 hours. [3]5. Workup: Once the starting material is consumed, remove the vial from the oil bath and allow it to cool to room temperature. Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure cyclopenta[b]indole product.
-
Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. For crystalline products, X-ray crystallographic analysis can definitively confirm the structure. [3]
References
-
Vivekanand, T., Satpathi, B., Bankar, S. K., & Ramasastry, S. S. V. (2018). Recent metal-catalysed approaches for the synthesis of cyclopenta[b]indoles. RSC Advances, 8(33), 18576–18588. [Link]
-
Vivekanand, T., Satpathi, B., Bankar, S. K., & Ramasastry, S. S. V. (2018). Recent metal-catalysed approaches for the synthesis of cyclopenta[b]indoles. RSC Advances, 8(33), 18576–18588. [Link]
-
Ma, J., & Wang, G. (2023). Catalytic Annulation Reactions: Preface to the Special Issue. Catalysts, 13(11), 1435. [Link]
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Vivekanand, T., et al. (2018). Recent metal-catalysed approaches for the synthesis of cyclopenta[b]indoles. Semantic Scholar. [Link]
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Ghosh, S., & Jana, C. K. (2024). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. ACS Omega. [Link]
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Li, X., et al. (2024). Lewis-Acid-Catalyzed (3+2) Annulation of 2-Indolylmethanols with Propargylic Alcohols to Access Cyclopenta[b]indoles. Molecules, 29(1), 213. [Link]
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Ghosh, S., & Jana, C. K. (2024). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. National Institutes of Health. [Link]
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Ciaffaglione, V., et al. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Catalysts, 8(1), 26. [Link]
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Wang, Y., et al. (2022). Iron(ii)-catalyzed annulation to construct novel quinone-fused cyclopenta[2,1-b]indoles: a promising type I photosensitizer. Organic Chemistry Frontiers, 9(2), 481-487. [Link]
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da Silva, A. L., et al. (2019). Synthetic approaches towards cyclopenta[b]indole scaffold. ResearchGate. [Link]
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Ghosh, S., & Jana, C. K. (2023). Indole frameworks via transition-metal-free annulation: a current perspective. New Journal of Chemistry, 47(30), 13729-13775. [Link]
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Validation & Comparative
Halogen Substitution on the Tetrahydrocyclopenta[b]indole Scaffold: A Comparative Analysis of 7-Chloro and 7-Bromo Analogs as Potential Liver X Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous biologically active compounds.[1][2] Its versatile structure allows for a wide range of chemical modifications to fine-tune pharmacological activity. Among these modifications, halogenation plays a pivotal role in modulating key drug-like properties, including metabolic stability, receptor binding affinity, and bioavailability. This guide provides an in-depth comparative analysis of 7-chloro- and 7-bromo-tetrahydrocyclopenta[b]indoles, focusing on their potential activity as modulators of the Liver X Receptor (LXR), a critical regulator of cholesterol and lipid metabolism.[3][4]
The Tetrahydrocyclopenta[b]indole Scaffold and the Significance of Halogenation
The tetrahydrocyclopenta[b]indole core represents a rigid, tricyclic system that provides a defined three-dimensional arrangement for substituent groups to interact with biological targets. This structural rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor.
The introduction of a halogen atom at the 7-position of this scaffold can significantly influence its electronic and steric properties. Both chlorine and bromine are electron-withdrawing groups, which can alter the electron density of the indole ring system and potentially influence interactions with amino acid residues in a receptor's binding pocket. Furthermore, the size of the halogen (Bromine > Chlorine) can impact the overall shape of the molecule and its ability to fit within a specific binding site.
Liver X Receptors (LXRs): A Key Therapeutic Target
Liver X receptors (LXRα and LXRβ) are nuclear receptors that play a central role in maintaining cholesterol homeostasis.[4] Upon activation by endogenous oxysterols, LXRs form a heterodimer with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.[5] This transcriptional activation leads to the expression of genes involved in cholesterol efflux, transport, and metabolism.[6] Consequently, LXR agonists have emerged as promising therapeutic agents for the treatment of atherosclerosis and other metabolic disorders.[4] A series of tetrahydro-cyclopenta[b]indoles have been identified as potent modulators of LXR activity, highlighting the therapeutic potential of this scaffold.[3]
Comparative Analysis of 7-Chloro vs. 7-Bromo Analogs
Based on general principles of structure-activity relationships (SAR) for halogenated compounds, we can extrapolate potential differences in the activity of 7-chloro and 7-bromo tetrahydrocyclopenta[b]indoles as LXR modulators.
Table 1: Postulated Comparative Properties of 7-Chloro and 7-Bromo Tetrahydrocyclopenta[b]indole Analogs
| Property | 7-Chloro Analog | 7-Bromo Analog | Rationale |
| Binding Affinity (Potency) | Potentially lower to comparable | Potentially higher | The larger, more polarizable bromine atom may form more favorable halogen bonds or van der Waals interactions within the LXR binding pocket. |
| Lipophilicity (LogP) | Lower | Higher | Bromine is more lipophilic than chlorine, which could affect cell permeability and off-target interactions. |
| Metabolic Stability | Potentially higher | Potentially lower | The carbon-bromine bond is generally weaker than the carbon-chlorine bond, potentially making the 7-bromo analog more susceptible to metabolic degradation. |
| Selectivity (LXRα vs. LXRβ) | To be determined | To be determined | The subtle differences in size and electronics between chlorine and bromine could influence selectivity for the two LXR isoforms. |
Experimental Protocols for Evaluating LXR Modulatory Activity
To empirically determine and compare the activities of 7-chloro and 7-bromo tetrahydrocyclopenta[b]indoles, a series of in vitro assays are essential.
LXR Reporter Gene Assay
This assay is a primary method to quantify the ability of a compound to activate LXR-mediated transcription.
Principle: Cells are co-transfected with an LXR expression vector and a reporter plasmid containing a luciferase gene under the control of an LXR-responsive promoter. Activation of LXR by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.
Step-by-Step Protocol:
-
Cell Culture: Plate HEK293T cells in 96-well plates at a density of 5 x 104 cells per well and incubate for 24 hours.
-
Transfection: Co-transfect the cells with an LXRα or LXRβ expression plasmid, an RXRα expression plasmid, and a luciferase reporter plasmid containing LXREs using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing the 7-chloro or 7-bromo tetrahydrocyclopenta[b]indole at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., T0901317).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.
LXR Target Gene Expression Analysis (qPCR)
This assay confirms that the observed LXR activation in the reporter assay translates to the upregulation of endogenous LXR target genes.
Principle: Quantitative real-time polymerase chain reaction (qPCR) is used to measure the mRNA levels of known LXR target genes, such as ABCA1 and SREBP-1c, in cells treated with the test compounds.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., HepG2 human hepatoma cells) and treat with the 7-chloro or 7-bromo tetrahydrocyclopenta[b]indole at their respective EC50 concentrations for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using primers specific for LXR target genes (e.g., ABCA1, SREBP-1c) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Visualizing the LXR Signaling Pathway and Experimental Workflow
Caption: LXR Signaling Pathway Activation.
Caption: Experimental Workflow for Comparison.
Conclusion and Future Directions
The substitution of a halogen at the 7-position of the tetrahydrocyclopenta[b]indole scaffold presents a compelling strategy for the development of novel LXR modulators. While this guide has provided a theoretical framework for comparing the 7-chloro and 7-bromo analogs, empirical validation through the outlined experimental protocols is paramount. Future studies should focus on the direct synthesis and parallel biological evaluation of these compounds to elucidate the precise impact of these halogens on LXR activity. Such investigations will not only provide valuable SAR data but also pave the way for the rational design of next-generation LXR modulators with improved therapeutic profiles for the treatment of metabolic diseases.
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Ratni, H., Blum-Kaelin, D., Dehmlow, H., Hartman, P., Jablonski, P., Masciadri, R., Maugeais, C., Patiny-Adam, A., Panday, N., & Wright, M. (2009). Discovery of tetrahydro-cyclopenta[b]indole as selective LXRs modulator. Bioorganic & medicinal chemistry letters, 19(6), 1654–1657. [Link]
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Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PubMed Central. [Link]
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A Comparative Guide to the Structural Validation of Cyclopenta[b]indoles: The Definitive Role of X-ray Crystallography
In the landscape of modern medicinal chemistry and materials science, the cyclopenta[b]indole scaffold stands out as a privileged structural motif. Its presence in a wide array of biologically active natural products and synthetic compounds has made it a focal point for extensive research. The therapeutic potential of these molecules is intrinsically linked to their precise three-dimensional architecture. Therefore, unambiguous structural validation is not merely a procedural step but a cornerstone of successful research and development in this area.
This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of cyclopenta[b]indoles, with a special emphasis on the unparalleled insights offered by single-crystal X-ray crystallography. We will delve into the practical aspects of these methods, offering a comparative analysis to aid researchers in making informed decisions for their specific applications.
The Indispensable Tool: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the gold standard for determining the absolute structure of a molecule. It provides a detailed three-dimensional map of electron density, from which the precise arrangement of atoms, bond lengths, and bond angles can be determined. For complex heterocyclic systems like cyclopenta[b]indoles, where subtle variations in stereochemistry can lead to significant differences in biological activity, X-ray crystallography offers an unambiguous and high-resolution solution.
Experimental Workflow: From Powder to Publication-Ready Structure
The journey from a newly synthesized cyclopenta[b]indole powder to a refined crystal structure is a meticulous process. The following protocol outlines the key steps involved.
Step 1: Crystal Growth
The critical, and often most challenging, step is growing single crystals of suitable size and quality.
-
Objective: To obtain well-ordered, single crystals of the cyclopenta[b]indole derivative.
-
Protocol:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent system (e.g., dichloromethane, ethyl acetate, methanol).
-
Employ a slow evaporation technique by leaving the solution in a loosely capped vial in a vibration-free environment.
-
Alternatively, use a solvent/anti-solvent vapor diffusion method. Place the dissolved compound in a small vial, which is then placed in a larger, sealed jar containing a more volatile anti-solvent (e.g., hexane, pentane). The slow diffusion of the anti-solvent into the solution will induce crystallization.
-
Monitor for crystal growth over several days to weeks.
-
Step 2: Crystal Mounting and Data Collection
-
Objective: To mount a suitable crystal and collect diffraction data using an X-ray diffractometer.
-
Protocol:
-
Carefully select a well-formed single crystal under a microscope.
-
Mount the crystal on a goniometer head using a cryoprotectant, if necessary, to prevent solvent loss and crystal damage during data collection at low temperatures (typically 100 K).
-
Center the crystal in the X-ray beam of the diffractometer.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
Step 3: Structure Solution and Refinement
-
Objective: To process the diffraction data to solve and refine the crystal structure.
-
Protocol:
-
Integrate the raw diffraction data to obtain a list of reflection intensities.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the model against the experimental data using least-squares methods to optimize atomic positions, and thermal parameters.
-
Validate the final structure using metrics such as R-factor and goodness-of-fit.
-
Caption: Workflow for X-ray Crystallography of Cyclopenta[b]indoles.
Complementary and Alternative Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, other spectroscopic methods are indispensable for routine characterization and for compounds that are resistant to crystallization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structural elucidation in solution. For cyclopenta[b]indoles, ¹H and ¹³C NMR provide information about the chemical environment of each proton and carbon atom, respectively. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, allow for the determination of connectivity between atoms, which is crucial for assigning the correct isomer.
Mass Spectrometry (MS)
Mass spectrometry provides highly accurate molecular weight information, which is essential for confirming the elemental composition of a new compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with a high degree of confidence. Fragmentation patterns observed in MS/MS experiments can also offer clues about the compound's structure.
A Comparative Analysis of Structural Validation Techniques
The choice of analytical technique depends on the specific research question, the nature of the sample, and the available resources. The table below provides a comparative overview of the key techniques for the structural validation of cyclopenta[b]indoles.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Information Obtained | Absolute 3D structure, bond lengths, bond angles, stereochemistry, packing | Connectivity, chemical environment, stereochemistry (in solution) | Molecular weight, elemental composition, fragmentation patterns |
| Sample Requirements | Single crystal of sufficient size and quality | ~1-10 mg of pure, soluble compound | Micrograms to nanograms of sample |
| Resolution | Atomic resolution | Indirect structural information | Molecular formula and fragments |
| Key Advantage | Unambiguous structural determination | Provides structural information in solution, non-destructive | High sensitivity, accurate mass determination |
| Key Limitation | Requires high-quality single crystals, which can be difficult to obtain | Ambiguities in complex structures, does not provide bond lengths/angles directly | Does not provide direct 3D structural information |
Conclusion: An Integrated Approach to Structural Validation
While single-crystal X-ray crystallography remains the definitive method for the absolute structural determination of cyclopenta[b]indoles, a comprehensive characterization relies on an integrated approach. NMR and mass spectrometry are essential for initial characterization, purity assessment, and for providing complementary structural information. However, when unambiguous proof of structure, particularly stereochemistry, is required for publication, patent applications, or advancing a lead compound in drug discovery, the investment in obtaining a crystal structure is invaluable. The detailed atomic-level information provided by X-ray crystallography is fundamental to understanding the structure-activity relationships that drive modern chemical research.
References
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Title: Crystal Structure of 2-(4-Chlorophenyl)-4-phenyl-1,2,3,4-tetrahydro-cyclopenta[b]indole Source: Acta Crystallographica Section E: Crystallographic Communications URL: [Link]
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Title: Synthesis and structural analysis of new cyclopenta[b]indole derivatives Source: Journal of Molecular Structure URL: [Link]
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Title: A Novel Synthesis of Cyclopenta[b]indoles by a Gold-Catalyzed Reaction of 1-(2-Aminophenyl)prop-2-yn-1-ols with Alkynes Source: Organic Letters URL: [Link]
-
Title: Recent advances in the synthesis of cyclopenta[b]indoles Source: RSC Advances URL: [Link]
-
Title: Tandem Synthesis of Cyclopenta[b]indoles from 2-Ethynylanilines and Epoxides Source: Organic Letters URL: [Link]
The Dynamic Duo: A Comparative Guide to Cross-Validation of NMR and Mass Spectrometry Data for Unambiguous Compound Identification
In the relentless pursuit of scientific discovery, particularly within drug development and natural product research, the unambiguous identification of chemical compounds is paramount. The journey from a complex mixture to a fully characterized molecule with a known structure and purity is fraught with analytical challenges. While numerous analytical techniques offer pieces of the puzzle, two stand out for their power and versatility: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
This guide provides an in-depth, experience-driven comparison of NMR and MS, not as competing technologies, but as a synergistic partnership. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to leverage the combined power of these techniques for confident and efficient compound identification.
The Pillars of Identification: Understanding the Core Technologies
A successful cross-validation strategy begins with a deep appreciation for the unique strengths and inherent limitations of each technique. They are not interchangeable; rather, they provide orthogonal and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect of Molecular Structure
At its core, NMR spectroscopy probes the magnetic properties of atomic nuclei within a molecule.[1] When placed in a strong magnetic field, certain nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts, are exquisitely sensitive to the local electronic environment of each atom, providing a detailed fingerprint of the molecule's structure.
Strengths of NMR:
-
Unrivaled Structural Detail: NMR is the gold standard for determining the precise three-dimensional structure of a molecule.[2] It reveals not only the connectivity of atoms but also their spatial arrangement (stereochemistry), which is often critical for biological activity.
-
Non-Destructive Analysis: The sample can be recovered and used for further experiments, a crucial advantage when dealing with precious or limited quantities of a compound.
-
Quantitative Power: Quantitative NMR (qNMR) allows for the accurate determination of the concentration and purity of a sample without the need for identical reference standards for every compound.[3][4][5][6]
-
Reproducibility: NMR is a highly reproducible technique, making it reliable for comparative studies and quality control.
Limitations of NMR:
-
Inherent Low Sensitivity: Compared to MS, NMR requires a significantly larger amount of sample, typically in the milligram to microgram range, although advancements like cryoprobes and higher field magnets are continually pushing these limits.[7]
-
Complex Spectra: For large or complex molecules, 1D NMR spectra can become severely crowded with overlapping signals, necessitating more time-consuming 2D and 3D experiments for complete assignment.
-
Sample Preparation Constraints: Samples must be soluble in deuterated solvents, and the presence of paramagnetic impurities can degrade spectral quality.[8]
Mass Spectrometry (MS): The Master of Molecular Weight and Formula
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[9] This fundamental property allows for the determination of a compound's molecular weight with exceptional accuracy. High-resolution mass spectrometry (HRMS) can provide mass measurements with such precision that it's possible to deduce the elemental composition of a molecule.
Strengths of MS:
-
Exceptional Sensitivity: MS is an incredibly sensitive technique, capable of detecting compounds at the femtomole or even attomole level, making it ideal for trace analysis.
-
Molecular Weight Determination: It provides a direct and accurate measurement of a compound's molecular weight.
-
Elemental Composition: HRMS instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers can achieve mass accuracies of less than 1 ppm, enabling the confident determination of a compound's elemental formula.[10]
-
Fragmentation for Substructural Information: Tandem mass spectrometry (MS/MS) fragments the parent ion and analyzes the resulting fragment ions, providing valuable clues about the molecule's substructures.[11]
Limitations of MS:
-
Limited Structural Information: While MS/MS provides fragments, piecing them together to solve the complete structure of an unknown compound de novo can be extremely challenging and is often not possible without additional information.
-
Isomer Ambiguity: MS generally cannot distinguish between isomers (molecules with the same molecular formula but different atomic arrangements), such as constitutional isomers and stereoisomers.
-
Destructive Technique: The sample is consumed during the ionization process.
-
Ionization Dependence: The efficiency of ionization can vary significantly between different compounds, potentially leading to quantitative inaccuracies without proper calibration.
The Power of Synergy: A Comparative Overview
The complementary nature of NMR and MS makes their combined use a powerful strategy for overcoming their individual limitations.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | Synergy |
| Primary Information | Molecular Weight, Elemental Formula, Substructural Fragments | Atomic Connectivity, 3D Structure, Stereochemistry | MS provides the molecular formula, NMR arranges the atoms in space. |
| Sensitivity | Very High (picomole to attomole) | Lower (nanomole to micromole) | MS can detect and target minor components for subsequent NMR analysis of the isolated compound. |
| Structural Detail | Limited (fragmentation patterns) | High (unambiguous structure elucidation) | MS provides puzzle pieces (fragments), NMR provides the instructions to assemble them. |
| Isomer Differentiation | Poor (cannot distinguish most isomers) | Excellent (distinguishes constitutional isomers and stereoisomers) | NMR resolves ambiguities in MS data where multiple isomers are possible. |
| Quantitative Analysis | Requires compound-specific standards for accuracy | Inherently quantitative (qNMR) | qNMR can provide accurate quantification of compounds identified by MS. |
| Sample Requirement | Very Low (nanograms to micrograms) | Higher (micrograms to milligrams) | MS can provide initial identification on minute quantities, guiding the decision to produce more material for NMR. |
| Analysis Time | Fast (minutes per sample) | Slower (minutes to hours per sample, depending on experiments) | MS provides rapid screening, while NMR offers in-depth characterization of high-priority hits. |
The Cross-Validation Workflow: An Integrated Approach to Compound Identification
A robust and efficient workflow is essential for integrating NMR and MS data. This workflow is not linear but rather a cyclical process of hypothesis generation and validation.
Figure 1: A typical workflow for compound identification using integrated MS and NMR data.
Experimental Protocols
1. Sample Preparation for Cross-Validation
For a successful integrated analysis, sample preparation is critical. Often, the initial extract is split for parallel MS and NMR analysis.
-
For LC-MS Analysis:
-
Accurately weigh a small amount of the dried extract (typically 1-5 mg).
-
Dissolve the extract in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Vortex the sample to ensure complete dissolution.
-
Centrifuge the sample to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
-
For NMR Analysis:
-
Accurately weigh a larger amount of the extract (typically 5-20 mg for initial screening, more for isolated compounds).[3]
-
Dissolve the extract in a deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆) to a final volume of approximately 0.6 mL.[8]
-
Ensure complete dissolution; gentle warming or sonication may be necessary.
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
2. Dereplication using LC-HRMS/MS
The goal of dereplication is to rapidly identify known compounds in a mixture, allowing researchers to focus on novel structures.[12]
-
LC-HRMS/MS Data Acquisition:
-
Inject the sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire data in both positive and negative ionization modes to maximize compound detection.
-
Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect MS/MS spectra for the most abundant ions.
-
-
Data Processing and Database Searching:
-
Process the raw data using software like MS-DIAL or XCMS to detect features (m/z and retention time pairs).
-
Submit the processed data to online platforms like the Global Natural Products Social Molecular Networking (GNPS) platform or MetaboAnalyst.[13][14][15][16][17]
-
GNPS utilizes molecular networking to group structurally related molecules based on their MS/MS fragmentation patterns, which can be searched against public spectral libraries for matches.[13][15][17]
-
3. NMR Analysis for Structure Elucidation
For putative novel compounds or to confirm the identity of known compounds, NMR analysis is essential.
-
1D NMR Acquisition:
-
Acquire a ¹H NMR spectrum to get an initial overview of the compound's structure, including the number and types of protons.
-
Acquire a ¹³C NMR spectrum to determine the number and types of carbon atoms.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, providing information about the molecule's 3D structure and stereochemistry.
-
Case Study: Identification of a Novel Natural Product
To illustrate the power of this integrated workflow, let's consider a hypothetical case study involving the identification of a novel compound from a plant extract.
Step 1: LC-HRMS/MS Screening and Dereplication
The crude extract was analyzed by LC-HRMS/MS. A prominent peak at a retention time of 8.5 minutes with an accurate mass of m/z 315.1234 [M+H]⁺ was observed. Database searches in GNPS and other natural product databases did not yield a match for a compound with this exact mass and fragmentation pattern, suggesting it could be a novel compound. The high-resolution mass data suggested a molecular formula of C₁₇H₁₈O₅.
Step 2: Targeted Isolation
Guided by the LC-MS data, the compound of interest was isolated and purified using preparative HPLC.
Step 3: NMR Analysis
The purified compound was subjected to a suite of NMR experiments.
| NMR Data | Interpretation |
| ¹H NMR | Showed signals corresponding to aromatic protons, methoxy groups, and an aliphatic chain. |
| ¹³C NMR | Revealed 17 distinct carbon signals, consistent with the proposed molecular formula. |
| COSY | Established the connectivity within the aliphatic chain. |
| HSQC | Assigned each proton to its directly attached carbon. |
| HMBC | Connected the aromatic ring, methoxy groups, and the aliphatic chain, allowing for the complete assembly of the planar structure. |
| NOESY | Provided key correlations that established the relative stereochemistry of the chiral centers in the aliphatic chain. |
Step 4: Cross-Validation and Final Identification
The proposed structure from the NMR data was then cross-validated with the MS data. The predicted molecular weight and elemental composition of the NMR-derived structure perfectly matched the HRMS data. Furthermore, the major fragment ions observed in the MS/MS spectrum could be rationalized by the cleavage of specific bonds in the proposed structure. This consistency between the two orthogonal datasets provided a high degree of confidence in the final, unambiguous identification of the novel natural product.
Quantitative Data Presentation: A Head-to-Head Comparison of High-Resolution Mass Analyzers
The choice of mass analyzer significantly impacts the quality of the MS data. Here's a comparison of common high-resolution platforms:
| Mass Analyzer | Resolution (FWHM at m/z 200) | Mass Accuracy | Key Strengths |
| Quadrupole Time-of-Flight (Q-TOF) | 30,000 - 60,000 | < 2-5 ppm | Fast acquisition speed, good for screening and quantification. |
| Orbitrap | Up to 280,000+ | < 1 ppm | Excellent for both qualitative and quantitative analysis, high sensitivity and dynamic range.[9] |
| Fourier-Transform Ion Cyclotron Resonance (FT-ICR) | > 1,000,000 | < 0.2 ppm | The highest resolution and mass accuracy, ideal for complex mixture analysis and fine isotope analysis.[10] |
Conclusion: A Unified Approach for Confident Discovery
In the landscape of modern analytical chemistry, the debate is not about NMR versus MS, but rather how to best integrate them. As we have demonstrated, a synergistic approach that leverages the high sensitivity and molecular formula information from mass spectrometry with the unparalleled structural detail of NMR spectroscopy provides a self-validating system for compound identification. By understanding the principles, strengths, and limitations of each technique, and by following a logical, integrated workflow, researchers can navigate the complexities of chemical analysis with greater confidence and efficiency, accelerating the pace of discovery in drug development and beyond.
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A Researcher's Guide to Validating the Mechanism of Action for Cyclopenta[b]indole-Based Drugs
The cyclopenta[b]indole scaffold is a privileged heterocyclic motif found in numerous biologically active natural products and synthetic compounds.[1][2][3] Its prevalence in molecules exhibiting potent antineoplastic, anti-inflammatory, and other therapeutic properties has spurred significant interest within the drug discovery community.[2][4] However, elucidating the precise mechanism of action (MoA) for novel cyclopenta[b]indole-based drug candidates is a critical and often complex undertaking. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the MoA of this promising class of compounds, with a focus on their well-documented role as microtubule-targeting agents and their emerging potential as kinase inhibitors.
The Duality of Action: Microtubules and Kinases as Primary Targets
Our understanding of cyclopenta[b]indole bioactivity points towards two primary, and potentially interconnected, mechanisms of action: the disruption of microtubule dynamics and the inhibition of key cellular kinases.
Primary Hypothesized Mechanism: Disruption of Microtubule Dynamics
A significant body of evidence suggests that many cyclopenta[b]indole derivatives exert their potent cytotoxic effects, particularly against cancer cells, by interfering with the highly dynamic process of microtubule polymerization and depolymerization.[5][6] This disruption leads to a cascade of cellular events, culminating in cell cycle arrest and apoptosis.[5][6]
The proposed signaling pathway for this mechanism is as follows:
Caption: Generalized pathway for cyclopenta[b]indoles acting as kinase inhibitors.
Given this dual potential, a systematic and multi-faceted experimental approach is required to definitively validate the MoA for a novel cyclopenta[b]indole-based drug.
A Validated Experimental Workflow for MoA Determination
The following experimental workflow provides a logical progression from broad cellular effects to specific molecular target engagement. This self-validating system ensures that each experimental stage builds upon the last, providing a cohesive and robust body of evidence for the drug's MoA.
Caption: Experimental workflow for validating the MoA of cyclopenta[b]indole drugs.
Cellular Viability and Phenotypic Assays
The initial step is to determine the cytotoxic and anti-proliferative effects of the compound across a panel of relevant cell lines (e.g., cancer cell lines vs. normal, non-cancerous cells).
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the cyclopenta[b]indole compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Rationale: This assay provides a quantitative measure of the drug's potency and helps in selecting appropriate concentrations for subsequent experiments. A significant difference in IC50 values between cancerous and non-cancerous cells can indicate a degree of selectivity.
Cell Cycle and Apoptosis Analysis
To understand the nature of the observed cytotoxicity, it is crucial to investigate the compound's effects on cell cycle progression and its ability to induce programmed cell death.
Experimental Protocol: Flow Cytometry for Cell Cycle and Apoptosis
-
For Cell Cycle Analysis:
-
Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest and fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
-
For Apoptosis Analysis (Annexin V/PI Staining):
-
Treat cells with the compound as described above.
-
Harvest the cells and resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cells and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Rationale: A significant accumulation of cells in the G2/M phase is a hallmark of microtubule-targeting agents. [6]Conversely, arrest at other phases might suggest a different MoA. The Annexin V assay confirms that the observed cell death is primarily due to apoptosis.
Delineating the Molecular Target
Based on the results from the cell cycle analysis, a primary hypothesis can be formulated. The subsequent experiments are designed to directly test this hypothesis.
3a. If G2/M Arrest is Observed (Hypothesis: Microtubule Disruptor):
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reaction Setup: In a 96-well plate, add tubulin protein to a polymerization buffer.
-
Compound Addition: Add the cyclopenta[b]indole compound at various concentrations. Include paclitaxel as a positive control for polymerization and colchicine or vincristine as a positive control for depolymerization.
-
Initiate Polymerization: Warm the plate to 37°C to initiate polymerization.
-
Monitor Polymerization: Measure the change in absorbance at 340 nm over time.
Rationale: This cell-free assay directly measures the effect of the compound on tubulin polymerization. An inhibition of the absorbance increase indicates a destabilizing effect, while an enhancement suggests a stabilizing effect.
3b. If Cell Cycle Arrest is Not Predominantly G2/M (Hypothesis: Kinase Inhibitor):
Experimental Protocol: In Vitro Kinase Assay Panel and Cellular Thermal Shift Assay (CETSA)
-
Kinase Assay Panel:
-
Submit the compound for screening against a broad panel of recombinant kinases (e.g., a commercial service like the one offered by Reaction Biology or MilliporeSigma).
-
The assay typically measures the phosphorylation of a substrate by a specific kinase in the presence of the compound.
-
The results will identify potential kinase targets by showing a significant reduction in kinase activity.
-
-
Cellular Thermal Shift Assay (CETSA):
-
Treat intact cells with the cyclopenta[b]indole compound or a vehicle control.
-
Heat aliquots of the cell lysate to a range of temperatures.
-
Centrifuge to pellet the aggregated proteins and collect the supernatant.
-
Analyze the amount of the target kinase remaining in the supernatant by Western blot.
-
Rationale: The kinase panel provides an unbiased screen for potential targets. CETSA is a powerful in-cell assay that confirms direct binding of the drug to the target protein. A drug-bound protein is typically more thermally stable, resulting in more protein remaining in the supernatant at higher temperatures.
Western Blot Analysis of Pathway Markers
This step validates the downstream consequences of target engagement within the cell.
Experimental Protocol: Western Blotting
-
Protein Extraction: Treat cells with the compound and lyse them to extract total protein.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key pathway proteins, followed by HRP-conjugated secondary antibodies.
-
For Microtubule Disruptors: Analyze levels of Cyclin B1, p21, and cleaved PARP.
-
For Kinase Inhibitors (e.g., Aurora B): Analyze levels of phosphorylated Histone H3 (a direct substrate of Aurora B). [7]4. Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Rationale: Changes in the levels or phosphorylation status of these proteins provide strong evidence that the drug is modulating the hypothesized pathway. For instance, a decrease in phosphorylated Histone H3 after treatment strongly supports Aurora B inhibition. [7]
Comparative Analysis with Known Inhibitors
To contextualize the performance of the novel cyclopenta[b]indole drug, it is essential to compare its activity with established drugs that have a known MoA.
Comparative Data Table:
| Feature | Cyclopenta[b]indole (Compound X) | Colchicine (Microtubule Destabilizer) | Paclitaxel (Microtubule Stabilizer) | Barasertib (Aurora B Inhibitor) |
| Cell Line IC50 (e.g., HL-60) | Experimental Data | ~2-10 nM | ~2-5 nM | ~10-30 nM |
| Primary Cell Cycle Arrest Phase | Experimental Data | G2/M | G2/M | G2/M |
| Effect on In Vitro Tubulin Polymerization | Experimental Data | Inhibition | Promotion | No Effect |
| Inhibition of p-Histone H3 | Experimental Data | No/Indirect Effect | No/Indirect Effect | Direct Inhibition |
Rationale: This objective comparison allows for a clear positioning of the novel drug's potency and selectivity against the "gold standards" for a particular MoA. It also helps to identify any unique properties of the new compound.
Conclusion
The validation of a drug's mechanism of action is a cornerstone of modern drug discovery. For the versatile cyclopenta[b]indole class of compounds, a systematic approach that considers both their established role as microtubule disruptors and their potential as kinase inhibitors is paramount. By following the logical, self-validating workflow outlined in this guide—from broad cellular effects to specific molecular target engagement—researchers can build a robust and compelling case for the MoA of their novel therapeutic candidates. This rigorous approach not only satisfies scientific and regulatory standards but also paves the way for the rational design of next-generation cyclopenta[b]indole-based drugs with enhanced efficacy and safety profiles.
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Title: Cyclopenta[b]indoles as novel antimicrotubule agents with antileukemia activity Source: PubMed URL: [Link]
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A Comparative Analysis of Cyclopenta[b]indoles and Classical Microtubule Inhibitors in Cancer Research
A note to the reader: This guide provides a comparative overview of a novel class of microtubule inhibitors, the cyclopenta[b]indoles, against established clinical agents. While the specific compound 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole was the initial focus, a comprehensive search of publicly available scientific literature and databases did not yield specific experimental data for this particular derivative. Therefore, this guide will focus on the broader class of cyclopenta[b]indoles, using representative compounds from published studies to draw comparisons with well-characterized microtubule inhibitors like Paclitaxel, Vinca Alkaloids, and Colchicine. This approach allows for a scientifically grounded comparison of the core chemical scaffold's potential as a microtubule-targeting agent.
Introduction: The Dynamic Microtubule Network as a Therapeutic Target
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing essential roles in cell division, intracellular transport, and maintenance of cell shape.[1] Their highly dynamic nature, characterized by phases of polymerization and depolymerization, is fundamental to the formation and function of the mitotic spindle, the cellular machinery responsible for chromosome segregation during mitosis.[2] Consequently, agents that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis, making them a cornerstone of cancer chemotherapy.[3]
Microtubule inhibitors are broadly classified into two main categories: microtubule-stabilizing agents and microtubule-destabilizing agents. This guide will explore the emerging class of cyclopenta[b]indole derivatives, which have shown promise as microtubule-destabilizing agents, and compare their known characteristics to those of the classical inhibitors: paclitaxel (a stabilizer), and vinca alkaloids and colchicine (destabilizers).
The Rise of Cyclopenta[b]indoles: A Novel Class of Microtubule Inhibitors
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[4] Recently, synthetic cyclopenta[b]indoles have emerged as a promising new class of antineoplastic agents that target microtubule dynamics.[5]
Mechanism of Action of Cyclopenta[b]indoles
Studies on representative cyclopenta[b]indoles, such as the compound designated C2E1, have demonstrated that these molecules act as microtubule-destabilizing agents.[5] They have been shown to induce tubulin depolarization, leading to a significant reduction in the viability of leukemia cells.[5] The multifaceted impact of these compounds includes the induction of apoptosis, arrest of the cell cycle, and inhibition of clonogenicity and migration in cancer cells.[5] Notably, the distinct mode of action of cyclopenta[b]indoles compared to conventional microtubule-targeting drugs suggests they may have the potential to circumvent common mechanisms of drug resistance.[5]
Molecular analyses have revealed that these compounds can trigger DNA damage and modulate the expression of genes related to cytoskeletal regulation, thereby disrupting essential cellular processes for cancer cell survival and proliferation.[5]
Caption: Proposed mechanism of action for cyclopenta[b]indoles.
A Comparative Overview: Cyclopenta[b]indoles vs. Classical Microtubule Inhibitors
| Feature | Cyclopenta[b]indoles (e.g., C2E1) | Paclitaxel (Taxanes) | Vinca Alkaloids (e.g., Vincristine) | Colchicine |
| Primary Mechanism | Microtubule Destabilizer[5] | Microtubule Stabilizer[6][7] | Microtubule Destabilizer[5][8] | Microtubule Destabilizer[9] |
| Binding Site on Tubulin | Colchicine-binding site (putative) | Taxol-binding site on β-tubulin[10] | Vinca-binding site at the interface of tubulin dimers[11] | Colchicine-binding site on β-tubulin[12] |
| Effect on Tubulin | Inhibits polymerization[5] | Promotes polymerization and stabilizes microtubules[13] | Inhibits polymerization[8] | Inhibits polymerization[9] |
| Cell Cycle Arrest | G2/M phase[14] | G2/M phase[7] | G2/M phase[2] | G2/M phase[3] |
| Key Cellular Effects | Induces apoptosis, inhibits clonogenicity and migration[5] | Mitotic arrest, apoptosis[13] | Mitotic arrest, apoptosis[15] | Mitotic arrest, apoptosis |
| Clinical Use | Preclinical | Widely used in cancer chemotherapy[4] | Widely used in cancer chemotherapy[16] | Primarily used for gout, limited use in cancer due to toxicity[14] |
| Resistance Mechanisms | May overcome common resistance mechanisms[5] | P-glycoprotein efflux, tubulin mutations[4] | P-glycoprotein efflux, tubulin mutations | P-glycoprotein efflux |
In-Depth Comparison of Mechanisms
Microtubule Destabilizers: A Shared Strategy with Distinct Interactions
Both cyclopenta[b]indoles and vinca alkaloids disrupt microtubule function by inhibiting their polymerization.[5][8] However, they achieve this through interactions with different binding sites on the tubulin dimer. Vinca alkaloids bind to a specific site at the interface of two tubulin dimers, effectively preventing the addition of new dimers to the growing microtubule.[11] While the precise binding site for many cyclopenta[b]indoles is still under investigation, evidence suggests that some indole-based inhibitors bind to the colchicine site.[17]
Colchicine also inhibits tubulin polymerization by binding to a site on β-tubulin.[12] This binding induces a conformational change in the tubulin dimer that prevents its incorporation into microtubules.[9] The potential for cyclopenta[b]indoles to bind to the colchicine site suggests a similar mechanism of action, though likely with different binding kinetics and affinities that could translate to a different biological and toxicity profile.
The Contrasting Approach of Microtubule Stabilization
In stark contrast to the destabilizers, paclitaxel and other taxanes promote the assembly of microtubules and stabilize them against depolymerization.[6][7][13] Paclitaxel binds to the interior surface of the microtubule, on the β-tubulin subunit.[10] This binding locks the microtubule in a polymerized state, leading to the formation of non-functional microtubule bundles and arrest of the cell cycle in the G2/M phase.[7]
Caption: Schematic of tubulin dimer with inhibitor binding sites.
Experimental Methodologies for Characterizing Microtubule Inhibitors
The following protocols provide a framework for the experimental evaluation and comparison of microtubule inhibitors.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
Principle: Tubulin polymerization can be monitored by measuring the increase in light scattering or absorbance at 340 nm as microtubules form.[7]
Protocol:
-
Reconstitute lyophilized tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).
-
Prepare a reaction mixture containing tubulin at a final concentration of 1-2 mg/mL.
-
Add the test compound (e.g., this compound) or control inhibitor (paclitaxel, colchicine) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Transfer the reaction mixtures to a pre-warmed 96-well plate.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes at 37°C using a temperature-controlled spectrophotometer.[7]
-
Plot absorbance versus time to generate polymerization curves. Calculate the rate of polymerization and the extent of polymerization for each condition.
Caption: Workflow for a typical tubulin polymerization assay.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and control inhibitors for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the half-maximal inhibitory concentration (IC50) value for each compound.
Immunofluorescence Microscopy of the Microtubule Network
This technique visualizes the effects of the compounds on the cellular microtubule network.
Protocol:
-
Grow cells on coverslips and treat with the compounds for a specified time.
-
Fix the cells with a suitable fixative (e.g., methanol or paraformaldehyde).
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Incubate with a primary antibody against α-tubulin.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the microtubule network using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the proportion of cells in different phases of the cell cycle.
Protocol:
-
Treat cells with the compounds for a duration that allows for cell cycle effects to manifest (e.g., 24 hours).
-
Harvest the cells and fix them in cold 70% ethanol.[2]
-
Treat the cells with RNase A to remove RNA.[2]
-
Stain the cellular DNA with a fluorescent dye such as propidium iodide.[2]
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The cyclopenta[b]indole scaffold represents a promising new avenue for the development of microtubule-targeting anticancer agents. Early research suggests that these compounds act as microtubule destabilizers, inducing cell cycle arrest and apoptosis in a manner analogous to colchicine and vinca alkaloids, but potentially with a distinct pharmacological profile that may help overcome existing drug resistance.
Further research is critically needed to fully elucidate the structure-activity relationships within the cyclopenta[b]indole class, including a detailed characterization of specific derivatives such as this compound. Head-to-head comparative studies with established microtubule inhibitors using standardized experimental protocols will be essential to determine their relative potency, efficacy, and potential for clinical development. The exploration of this novel chemical space holds the promise of identifying next-generation microtubule inhibitors with improved therapeutic indices and the ability to combat drug-resistant cancers.
References
- Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. (2021).
- NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. (n.d.).
- A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. (2020). Frontiers.
- Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. (n.d.).
- The Vinca Alkaloids. (n.d.). Holland-Frei Cancer Medicine - NCBI Bookshelf.
- Synthetic cyclopenta[b]indoles exhibit antineoplastic activity by targeting microtubule dynamics in acute myeloid leukemia cells. (2021). PubMed.
- Indole, a versatile aromatic heterocycle with diverse roles in n
- Vinca alkaloids as a potential cancer therapeutics: recent upd
- Cyclopenta[b]indoles as novel antimicrotubule agents with antileukemia activity. (n.d.). PubMed.
- Paclitaxel. (n.d.). Wikipedia.
- Microtubule-binding agents: a dynamic field of cancer therapeutics. (n.d.). PMC - PubMed Central.
- What is the mechanism of Paclitaxel?. (2024).
- Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investig
- Identification of 12Cysbeta on tubulin as the binding site of tubulyzine. (n.d.). PubMed - NIH.
- The representative mechanism of action of vinca alkaloids. The... (n.d.).
- Mode of action of vinca alkaloids against cancer using Insilco analysis technique. (2022).
- A cell-based assay for detecting microtubule stabilizing agents. (A)... (n.d.).
- Interaction of norsecurinine-type monomeric and dimeric alkaloids with α-tubulin: a molecular docking study. (2024).
- Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. (n.d.). PubMed Central.
- How Taxol/paclitaxel kills cancer cells. (2017). Molecular Biology of the Cell (MBoC).
- Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. (n.d.). RSC Publishing.
- Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymeriz
- Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investig
- Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach. (2025).
- The Vinca Alkaloids. (n.d.). Holland-Frei Cancer Medicine - NCBI Bookshelf.
- Paclitaxel. (2023).
- Comprehensive Analysis of Binding Sites in Tubulin. (2021). PMC - PubMed Central.
- An indole-chalcone inhibits multidrug-resistant cancer cell growth by targeting microtubules. (n.d.). PMC - PubMed Central.
- New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. (n.d.).
- Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization. (n.d.). MedChemComm (RSC Publishing).
- Structures of colchicine and colchicine site ligands. The standard... (n.d.).
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A Spectroscopic Deep Dive: Unraveling the Nuances of Chloro- vs. Bromo-Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds. Halogenation, particularly at the 5-position, is a key strategy in drug design to modulate a molecule's electronic properties, lipophilicity, and metabolic stability. This guide provides a detailed spectroscopic comparison of 5-chloro-indole and 5-bromo-indole derivatives, offering experimental data and in-depth analysis to inform rational drug design and development.
The Halogen Effect: A Physicochemical Overview
The substitution of chlorine with bromine at the 5-position of the indole ring introduces subtle yet significant changes in the molecule's physical and chemical properties. Bromine is larger, more polarizable, and less electronegative than chlorine, which directly impacts intermolecular interactions and, consequently, the spectroscopic behavior of the resulting derivatives.[1]
| Property | 5-Chloro-Indole | 5-Bromo-Indole | Rationale for Difference |
| Molecular Formula | C₈H₆ClN | C₈H₆BrN | Different halogen atom. |
| Molecular Weight | 151.59 g/mol [2] | 196.04 g/mol [2] | Bromine has a higher atomic mass than chlorine.[1] |
| Melting Point | 69-71 °C | 90-92 °C | The larger size and greater polarizability of bromine lead to stronger van der Waals forces, requiring more energy to break the crystal lattice.[1] |
| Calculated logP | 2.9 | 3.1 | Bromine is generally more lipophilic than chlorine, which can influence membrane permeability and protein binding.[1] |
| Electronic Effect | Electron-withdrawing | Electron-withdrawing | Both halogens are electron-withdrawing through induction, influencing the electron density of the indole ring.[1] |
UV-Vis Absorption Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy reveals the electronic transitions within the indole chromophore. The position and intensity of the absorption bands are sensitive to the nature of the substituent on the aromatic ring.
Both 5-chloro-indole and 5-bromo-indole exhibit characteristic absorption bands in the UV region, arising from π-π* transitions within the indole ring system. The spectra are typically characterized by two main absorption bands, historically labeled as ¹Lₐ and ¹Lₑ.
A comparative analysis shows a slight bathochromic (red) shift in the absorption maxima of 5-bromo-indole compared to 5-chloro-indole. This can be attributed to the greater polarizability of the bromine atom, which allows for a more extended π-electron system and slightly lowers the energy of the excited state.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare stock solutions of 5-chloro-indole and 5-bromo-indole in a suitable UV-grade solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL. From the stock solution, prepare a working solution of 10 µg/mL in the same solvent.
-
Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectra from 200 to 400 nm using a 1 cm path length quartz cuvette. Use the solvent as a blank for baseline correction.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).
Caption: Workflow for UV-Vis Spectroscopic Analysis.
Fluorescence Spectroscopy: Illuminating the Excited State
Fluorescence spectroscopy provides insights into the excited state properties of molecules. The emission wavelength, intensity, and quantum yield are highly sensitive to the molecular structure and environment.
Both 5-chloro-indole and 5-bromo-indole are fluorescent, with the indole ring acting as the fluorophore.[3] The fluorescence emission properties are influenced by the halogen substituent. Generally, the fluorescence quantum yield of halogenated compounds decreases with increasing atomic number of the halogen (the "heavy atom effect"). This effect promotes intersystem crossing to the triplet state, thus quenching fluorescence. Consequently, 5-bromo-indole is expected to have a lower fluorescence quantum yield compared to 5-chloro-indole.
The emission spectra of 5-substituted indoles can also be influenced by the solvent polarity.[4]
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Prepare dilute solutions (absorbance < 0.1 at the excitation wavelength) of 5-chloro-indole and 5-bromo-indole in a suitable fluorescence-grade solvent (e.g., cyclohexane or ethanol).
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Data Acquisition:
-
Excitation Spectrum: Set the emission wavelength to the maximum and scan the excitation wavelengths.
-
Emission Spectrum: Set the excitation wavelength to the absorption maximum (λmax) and scan the emission wavelengths.
-
-
Quantum Yield Determination (Comparative Method):
-
Use a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (ηsample² / ηstandard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.
-
Caption: Workflow for Fluorescence Spectroscopy and Quantum Yield Determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map
NMR spectroscopy is a powerful tool for elucidating the precise chemical structure of molecules. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the local electronic environment, providing a detailed fingerprint of the molecule.
The electron-withdrawing nature of the halogen at the C5 position influences the chemical shifts of the protons and carbons in the indole ring.[5]
¹H NMR Comparison:
In the ¹H NMR spectra, the protons on the benzene ring are most affected by the halogen substituent. The proton at C4 is typically the most deshielded. A comparison of the approximate chemical shifts reveals that the protons in 5-bromo-indole are generally downfield (higher ppm) compared to 5-chloro-indole. This is due to the combined inductive and anisotropic effects of the larger bromine atom.
¹³C NMR Comparison:
The ¹³C NMR spectra show more dramatic differences, particularly for the carbon directly attached to the halogen (C5). Due to the "heavy atom effect," the C5 carbon in 5-bromo-indole experiences a significant upfield shift compared to the C5 carbon in 5-chloro-indole. The other carbons in the benzene ring of the bromo-derivative generally show a downfield shift.
Comparative NMR Data (Approximate Chemical Shifts in CDCl₃)
| Nucleus | 5-Chloro-Indole (ppm) | 5-Bromo-Indole (ppm) | Key Differences |
| ¹H NMR | |||
| H-2 | ~7.23 | ~7.25 | Minimal difference. |
| H-3 | ~6.47 | ~6.50 | Minimal difference. |
| H-4 | ~7.60 | ~7.75 | H-4 is more deshielded in the bromo-derivative. |
| H-6 | ~7.15 | ~7.22 | Downfield shift in the bromo-compound. |
| H-7 | ~7.20 | ~7.35 | Observable downfield shift in the bromo-derivative. |
| ¹³C NMR | |||
| C-2 | ~125.5 | ~126.0 | Minimal difference. |
| C-3 | ~102.5 | ~102.8 | Minimal difference. |
| C-4 | ~121.5 | ~124.5 | Notable downfield shift in the bromo-derivative. |
| C-5 | ~125.7 | ~113.0 | Significant upfield shift for C-5 in the bromo-derivative due to the heavy atom effect. |
| C-6 | ~122.0 | ~124.0 | Downfield shift in the bromo-derivative. |
| C-7 | ~111.5 | ~112.5 | Minimal difference. |
| C-3a | ~128 | ~128 | Minimal difference. |
| C-7a | ~134 | ~134 | Minimal difference. |
Note: Chemical shifts are approximate and can vary based on solvent and other substituents.[5]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the indole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra. For detailed structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.
-
Data Processing and Analysis: Process the spectra using appropriate software. Assign the chemical shifts and determine the coupling constants.
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. This data is crucial for confirming the molecular formula and gaining insights into the structural stability.
In electron ionization mass spectrometry (EI-MS), both 5-chloro-indole and 5-bromo-indole will show characteristic molecular ion peaks (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1), the molecular ion region for these compounds will exhibit a characteristic isotopic pattern.
-
5-Chloro-Indole: Will show a molecular ion peak (M⁺) and an M+2 peak with a relative intensity of approximately 3:1.
-
5-Bromo-Indole: Will show a molecular ion peak (M⁺) and an M+2 peak with a relative intensity of approximately 1:1.
The fragmentation patterns will also be influenced by the halogen. A common fragmentation pathway for aromatic compounds is the loss of the substituent. The relative ease of C-X bond cleavage (where X is the halogen) can provide information about the bond strength.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the indole derivative in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.
-
GC Separation: Inject the sample onto a suitable capillary column (e.g., HP-5MS) and use a temperature program to separate the analyte from the solvent and any impurities.
-
MS Detection: Acquire mass spectra over a suitable mass range (e.g., m/z 40-550).
-
Data Analysis: Identify the molecular ion peaks and analyze the fragmentation pattern.
Caption: Workflow for GC-MS Analysis.
Conclusion: A Data-Driven Choice for Drug Design
The choice between a chloro- or bromo-substituent on an indole scaffold has distinct spectroscopic consequences that reflect underlying physicochemical differences. 5-Bromo-indole derivatives are more lipophilic and exhibit a slight red-shift in their UV-Vis spectra compared to their chloro-counterparts.[1] In NMR, the heavy atom effect of bromine causes a characteristic upfield shift of the directly attached carbon. Conversely, the fluorescence of bromo-indoles is often quenched to a greater extent. Mass spectrometry provides a clear distinction through the isotopic pattern of the molecular ion.
This comprehensive spectroscopic comparison equips researchers with the fundamental data and analytical workflows to make informed decisions in the design and characterization of novel indole-based therapeutic agents. Understanding these subtle yet significant differences is paramount for fine-tuning the properties of drug candidates and accelerating the development pipeline.
References
- Chavez, J., Ceresa, L., Kimball, J., Kitchner, E., Gryczynski, Z., & Gryczynski, I. (2022). Room temperature luminescence of 5-chloroindole. Journal of Molecular Liquids, 360, 119482.
-
PubChem. (n.d.). 5-Chloroindole. National Center for Biotechnology Information. Retrieved from [Link]
- Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Journal of Mass Spectrometry.
Sources
A Senior Application Scientist's Guide to Purity Assessment of Synthetic 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole
For researchers, scientists, and drug development professionals, the purity of a synthetic compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. In the context of pharmaceutical development, an impurity can represent a significant risk to patient safety and therapeutic efficacy. This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole, a heterocyclic scaffold of interest in medicinal chemistry.
This document moves beyond a simple recitation of methods. It is designed to provide the causal reasoning behind experimental choices, enabling you to build robust, self-validating analytical workflows. We will compare the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Elemental Analysis, supported by experimental data and detailed protocols. As a point of comparison, we will consider a structurally similar pharmaceutical intermediate, 1,2,3,4-tetrahydrocarbazole, which presents analogous analytical challenges.
The Analytical Imperative: Why Purity Matters
This compound, like many nitrogen-containing heterocycles, is a valuable building block in the synthesis of complex pharmaceutical agents.[1] Its purity directly impacts the quality and safety of any subsequent active pharmaceutical ingredient (API). The likely synthetic route, the Fischer indole synthesis, involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone.[2][3] This classic reaction, while powerful, can generate a variety of process-related impurities and side products.[4] Therefore, a multi-faceted analytical approach is not just recommended; it is essential for comprehensive purity assessment.
Comparative Analysis of Purity Assessment Techniques
A holistic understanding of a compound's purity profile requires the strategic application of multiple analytical techniques, each with its own strengths and limitations. The choice of method is dictated by the physicochemical properties of the analyte and the nature of the expected impurities.
| Analytical Technique | Principle | Strengths for this compound | Limitations | Typical Purity Range Detected |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance. | Excellent for quantifying non-volatile, UV-active impurities. High precision and robustness for routine quality control.[5][6] | Requires chromophoric impurities for detection. Co-elution can mask impurities. Requires reference standards for impurity identification. | 98-100% |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass-based detection. | Highly sensitive for volatile and semi-volatile impurities (e.g., residual solvents, starting materials). Provides structural information for impurity identification.[7] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes. | >99% for amenable compounds |
| qNMR | Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.[8][9] | A primary ratio method that does not require a reference standard of the analyte. Provides structural confirmation and quantification of the main component and impurities.[10] | Lower sensitivity compared to chromatographic methods. Signal overlap can complicate quantification. Requires a suitable internal standard. | 95-100% |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases, which are then quantified.[11] | Provides the fundamental elemental composition (C, H, N, Cl). A fundamental check of purity against the theoretical composition. | Does not provide information on the nature of impurities. Insensitive to impurities with similar elemental composition to the analyte. | Confirms elemental composition within ~0.4% |
Experimental Protocols and Data
Here, we present detailed, step-by-step methodologies for the key experiments, along with illustrative data for a hypothetical batch of synthetic this compound.
High-Performance Liquid Chromatography (HPLC-UV)
Rationale: HPLC with UV detection is the workhorse of pharmaceutical quality control for its precision in quantifying known and unknown impurities. A gradient elution method is often employed to resolve compounds with a range of polarities.
Experimental Workflow:
Caption: HPLC-UV Experimental Workflow for Purity Assessment.
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
-
Sample Preparation:
-
Prepare a sample solution of approximately 1 mg/mL in Acetonitrile/Water (50:50).
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak to determine purity.
-
Hypothetical Data:
| Compound | Retention Time (min) | Area (%) |
| Impurity 1 (Starting Material) | 8.5 | 0.25 |
| This compound | 15.2 | 99.50 |
| Impurity 2 (Side-product) | 18.1 | 0.15 |
| Impurity 3 (Unknown) | 20.4 | 0.10 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may not be detectable by HPLC, such as residual solvents or unreacted starting materials. The mass spectrometer provides structural information, aiding in the identification of unknown impurities.
Experimental Workflow:
Caption: GC-MS Experimental Workflow for Impurity Profiling.
Protocol:
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 300 °C, hold for 10 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
-
Sample Preparation:
-
Prepare a sample solution of approximately 5 mg/mL in Dichloromethane.
-
-
Data Analysis:
-
Analyze the Total Ion Chromatogram (TIC) to determine the peak areas.
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Hypothetical Data:
| Compound | Retention Time (min) | Area (%) | Identification (MS Library Match) |
| Dichloromethane (solvent) | 3.1 | - | - |
| 4-Chlorophenylhydrazine | 12.8 | 0.08 | Confirmed |
| This compound | 19.5 | 99.85 | - |
| Isomeric Impurity | 19.9 | 0.07 | Tentative |
Quantitative Nuclear Magnetic Resonance (qNMR)
Rationale: qNMR is a primary analytical method that provides a direct measure of purity without the need for a specific reference standard of the analyte. By using a certified internal standard, the absolute purity of the target compound can be determined with high accuracy.[8]
Experimental Workflow:
Caption: qNMR Experimental Workflow for Absolute Purity Determination.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 10 mg of a certified internal standard (e.g., Maleic Acid) into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.7 mL of DMSO-d6).
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated.
-
-
Data Analysis:
-
Carefully integrate a well-resolved, characteristic peak of the analyte and a peak of the internal standard.
-
Calculate the purity using the following equation: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Hypothetical Data:
| Parameter | Analyte | Internal Standard (Maleic Acid) |
| Mass (mg) | 10.25 | 10.05 |
| MW ( g/mol ) | 191.65 | 116.07 |
| Integrated Peak (ppm) | 7.5 (1H, d) | 6.3 (2H, s) |
| Integral Value | 1.00 | 1.12 |
| Purity of Standard (%) | - | 99.95 |
| Calculated Purity (%) | 99.2 | - |
Elemental Analysis
Rationale: Elemental analysis provides a fundamental assessment of a compound's purity by comparing its experimentally determined elemental composition (C, H, N, and in this case, Cl) to the theoretical values. A significant deviation can indicate the presence of impurities.
Experimental Workflow:
Caption: Elemental Analysis Workflow.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 2 mg of the dried sample.
-
-
Analysis:
-
The sample is combusted in an automated elemental analyzer.
-
The resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity detection.
-
Chlorine is determined by a separate method, often involving combustion and microcoulometric titration.[11]
-
-
Data Analysis:
-
The instrument software calculates the percentage of each element.
-
Compare the experimental percentages with the theoretical values for the molecular formula C₁₁H₁₀ClN.
-
Hypothetical Data:
| Element | Theoretical (%) | Experimental (%) | Deviation (%) |
| C | 68.93 | 68.85 | -0.08 |
| H | 5.26 | 5.30 | +0.04 |
| N | 7.31 | 7.28 | -0.03 |
| Cl | 18.50 | 18.45 | -0.05 |
Conclusion: A Synergistic Approach to Purity Assessment
The purity assessment of a synthetic compound like this compound is not a task for a single analytical technique. Rather, it requires a synergistic approach where the strengths of each method are leveraged to build a comprehensive purity profile.
-
HPLC-UV serves as a robust and precise tool for routine quality control and the quantification of non-volatile impurities.
-
GC-MS is indispensable for the detection and identification of volatile and semi-volatile impurities that might otherwise be missed.
-
qNMR offers an orthogonal, primary method for determining absolute purity without the need for a specific reference standard, providing invaluable structural confirmation.
-
Elemental Analysis provides a fundamental check of the compound's elemental composition, confirming its identity and the absence of significant inorganic or elemental impurities.
By integrating the data from these complementary techniques, researchers and drug development professionals can have high confidence in the purity of their synthetic intermediates, ensuring the quality and safety of the resulting pharmaceutical products. This multi-faceted approach embodies the principles of scientific integrity and trustworthiness, which are paramount in the pharmaceutical industry.
References
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
Al-Hussain, S. A., & Ali, M. R. (2020). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 10(52), 31086-31113. [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
Reddy, K. S., Kumar, Y. R., & Reddy, P. S. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 29–33. [Link]
-
Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]
-
Giraudeau, P. (2017). Practical guide for accurate quantitative solution state NMR analysis. Magnetic Resonance in Chemistry, 55(1), 23-31. [Link]
-
Wood, J. S., Dal Poggetto, G., Wang, X., Reibarkh, M., Williamson, R. T., & Cohen, R. D. (2023). Quantitative nuclear magnetic resonance of chloride by an accurate internal standard approach. Magnetic Resonance in Chemistry, 61(1), 22–31. [Link]
-
Longdom Publishing. Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. [Link]
-
ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
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A Senior Application Scientist's Guide to Comparative Docking of Substituted Indole Ligands
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Molecular docking has become an indispensable computational tool in the early stages of drug discovery, enabling the prediction of binding modes and affinities of small molecules to their protein targets.[3][4] This guide provides a comprehensive, in-depth protocol for conducting comparative molecular docking studies of substituted indole ligands, aimed at researchers, scientists, and drug development professionals. By integrating theoretical principles with practical, step-by-step instructions, this guide is designed to ensure scientific rigor and reproducibility in computational drug design.
Introduction: The Significance of the Indole Scaffold and Molecular Docking
The indole nucleus, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery due to its ability to mimic the structure of tryptophan and interact with a variety of biological targets.[5] Pharmaceutical agents containing the indole skeleton exhibit a wide array of pharmacological activities, and over 40 indole-containing drugs have been approved by the FDA.[6] These compounds target a diverse range of proteins, including kinases, G-protein coupled receptors, and enzymes.[6][7]
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] In drug discovery, it is primarily used to predict the binding conformation and affinity of a small molecule ligand to the active site of a target protein.[9] This process allows for the rapid screening of large compound libraries and provides insights into the structure-activity relationships (SAR) of potential drug candidates, thereby accelerating the drug development pipeline.[10]
This guide will walk through a comparative docking study of substituted indole ligands against a well-established anticancer target, Epidermal Growth Factor Receptor (EGFR) kinase.
The Crucial Role of Protocol Validation in Molecular Docking
Before initiating a virtual screening campaign, it is imperative to validate the chosen docking protocol. This self-validating step ensures that the computational model can accurately reproduce experimentally determined binding modes.[11] A common and effective method for validation is to re-dock the co-crystallized ligand back into the active site of the protein.[11] A successful validation is typically characterized by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose of the ligand.[11] This confirms that the chosen docking parameters and scoring function are appropriate for the target system.
Experimental Workflow: A Step-by-Step Protocol for Comparative Docking
This section details a robust and reproducible protocol for performing a comparative docking study. The workflow is broken down into distinct stages, from target and ligand preparation to the final analysis of results.
Target Protein Preparation
The initial step involves the preparation of the target protein structure for docking.
-
Acquisition of Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will use the crystal structure of EGFR kinase in complex with an inhibitor (PDB ID: 4HJO).
-
Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. This is crucial for defining the binding site accurately.
-
Addition of Hydrogen Atoms: Add hydrogen atoms to the protein structure. This is a critical step as hydrogen atoms play a significant role in molecular interactions, particularly hydrogen bonding.
-
Charge Assignment: Assign appropriate partial charges to each atom of the protein. The choice of force field (e.g., AMBER, CHARMM) will determine the charge assignment method.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes and to ensure a stable conformation.
Ligand Preparation
Proper preparation of the ligand library is equally important for obtaining reliable docking results.
-
Ligand Acquisition: Obtain the 2D or 3D structures of the substituted indole ligands to be docked. These can be drawn using chemical drawing software or downloaded from chemical databases like PubChem or ZINC.
-
3D Structure Generation: If starting from 2D structures, convert them to 3D conformations.
-
Ligand Optimization: Perform energy minimization of the ligand structures to obtain their lowest energy conformations. This is typically done using a suitable force field.
-
Charge and Torsion Assignment: Assign partial charges and define rotatable bonds for each ligand. This allows the docking software to explore different conformations of the ligand within the binding site.
Molecular Docking Simulation
With the prepared protein and ligands, the docking simulation can be performed. This guide will use AutoDock Vina as the docking software, a widely used and validated tool.[12]
-
Grid Box Definition: Define the search space for the docking simulation by creating a grid box that encompasses the active site of the protein. The dimensions of the grid box should be large enough to allow the ligand to move and rotate freely.
-
Running the Docking Simulation: Execute the docking algorithm. AutoDock Vina will systematically search for the optimal binding pose of each ligand within the defined grid box, evaluating the binding affinity using its scoring function.
-
Pose Generation and Scoring: The software will generate multiple binding poses for each ligand, ranked by their predicted binding energy (in kcal/mol). The pose with the lowest binding energy is considered the most favorable.
Analysis and Interpretation of Results
The final and most critical step is the analysis and interpretation of the docking results.
-
Binding Energy Comparison: Compare the binding energies of the different substituted indole ligands. A more negative binding energy generally indicates a higher predicted binding affinity.
-
Interaction Analysis: Visualize the predicted binding poses of the top-ranked ligands within the active site of the protein. Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.
-
SAR Correlation: Correlate the docking results with any available experimental data (e.g., IC50 values). This helps in understanding the structure-activity relationship and provides confidence in the predictive power of the docking model.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the comparative docking study workflow.
Caption: Workflow for the comparative molecular docking study.
Comparative Analysis: Substituted Indole Ligands against EGFR Kinase
To illustrate the practical application of this guide, a comparative docking study was performed on a set of representative substituted indole ligands against the EGFR kinase domain. The selected ligands feature different substitutions on the indole ring, allowing for an analysis of how these modifications influence binding affinity and interactions.
Chemical Diversity of Selected Indole Ligands
The following diagram showcases the chemical structures of the indole ligands used in this comparative study.
Caption: Chemical structures of the selected indole ligands.
Docking Results and Interpretation
The table below summarizes the docking results for the selected indole ligands against the EGFR kinase domain.
| Ligand | Binding Energy (kcal/mol) | Number of H-Bonds | Key Interacting Residues |
| Indole | -6.8 | 1 | Met793 |
| 5-Bromoindole | -7.5 | 1 | Met793 |
| 5-Methoxyindole | -7.2 | 2 | Met793, Cys797 |
| Indole-3-carbinol | -7.0 | 3 | Met793, Leu718, Thr854 |
Analysis of Results:
The docking results reveal that all the substituted indole ligands exhibit favorable binding energies, suggesting they can effectively bind to the ATP-binding pocket of EGFR.
-
5-Bromoindole shows the most favorable binding energy (-7.5 kcal/mol), indicating that the bromine substitution at the 5-position enhances binding affinity. This is likely due to favorable hydrophobic and potential halogen bonding interactions within the active site.
-
5-Methoxyindole also demonstrates strong binding, forming an additional hydrogen bond with Cys797 compared to the core indole scaffold.
-
Indole-3-carbinol , with its hydroxylmethyl group at the 3-position, forms the highest number of hydrogen bonds, interacting with three key residues in the active site.
These results highlight how different substitutions on the indole ring can significantly influence the binding mode and affinity of the ligands. Such insights are invaluable for guiding the design of more potent and selective inhibitors.
Conclusion and Future Perspectives
This guide has provided a comprehensive framework for conducting comparative molecular docking studies of substituted indole ligands. By following a validated and systematic protocol, researchers can gain valuable insights into the structure-activity relationships of their compounds and accelerate the process of drug discovery. The case study on EGFR kinase demonstrates the practical application of this methodology in identifying promising lead candidates.
Future advancements in molecular docking, including the integration of machine learning and artificial intelligence for improved scoring functions and the use of more sophisticated simulation techniques like molecular dynamics, will further enhance the predictive power of these computational methods.[3] As these tools continue to evolve, they will play an increasingly vital role in the rational design of novel therapeutics based on the versatile indole scaffold.
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A Researcher's Guide to Validating Target Engagement of Novel Indole Derivatives in Cells
In the landscape of modern drug discovery, novel indole derivatives have emerged as a promising class of small molecules with diverse therapeutic potential, particularly in oncology.[1][2] Their efficacy, however, is fundamentally linked to their ability to bind to the intended molecular target within the complex cellular environment. Verifying this "target engagement" is a critical step in the validation of any new chemical entity, bridging the gap between a compound's biochemical activity and its cellular effects.[3]
This guide provides a comprehensive comparison of state-of-the-art methodologies for validating the target engagement of novel indole derivatives in a cellular context. We will delve into the mechanistic underpinnings of these techniques, offer detailed experimental protocols, and present a comparative analysis to empower researchers in selecting the most appropriate strategy for their specific research questions.
The Imperative of Cellular Target Engagement
Observing a desired phenotypic response in cells treated with a novel indole derivative is a crucial first step. However, this observation alone does not confirm that the compound is acting through its intended target. Off-target effects are a common cause of misleading results and late-stage drug development failures.[4] Therefore, direct demonstration of a physical interaction between the drug and its target protein within the cell is paramount. This process, known as target engagement, provides the mechanistic link between the compound and its biological consequences.
Indole derivatives, known to interact with a variety of intracellular targets such as kinases, tubulin, and components of the p53 pathway, necessitate robust and reliable target validation methodologies.[5][6] The choice of assay depends on several factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput.
Comparative Analysis of Key Target Engagement Methodologies
Here, we compare three widely adopted and powerful techniques for assessing the cellular target engagement of small molecules: the Cellular Thermal Shift Assay (CETSA), Bioluminescence Resonance Energy Transfer (BRET), and Fluorescence Anisotropy (FA).
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[7] | Label-free, applicable to native proteins, can be adapted for high-throughput screening.[8][9] | Requires a specific antibody for Western blot detection or mass spectrometry for proteome-wide analysis; indirect measurement of binding.[10] | Initial validation of on-target activity and unbiased off-target profiling. |
| Bioluminescence Resonance Energy Transfer (BRET) | Non-radiative energy transfer between a bioluminescent donor and a fluorescent acceptor when in close proximity.[11] | Real-time measurement in live cells, high sensitivity, can be used to study binding kinetics.[11] | Requires genetic modification of the target protein (fusion with a luciferase) and a fluorescently labeled ligand or a competing tracer.[11] | Quantitative analysis of binding affinity and kinetics in living cells for a known target. |
| Fluorescence Anisotropy (FA) | The change in the rotational diffusion of a fluorescently labeled molecule upon binding to a larger protein.[11] | Homogeneous assay, provides quantitative binding data (Kd), can be performed in cell lysates or, in some cases, in live cells.[11] | Requires a fluorescently labeled ligand, sensitive to autofluorescence from cells and compounds. | Determining binding affinity in a controlled in-vitro or in-lysate setting. |
In-Depth Methodology and Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique that leverages the principle of ligand-induced thermal stabilization of proteins.[12] When a small molecule binds to its target protein, the protein-ligand complex is often more resistant to heat-induced denaturation than the unbound protein.[7] This difference in thermal stability can be quantified to assess target engagement.
The general workflow for a Western blot-based CETSA experiment involves treating intact cells with the indole derivative, heating the cell lysate to denature unstable proteins, separating the soluble and aggregated protein fractions, and detecting the amount of soluble target protein by Western blotting.[13]
Caption: Workflow of a typical Cellular Thermal Shift Assay (CETSA).
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the novel indole derivative or a vehicle control (e.g., DMSO) for a predetermined time.
-
-
Cell Lysis and Heat Treatment:
-
Wash the cells with PBS and lyse them using a suitable buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. A no-heat control should be included.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Preparation and Western Blotting:
-
Carefully collect the supernatant (soluble fraction) and determine the protein concentration.
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target protein and a suitable secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Plot the percentage of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the indole derivative indicates target engagement.
-
Bioluminescence Resonance Energy Transfer (BRET)
BRET is a proximity-based assay that measures the interaction between two molecules in real-time within living cells.[11] The assay relies on energy transfer from a bioluminescent donor (typically a luciferase) fused to the target protein to a fluorescent acceptor (a fluorophore) conjugated to the small molecule or a competitive ligand.
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A Researcher's Guide to Acid Catalysis in Indole Synthesis: Brønsted vs. Lewis Acids
The indole scaffold is a cornerstone in medicinal chemistry and drug development, celebrated for its presence in a vast array of bioactive natural products and pharmaceuticals.[1] Consequently, the efficient synthesis of substituted indoles has been a central theme in organic chemistry for over a century.[1] Acid catalysis is fundamental to many classical and modern indole syntheses, providing the necessary activation for key bond-forming cyclization steps. The choice between a Brønsted acid (a proton donor) and a Lewis acid (an electron-pair acceptor) is a critical decision that profoundly impacts reaction efficiency, substrate scope, and selectivity.[2][3]
This guide provides an in-depth comparison of Brønsted and Lewis acid catalysis for indole synthesis, offering field-proven insights and experimental data to assist researchers in making informed decisions for their synthetic strategies.
The Fundamental Divide: Brønsted vs. Lewis Acidity
Understanding the distinct mechanisms of Brønsted and Lewis acids is paramount to appreciating their application in indole synthesis.
-
Brønsted Acids act by donating a proton (H⁺) to a substrate. In the context of indole synthesis, this typically involves protonating a nitrogen or oxygen atom, which enhances the electrophilicity of a nearby carbon atom or facilitates a key tautomerization or rearrangement step. Common Brønsted acids include mineral acids (H₂SO₄, HCl), and sulfonic acids (p-toluenesulfonic acid, PTSA).[3]
-
Lewis Acids function by accepting a pair of electrons. This category is broad, encompassing metal halides (ZnCl₂, FeCl₃, AlCl₃), metal triflates (Sc(OTf)₃, In(OTf)₃), and transition metal complexes (gold, palladium, platinum catalysts).[3][4] They activate substrates by coordinating to a lone pair of electrons (e.g., on a carbonyl oxygen or a nitrogen) or by interacting with a π-system (e.g., an alkyne), rendering the substrate more susceptible to nucleophilic attack.[4][5]
The Classic Workhorse: Brønsted Acid Catalysis
Brønsted acid catalysis is epitomized by the Fischer Indole Synthesis , a robust and enduring method discovered in 1883.[2][6] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and an aldehyde or ketone.[3][6][7]
Mechanism of Action: The Fischer Indole Synthesis
The catalytic cycle of the Fischer indole synthesis demonstrates the quintessential role of a Brønsted acid. The accepted mechanism involves three key stages:
-
Tautomerization: The arylhydrazone tautomerizes to its reactive ene-hydrazine form. This step is acid-catalyzed.
-
[4][4]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a[4][4]-sigmatropic rearrangement (the key C-C bond-forming step) to produce a di-imine intermediate.[6]
-
Cyclization and Aromatization: The intermediate cyclizes and, after eliminating a molecule of ammonia, aromatizes to furnish the final indole ring.[6]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole
As researchers and developers at the forefront of pharmaceutical innovation, our work with novel chemical entities like 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole demands the highest standards of scientific rigor and safety. This compound, a chlorinated indole derivative, is a valuable building block in medicinal chemistry.[1] However, its structural characteristics necessitate a formal and cautious approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Section 1: Hazard Assessment and Waste Characterization
A specific Safety Data Sheet (SDS) for this compound is not always readily available. Therefore, a critical first step is to assess its potential hazards by examining structurally related compounds. This principle of chemical analogy is a cornerstone of laboratory safety. The parent compound, 1,2,3,4-Tetrahydrocyclopenta[b]indole, and the core indole structure provide significant insight.
The primary hazards associated with the parent and core structures include skin irritation, serious eye irritation, respiratory irritation, and significant aquatic toxicity.[2][3][4] The presence of a chlorine atom on the benzene ring adds another layer of concern. Chlorinated organic compounds are recognized as hazardous xenobiotics.[5] Improper disposal, particularly through oxidation or uncontrolled incineration, can lead to the formation of highly toxic byproducts such as phosgene, dioxins, and furans.[5]
Based on this analysis, This compound must be classified as hazardous chemical waste. Disposal into standard laboratory trash or down the sewer system is strictly prohibited.[6][7]
Table 1: Hazard Profile of Structurally Related Compounds
| Compound | GHS Hazard Statements | Source |
| Indole (Core Structure) | H302: Harmful if swallowedH311: Toxic in contact with skinH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritationH400: Very toxic to aquatic life | [2][4] |
| 1,2,3,4-Tetrahydrocyclopenta[b]indole (Parent Compound) | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |
Section 2: The Disposal Workflow: A Step-by-Step Protocol
Adherence to a strict, logical workflow is essential for managing this chemical waste stream safely and in compliance with regulations. The following protocol outlines the necessary steps from the point of generation to final disposal.
Step 1: Immediate Segregation and PPE
At the point of generation, waste containing this compound must be immediately segregated. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves, is mandatory during handling.
Step 2: Waste Containment
The correct choice of waste container is critical to prevent leaks and ensure compatibility.
-
Solid Waste: Contaminated items such as gloves, weigh paper, and TLC plates, as well as residual solid compound, should be placed in a clearly labeled, sealable container designated for solid hazardous chemical waste. To minimize inhalation risk, avoid any actions that could generate dust.[8]
-
Liquid Waste: Solutions containing the compound and solvents used for rinsing glassware must be collected in a dedicated container for halogenated organic waste .[6] This segregation is crucial because halogenated wastes require specific high-temperature incineration with acid gas scrubbers, a different and more costly process than non-halogenated solvent disposal. The container, typically a 4-liter glass bottle or a specialized carboy, must be kept securely closed except when adding waste.[9]
Step 3: Labeling
Proper labeling is a regulatory requirement and a vital safety communication tool. The waste container label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any solvents present.
-
An accurate estimation of the concentrations.
-
The appropriate hazard pictograms (e.g., Irritant, Health Hazard, Environmentally Hazardous).
-
The date of accumulation.
Step 4: Decontamination of Equipment
Any glassware or equipment that has come into contact with the compound must be decontaminated.
-
Perform an initial rinse with a suitable organic solvent (e.g., acetone or ethanol).
-
This first rinsate is considered hazardous waste and must be added to the halogenated liquid waste container.[9]
-
Follow with a triple rinse. Subsequent rinsates can typically be disposed of as regular chemical waste, but consult your institution's specific guidelines.
Step 5: Storage and Final Disposal
Store the sealed and labeled waste containers in a designated satellite accumulation area within or near the laboratory. This area should be secure and away from drains or sources of ignition. Do not accumulate large quantities of waste.
The final step is to arrange for pickup and disposal by your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor.[10] These professionals will ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction, likely via controlled high-temperature incineration.
Section 3: Disposal Decision Workflow
The following diagram illustrates the logical flow for proper disposal.
Caption: Disposal workflow for this compound.
By implementing this structured and scientifically-grounded disposal plan, you ensure that your laboratory practices remain compliant, safe, and environmentally responsible, reinforcing the trust placed in us as scientific professionals.
References
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United Nations Office on Drugs and Crime. (2006). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations. Available at: [Link]
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ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: [Link]
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U.S. Environmental Protection Agency. (2017). Documents Related to the Hazardous Waste Listing of Chlorinated Aliphatics Production Wastes. Available at: [Link]
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PubChem. 1,2,3,4-Tetrahydro-cyclopenta(b)indole. National Center for Biotechnology Information. Available at: [Link]
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Capot Chemical. MSDS of ethyl 2-(7-hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate. Available at: [Link]
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American Society of Health-System Pharmacists (ASHP). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Available at: [Link]
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U.S. Environmental Protection Agency. (2023). Identification and Listing of Hazardous Waste. Regulations.gov. Available at: [Link]
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Stericycle. (2025). The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. Available at: [Link]
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A Senior Application Scientist's Guide to Handling 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole: A Risk-Based Approach to Personal Protective Equipment
Introduction: As a novel heterocyclic compound, 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole holds significant promise for researchers in medicinal chemistry and drug development. Its unique structure, combining an indole core with a fused cyclopenta ring and a chlorine substituent, makes it a valuable synthetic intermediate.[1][2] However, this same structural complexity necessitates a cautious and well-informed approach to laboratory safety. The toxicological profile of this specific molecule is not extensively documented in public literature. Therefore, this guide employs a risk-based safety protocol derived from the known hazards of its constituent chemical motifs: the indole backbone, chlorinated aromatic systems, and its likely physical form as a crystalline solid.[1][3]
Our core principle is to mitigate risk by understanding the why behind each safety recommendation, ensuring that every protocol is a self-validating system of protection for our most valuable asset: the scientist.
Hazard Assessment: A Predictive Analysis
The primary hazards associated with this compound are inferred from its parent compound and the addition of a halogen.
-
The Indole Core: The unchlorinated parent molecule, 1,2,3,4-tetrahydrocyclopenta[b]indole, is classified as a skin and eye irritant and may cause respiratory irritation.[4] This forms the baseline for our handling precautions.
-
The Chloro- Substituent: The presence of a chlorine atom on the aromatic ring places this compound in the category of chlorinated aromatic compounds.[3] These substances can possess heightened toxicity and may be harmful if absorbed through the skin.[5]
-
Physical Form: This compound is expected to be a crystalline or powdered solid, making inhalation of fine dust and direct skin or eye contact the most probable routes of exposure.[1]
Based on this analysis, we can anticipate the following hazards:
| Potential Hazard | Basis of Assessment | Primary Exposure Routes |
| Skin Irritation/Corrosion | GHS classification for parent compound and related chloroindoles.[4][6] | Direct contact with solid or solutions. |
| Serious Eye Damage/Irritation | GHS classification for parent compound and related chloroindoles.[4][6] | Direct contact with solid (dust) or solutions. |
| Respiratory Irritation | GHS classification for parent compound.[4] | Inhalation of airborne powder/dust. |
| Acute Dermal Toxicity | Potential hazard typical of chlorinated organic compounds.[3] | Skin absorption. |
| Acute Oral Toxicity | Potential hazard based on related indole compounds. | Ingestion (accidental). |
Core Directive: Personal Protective Equipment (PPE) Protocol
All handling of this compound, regardless of scale, must be performed within a certified chemical fume hood to contain airborne particulates and vapors. The following PPE is mandatory for all routine operations, including weighing, transfer, and preparation of solutions.
| Protection Area | Required PPE | Rationale and Standard Operating Procedure (SOP) |
| Engineering Control | Certified Chemical Fume Hood | The primary barrier to prevent inhalation of aerosolized powder. Always work at least 6 inches inside the sash. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. The outer glove is considered potentially contaminated and should be removed immediately upon exiting the fume hood. The inner glove provides secondary protection. Inspect gloves for tears or punctures before use. Change outer gloves every 30-60 minutes or immediately if contamination is suspected.[7] |
| Body Protection | Long-Sleeved Laboratory Coat with Knit Cuffs | Provides a barrier against incidental contact. Knit cuffs are essential to prevent dust or splashes from reaching the skin of the wrist.[7] The lab coat must be buttoned completely. |
| Eye & Face Protection | Chemical Splash Goggles | Required for all procedures. Safety glasses are insufficient as they do not provide a seal against dust and splashes. When handling larger quantities (>1g) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[8] |
| Respiratory Protection | N95 Respirator (Task-Specific) | While a fume hood is the primary control, an N95 respirator should be worn during the weighing of the neat, powdered compound as a secondary precaution against aerosol inhalation. Note: Surgical masks offer no protection from chemical dusts.[9] |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational Plans: From Bench to Disposal
Safe handling extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical in the laboratory.
Step-by-Step Handling Protocol
-
Preparation: Before bringing the chemical into the workspace, don all required PPE as determined by the workflow above. Designate a specific area within the fume hood for the procedure.
-
Weighing: If weighing the solid, perform the task on a weigh paper or in a tared container within the fume hood. Use anti-static weigh boats to minimize dispersal of fine powder.
-
Transfer: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as dropping the solid from a height.
-
Dissolution: Add solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, ensure the vessel is appropriately cooled.
-
Post-Handling: After the procedure, wipe down the spatula and any surfaces within the fume hood with a solvent-dampened towel. Dispose of this towel as solid halogenated waste. Remove the outer pair of gloves before exiting the fume hood.
-
Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete and all PPE has been removed.[6]
Emergency Spill Response
Immediate and correct response to a spill is critical.
-
Alert: Immediately alert personnel in the vicinity.
-
Assess: If the spill is large, involves respiratory distress, or you feel unsafe, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
-
Contain (Small Spill < 1g): For a small spill contained within the fume hood:
-
Ensure proper PPE is worn, including an N95 respirator.
-
Cover the spill with an absorbent material from a chemical spill kit.
-
Working from the outside in, carefully collect the absorbent material and spilled solid using a scoop or brush.[3]
-
Place all contaminated materials into a sealed, labeled hazardous waste bag or container.
-
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[3] All cleaning materials must be disposed of as hazardous waste.
Caption: Emergency spill response plan for this compound.
Disposal: A Critical Final Step
As a chlorinated organic compound, all waste associated with this compound must be segregated and disposed of correctly. Improper disposal can lead to environmental contamination and significantly increased disposal costs.[10][11]
-
Waste Segregation: All materials, both liquid and solid, contaminated with this compound must be placed in a container specifically designated for "Halogenated Organic Waste." [12][13]
-
NEVER mix halogenated waste with non-halogenated waste.[11]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and an approximate concentration or volume.[13]
-
Container Management: Keep waste containers tightly sealed when not in use to prevent the escape of vapors.[13][14]
-
Decontamination of Glassware: Rinse all contaminated glassware three times with a suitable organic solvent (e.g., acetone or ethyl acetate). The first two rinses must be collected and disposed of as halogenated liquid waste. The third rinse can often be collected with non-halogenated waste, but consult your institutional policy. After rinsing, glassware can be washed with detergent and water.[15]
By adhering to this comprehensive guide, researchers can confidently and safely work with this compound, advancing scientific discovery while upholding the highest standards of laboratory safety.
References
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7-Chloroindole - SAFETY DATA SHEET. Angene. [Link]
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Safety Data Sheet: Indole-3-propionic acid. Carl ROTH. [Link]
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1,2,3,4-Tetrahydro-cyclopenta(b)indole | C11H11N | CID 270305. PubChem. [Link]
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Hazardous Waste Segregation. Carleton College. [Link]
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8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
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STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS. USC Nanofab Wiki. [Link]
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Organic Solvent Waste Disposal. University of British Columbia. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
